Methyl 4-(2-oxoethyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-oxoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTGGDULWDLYKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551127 | |
| Record name | Methyl 4-(2-oxoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106918-32-5 | |
| Record name | Methyl 4-(2-oxoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 4-(2-oxoethyl)benzoate" synthesis pathway
An In-depth Technical Guide to the Synthesis of Methyl 4-(2-oxoethyl)benzoate
Abstract
This compound, also known as (4-methoxycarbonylphenyl)acetaldehyde, is a bifunctional organic compound of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its structure, incorporating both a methyl ester and an aldehyde functional group, renders it a versatile building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the practical considerations and chemical principles that guide the selection of a given route. Detailed experimental protocols for the most reliable methods are presented, alongside a comparative analysis of common oxidative techniques. This document is intended for researchers, chemists, and process development professionals seeking a thorough and practical understanding of its synthesis.
Introduction: Chemical Profile and Significance
This compound (CAS No: 106918-32-5) possesses the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol .[2] The molecule's utility stems from the orthogonal reactivity of its two functional groups. The aldehyde can undergo a wide range of transformations, including reductive amination, Wittig reactions, and aldol condensations, while the ester group provides a handle for hydrolysis, amidation, or transesterification. This dual reactivity makes it a valuable intermediate in the synthesis of various target molecules, including active pharmaceutical ingredients (APIs).
The primary challenge in its synthesis lies in selectively generating the aldehyde from a suitable precursor without affecting the ester group or causing over-oxidation to the corresponding carboxylic acid. This guide will explore the most effective strategies to achieve this outcome.
Strategic Synthesis Pathways
The most logical and widely employed strategy for synthesizing this compound involves the selective oxidation of a primary alcohol precursor. Alternative routes, such as the cleavage of an olefin, also provide viable pathways.
Retrosynthetic Analysis
A retrosynthetic approach highlights the key bond disconnections and precursor molecules. The primary disconnection points to the oxidation of a primary alcohol, while a secondary route involves the cleavage of a carbon-carbon double bond.
Caption: Retrosynthetic analysis of this compound.
Pathway A: Oxidation of Methyl 4-(2-hydroxyethyl)benzoate
This is the most direct and common route. The precursor, Methyl 4-(2-hydroxyethyl)benzoate (CAS No: 46190-45-8), is a commercially available liquid.[3][4][5] The critical step is the choice of a mild oxidizing agent that can convert the primary alcohol to an aldehyde with high selectivity and yield, avoiding over-oxidation to the carboxylic acid.[6][7]
Pathway B: Ozonolysis of Methyl 4-vinylbenzoate
This pathway begins with Methyl 4-vinylbenzoate (CAS No: 1076-96-6), which can be synthesized via the esterification of 4-vinylbenzoic acid.[8] Ozonolysis provides a clean method for cleaving the vinyl group's double bond.[9] A subsequent reductive workup is necessary to quench the ozonide intermediate and furnish the desired aldehyde.
Comparative Analysis of Mild Oxidation Methods (Pathway A)
The success of Pathway A hinges on the selection of the appropriate oxidant. Several classes of reagents are suitable, each with distinct advantages and disadvantages related to reaction conditions, safety, cost, and workup procedures.
| Reagent Class | Specific Reagent | Typical Conditions | Advantages | Disadvantages |
| Chromium-Based | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Reliable, well-established | Toxic chromium waste, can be acidic |
| DMSO-Activated | Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Metal-free, high yield, mild | Requires cryogenic temps, produces foul-smelling dimethyl sulfide, toxic CO byproduct[10] |
| Hypervalent Iodine | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild (neutral pH), high yield, short reaction times, simple workup[11] | Expensive, potentially explosive under heat/shock[11][12] |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the synthesis of the target molecule and its key precursors.
Synthesis of Precursor: Methyl 4-vinylbenzoate
This protocol describes the Fischer esterification of 4-vinylbenzoic acid, a common method for preparing the precursor for Pathway B.[8]
Reaction Scheme: 4-Vinylbenzoic Acid + Methanol --(H₂SO₄ catalyst)--> Methyl 4-vinylbenzoate
Procedure:
-
Dissolve 4-vinylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 20-30 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.[8]
-
Purify further by column chromatography if necessary.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is highly recommended for its mild conditions and excellent yields, making it ideal for sensitive substrates.[11][13]
Caption: Experimental workflow for Dess-Martin Periodinane oxidation.
Procedure:
-
To a stirred solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise.[11]
-
Stir the resulting mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel column chromatography to afford the final product.
Protocol 2: Swern Oxidation
The Swern oxidation is a classic, metal-free alternative that provides high yields but requires careful temperature control and handling of reagents.[10][14]
Reaction Scheme: Methyl 4-(2-hydroxyethyl)benzoate + Activated DMSO --> this compound
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ and cool the solution to -78 °C using a dry ice/acetone bath.[15]
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 eq) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature does not rise significantly. Stir for 10-15 minutes.[15]
-
Add a solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq) in anhydrous CH₂Cl₂ dropwise. Stir the mixture at -78 °C for 20-30 minutes.[15]
-
Add triethylamine (Et₃N) (5.0 eq) dropwise. The mixture may become thick. Continue stirring at -78 °C for another 20 minutes.[15]
-
Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Quench the reaction by adding water. Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Note: The byproduct dimethyl sulfide is volatile and has a very unpleasant odor; all operations should be conducted in a well-ventilated fume hood.[10]
-
Purify the crude product by silica gel chromatography.
Characterization and Purity Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.7 ppm), the aromatic protons, the methylene protons adjacent to the carbonyl (~3.8 ppm), and the methyl ester protons (~3.9 ppm).
-
¹³C NMR: Expect signals for the aldehyde carbonyl (~200 ppm), the ester carbonyl (~166 ppm), and aromatic and aliphatic carbons.
-
Infrared (IR) Spectroscopy: Look for strong absorption bands corresponding to the C=O stretch of the aldehyde (~1720 cm⁻¹) and the ester (~1725 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight (178.18 g/mol ).
Conclusion
The synthesis of this compound is most reliably achieved through the selective oxidation of its corresponding primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate. While several methods are effective, the Dess-Martin periodinane oxidation offers an excellent balance of mild reaction conditions, high yields, and operational simplicity, making it a preferred choice for laboratory-scale synthesis.[11] The Swern oxidation presents a robust, metal-free alternative, provided that the necessary equipment for low-temperature reactions and protocols for handling malodorous byproducts are in place.[10][14] The selection of a specific pathway should be guided by considerations of scale, cost, available equipment, and safety protocols.
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Chemistry LibreTexts . (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]
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In-Depth Technical Guide: Methyl 4-(2-oxoethyl)benzoate
Abstract: This technical guide provides a comprehensive overview of Methyl 4-(2-oxoethyl)benzoate, a bifunctional aromatic compound of significant interest to researchers and developers in the fields of organic synthesis and medicinal chemistry. Possessing both a reactive aldehyde and a methyl ester, this molecule serves as a versatile building block for the synthesis of complex organic scaffolds and pharmacologically active agents. This document details its physicochemical and spectroscopic properties, outlines a standard laboratory synthesis protocol, explores its chemical reactivity, and discusses critical safety and handling procedures. The insights provided herein are grounded in established scientific literature to ensure technical accuracy and practical utility for professionals in drug discovery and chemical development.
Introduction to this compound
This compound, also known as 4-carbomethoxyphenylacetaldehyde, is an organic compound featuring a benzene ring substituted at the 1 and 4 positions with a methyl ester and a 2-oxoethyl (acetaldehyde) group, respectively. This unique arrangement of functional groups makes it a valuable intermediate in synthetic chemistry. The aldehyde moiety provides a reactive site for nucleophilic additions, condensations, and reductive aminations, while the methyl ester can undergo hydrolysis, amidation, or reduction. This dual reactivity allows for sequential and selective modifications, enabling the construction of diverse molecular architectures, including various heterocyclic systems that form the core of many pharmaceutical agents. Its utility is particularly noted in the assembly of novel compounds for screening in drug discovery programs.[1][2]
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound can be unequivocally confirmed through a combination of physical measurements and spectroscopic analysis.
2.1 Compound Identity and Physical Properties
The fundamental identifiers and physical constants for this compound are summarized below. These values are critical for reaction planning, purification, and safety assessments.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 4-Carbomethoxyphenylacetaldehyde, (4-Methoxycarbonylphenyl)acetaldehyde | [3] |
| CAS Number | 106918-32-5 | [4][5] |
| Molecular Formula | C₁₀H₁₀O₃ | [6] |
| Molecular Weight | 178.18 g/mol | [7] |
| Appearance | Not explicitly detailed in search results, but typically a solid or oil. | - |
| Melting Point | Data not available in search results. | - |
| Boiling Point | Data not available in search results. | - |
| Solubility | Poorly soluble in water; miscible with common organic solvents. | [8] |
2.2 Spectroscopic Profile
Spectroscopic data provides a fingerprint for the molecule, confirming its structural integrity. Below is an interpretation of the expected data for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most common tool for structural verification.
-
Aldehydic Proton (-CHO): A characteristic singlet or triplet (depending on coupling) is expected at a highly deshielded region, typically δ 9.5-10.0 ppm.
-
Aromatic Protons (C₆H₄): Two distinct doublets are anticipated in the aromatic region (δ 7.2-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-CH₂-): A singlet or doublet adjacent to the aldehyde will appear, likely around δ 3.6-4.0 ppm.
-
Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons will be present, typically around δ 3.9 ppm.[9][10]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region: the aldehyde carbonyl (~190-200 ppm) and the ester carbonyl (~165-170 ppm).
-
Aromatic Carbons: Four signals are expected for the six aromatic carbons due to the molecule's symmetry.
-
Methylene Carbon (-CH₂-): A signal for the methylene carbon.
-
Methyl Carbon (-OCH₃): A signal for the methyl ester carbon, typically around 52 ppm.[9][10]
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretching: Strong, sharp absorption bands will be prominent for the two carbonyl groups. The aldehyde C=O stretch typically appears around 1720-1740 cm⁻¹, while the ester C=O stretch is found around 1715-1735 cm⁻¹.
-
C-H Stretching: An aldehydic C-H stretch may be visible as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic and aliphatic C-H stretches will also be present.[10]
-
-
MS (Mass Spectrometry):
-
The molecular ion peak [M]⁺ should be observed at m/z = 178. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 147, and loss of the entire ester group (-COOCH₃) resulting in a fragment at m/z = 119.[11]
-
Synthesis and Purification
The synthesis of this compound typically involves the selective oxidation of the corresponding primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.
3.1 General Synthesis Workflow
A common and reliable method for this transformation is the Swern oxidation or a similar mild oxidation protocol using reagents like pyridinium chlorochromate (PCC). The workflow ensures high selectivity for the aldehyde.
Caption: General workflow for the synthesis of this compound.
3.2 Detailed Laboratory Protocol: PCC Oxidation
This protocol describes the oxidation of Methyl 4-(2-hydroxyethyl)benzoate[12] using pyridinium chlorochromate (PCC).
Materials:
-
Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
Procedure:
-
Reaction Setup: To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq) in anhydrous DCM dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Scientist's Note: Anhydrous conditions are crucial as water can interfere with the oxidant and the reaction. PCC is chosen for its mildness, which minimizes the risk of over-oxidizing the aldehyde to a carboxylic acid.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel to remove the chromium salts. Wash the silica pad thoroughly with additional diethyl ether.
-
Scientist's Note: Filtering through silica is an effective way to remove the insoluble chromium byproducts, simplifying the purification process.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR and MS to confirm its identity and purity as described in Section 2.2.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups, allowing for a wide range of chemical transformations.
Caption: Key reaction pathways for this compound.
4.1 Aldehyde-Mediated Reactions
The aldehyde group is an electrophilic center, readily participating in reactions that form new carbon-carbon and carbon-nitrogen bonds.
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a route to extend the carbon chain.
-
Reductive Amination: This powerful transformation involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ (e.g., with sodium cyanoborohydride) to form a new amine. This is a cornerstone reaction in medicinal chemistry for building libraries of substituted amines.
-
Heterocycle Synthesis: The aldehyde can act as an electrophile in cyclization reactions. For instance, it can be used in condensation reactions with active methylene compounds or in named reactions like the Pictet-Spengler reaction to construct complex heterocyclic scaffolds.
4.2 Ester-Mediated Reactions
The methyl ester provides another handle for molecular modification.
-
Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification readily converts the ester to the corresponding carboxylic acid, 4-(2-oxoethyl)benzoic acid.
-
Amidation: Direct reaction with an amine, often at elevated temperatures or with coupling agents, yields an amide. This is a common strategy for linking molecular fragments.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding 4-(2-hydroxyethyl)phenyl)acetaldehyde (though the aldehyde would also be reduced).
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. While comprehensive toxicological data for this compound is not available, information from related compounds and general safety principles should be strictly followed.[13]
| Hazard Category | Precautionary Measures and Statements | Source(s) |
| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor. Rinse mouth. | [14][15] |
| Skin/Eye Irritation | May cause skin and serious eye irritation. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. | [7][16] |
| Flammability | May be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | [13][15] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Take off contaminated clothing and rinse skin with water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Do NOT induce vomiting. Immediately call a physician. | [6][14][16] |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid breathing vapors. Prevent generation of mists. Take precautionary measures against static discharge. | [14][16] |
| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Store locked up. | [14][15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let product enter drains. | [13][14] |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality offers chemists a strategic advantage in the design and execution of synthetic routes toward complex molecules, particularly in the realm of drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.
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An In-depth Technical Guide to Methyl 4-(2-oxoethyl)benzoate
CAS Number: 106918-32-5
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-(2-oxoethyl)benzoate, a bifunctional organic compound of significant interest in synthetic chemistry and drug discovery. By integrating established chemical principles with practical, field-proven insights, this document serves as a vital resource for professionals engaged in advanced chemical research and development.
Introduction: The Synthetic Utility of a Bifunctional Building Block
This compound is a versatile intermediate possessing both an aldehyde and a methyl ester functional group. This unique arrangement, with a reactive aldehyde at the terminus of an ethyl substituent on a benzoate ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the para-substituted methyl ester influences the reactivity of the aromatic ring, while the aldehyde provides a key handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Its application is particularly relevant in the construction of heterocyclic systems and in the derivatization of core structures in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 106918-32-5 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(2-Oxo-ethyl)-benzoic acid methyl ester, Methyl 4-formylmethylbenzoate, 4-carbomethoxyphenylacetaldehyde | [1] |
Synthesis and Purification: A Strategic Approach
The most logical and widely applicable synthetic route to this compound is the selective oxidation of the corresponding primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate. The challenge in this transformation lies in preventing over-oxidation to the carboxylic acid. To this end, several mild and selective oxidation protocols are available.
Causality Behind Experimental Choices in Oxidation
The choice of oxidant is critical. Strong, non-selective oxidants like potassium permanganate or chromic acid would lead to the formation of the corresponding carboxylic acid, bypassing the desired aldehyde. Therefore, methods that operate under anhydrous and mild conditions are preferred. The Swern and Dess-Martin periodinane (DMP) oxidations are excellent choices as they are known for their high selectivity for the conversion of primary alcohols to aldehydes with minimal side product formation.
Experimental Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. The reaction proceeds at low temperatures to ensure the stability of the reactive intermediates.
Step-by-Step Methodology:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, add a solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.
-
Continue stirring at -78 °C for 45 minutes.
-
Add triethylamine (5.0 equivalents) dropwise, which may cause the reaction mixture to become cloudy.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Experimental Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation offers a less odorous alternative to the Swern oxidation and can be performed at room temperature.
Step-by-Step Methodology:
-
To a solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin periodinane (1.1 equivalents) in one portion at room temperature.
-
Stir the reaction mixture under a nitrogen atmosphere and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude product.
-
Purify by flash column chromatography as described for the Swern oxidation.
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route via selective oxidation.
Spectroscopic Characterization: A Predictive Analysis
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | δ ~9.8 ppm (t, 1H, -CHO), δ ~8.0 ppm (d, 2H, Ar-H ortho to CO₂Me), δ ~7.4 ppm (d, 2H, Ar-H ortho to CH₂), δ ~3.9 ppm (s, 3H, -OCH₃), δ ~3.7 ppm (d, 2H, -CH₂CHO) | The aldehyde proton is expected to be significantly downfield. The aromatic protons will show a characteristic AA'BB' splitting pattern. The methyl ester singlet and the methylene doublet adjacent to the aldehyde are also anticipated. |
| ¹³C NMR | δ ~200 ppm (C=O, aldehyde), δ ~166 ppm (C=O, ester), δ ~130-140 ppm (aromatic carbons), δ ~52 ppm (-OCH₃), δ ~45 ppm (-CH₂-) | The aldehyde and ester carbonyl carbons will have distinct chemical shifts. The aromatic carbons, the methyl ester carbon, and the methylene carbon will appear in their expected regions. |
| IR (Infrared) | ~1720 cm⁻¹ (C=O stretch, ester), ~1730 cm⁻¹ (C=O stretch, aldehyde), ~2720 & ~2820 cm⁻¹ (C-H stretch, aldehyde) | Strong carbonyl absorptions for both the ester and aldehyde are expected. The characteristic Fermi doublet for the aldehyde C-H stretch is a key diagnostic feature. |
| Mass Spec (EI) | m/z = 178 (M⁺), 149 (M⁺ - CHO), 119 (M⁺ - CO₂CH₃) | The molecular ion peak should be observed. Fragmentation patterns would likely involve the loss of the formyl group and the methoxycarbonyl group. |
Reactivity and Applications in Drug Development
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, making it a valuable intermediate in the synthesis of pharmacologically relevant scaffolds.
Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, allowing for the extension of the carbon skeleton.
Diagram 2: Wittig Reaction with this compound
Caption: Formation of alkenes via the Wittig reaction.
Reductive Amination for Amine Synthesis
Reductive amination is a powerful tool for introducing nitrogen-containing moieties, which are prevalent in bioactive molecules. The reaction of this compound with a primary or secondary amine, in the presence of a reducing agent, yields the corresponding secondary or tertiary amine.
Experimental Protocol: Reductive Amination
-
Dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), in portions at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound stands out as a synthetically valuable intermediate due to its dual functionality. This guide has outlined its logical synthesis, predicted its key spectroscopic features, and detailed its utility in fundamental organic transformations that are central to drug discovery and development. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies.
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"Methyl 4-(2-oxoethyl)benzoate" molecular structure
An In-depth Technical Guide to the Molecular Structure and Utility of Methyl 4-(2-oxoethyl)benzoate
Foreword: A Molecule of Dual Functionality
In the landscape of synthetic organic chemistry and drug discovery, the elegance of a building block is often defined by its functional versatility and predictable reactivity. This compound, a seemingly unassuming aromatic compound, embodies this principle. It is more than a simple ester; it is a bifunctional molecule featuring both a nucleophilic-receptive aldehyde and an ester group on a stable phenyl scaffold. This unique combination makes it a highly valuable intermediate for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a deep dive into the structural characteristics, synthesis, and practical applications of this compound, grounding its utility in the fundamental principles of physical organic chemistry.
Molecular Architecture and Physicochemical Profile
This compound (CAS No: 106918-32-5) is a disubstituted benzene derivative.[1][2][3] The core structure consists of a central benzene ring substituted at the 1- and 4- (para) positions. One substituent is a methyl ester group (-COOCH₃), and the other is a 2-oxoethyl group (-CH₂CHO), essentially an acetaldehyde moiety.[4] This arrangement confers a specific set of chemical properties that are critical to its function in synthesis.
The ester group is relatively stable and acts as an electron-withdrawing group through resonance, influencing the reactivity of the aromatic ring. The aldehyde group, conversely, is a highly reactive electrophilic center, primed for nucleophilic attack—the primary locus of its synthetic utility.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 106918-32-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀O₃ | [5] |
| Molecular Weight | 178.18 g/mol | [6] |
| Synonyms | 4-(2-oxoethyl)benzoic acid methyl ester; 4-carbomethoxy phenylacetaldehyde | [3] |
| Solubility | Poorly soluble in water; miscible with common organic solvents. | Inferred from Methyl Benzoate[7] |
Spectroscopic Characterization: A Self-Validating System
The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR (Proton NMR): The proton spectrum provides a precise count and electronic environment of the hydrogen atoms.
-
Aldehydic Proton (CHO): A highly deshielded singlet is expected around 9.8-10.0 ppm. This significant downfield shift is characteristic of a proton attached to a carbonyl carbon and is a definitive marker for the aldehyde group.
-
Aromatic Protons: The para-substituted benzene ring will exhibit a classic AA'BB' system. Two doublets are expected, one for the two protons ortho to the ester group (around 8.0-8.2 ppm) and another for the two protons ortho to the oxoethyl group (around 7.4-7.6 ppm).
-
Methylene Protons (CH₂): A singlet appearing around 3.8-4.0 ppm is expected for the two protons adjacent to the aldehyde carbonyl.
-
Methyl Protons (OCH₃): A sharp singlet corresponding to the three methyl ester protons will be observed around 3.9 ppm.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum reveals the number of unique carbon environments.
-
Aldehyde Carbonyl: A peak around 190-200 ppm.
-
Ester Carbonyl: A peak around 165-167 ppm.
-
Aromatic Carbons: Four signals are expected in the 128-145 ppm range.
-
Methylene Carbon: A signal around 45-50 ppm.
-
Methyl Carbon: A signal around 52-53 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups by their characteristic vibrational frequencies. The presence of two distinct carbonyl groups is the most telling feature.
-
Aldehyde C=O Stretch: A strong, sharp absorption band around 1705-1715 cm⁻¹.
-
Ester C=O Stretch: Another strong, sharp band at a higher frequency, typically 1720-1730 cm⁻¹, due to the electron-withdrawing effect of the ester oxygen.
-
Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
Ester C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a final confirmation of the structure.
-
Molecular Ion (M⁺): The parent peak should be observed at an m/z corresponding to the molecular weight, 178.18.
-
Key Fragments:
-
Loss of methoxy group (-OCH₃): A prominent peak at m/z 147.
-
Loss of the entire ester group (-COOCH₃): A peak at m/z 119.
-
Loss of the formyl group (-CHO): A peak at m/z 149.
-
Experimental Workflow and Protocol
The logical flow for spectroscopic validation ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.
Caption: Workflow for spectroscopic validation of a synthesized compound.
Protocol 1: NMR Sample Preparation and Acquisition [8]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire the spectrum using a standard pulse sequence. A relaxation delay of 2 seconds and 16 scans are typically sufficient.
-
¹³C NMR Acquisition: Using a proton-decoupled pulse sequence, acquire the spectrum. A longer relaxation delay (5 seconds) and a greater number of scans (e.g., 1024) are required to achieve a good signal-to-noise ratio.
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Synthesis and Reactivity Profile
The synthesis of this compound is logically approached by leveraging established reactions on precursors bearing one of the desired functional groups. The most direct and controllable method involves the oxidation of a stable alcohol precursor.
Synthetic Strategy: Oxidation of an Alcohol Precursor
A robust synthetic route begins with the commercially available Methyl 4-(2-hydroxyethyl)benzoate.[9] This precursor already contains the methyl ester and the ethyl spacer. A mild and selective oxidation of the primary alcohol to an aldehyde is required. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal for this transformation as they minimize over-oxidation to the carboxylic acid.
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"Methyl 4-(2-oxoethyl)benzoate" IUPAC name
An In-depth Technical Guide to Methyl 4-(2-oxoethyl)benzoate
This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound with significant potential as a building block in synthetic chemistry and drug discovery. We will delve into its precise chemical identity, synthesis, characterization, and applications, grounded in established chemical principles and supported by authoritative references.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of all scientific research. The name "this compound" refers to a specific molecular architecture, which we will dissect to understand its properties and reactivity.
IUPAC Name and Structural Elucidation
The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound .[1][2] This name is derived as follows:
-
Benzoate: The core structure is an ester of benzoic acid.
-
Methyl: The ester is a methyl ester, meaning the hydrogen of the carboxylic acid has been replaced by a methyl group (-CH₃).
-
4-(2-oxoethyl): This describes the substituent attached to the 4th position (the para position) of the benzene ring. The "ethyl" group (-CH₂CH₃) is modified with an "oxo" group (=O) on its second carbon, resulting in a -CH₂CHO functional group, which is an acetaldehyde moiety.
Common Synonyms: The compound is also known by several other names in chemical literature and commercial catalogs, including:
-
4-(2-oxoethyl)benzoic acid methyl ester[3]
-
(4-methoxycarbonylphenyl)acetaldehyde[3]
-
4-carbomethoxy phenylacetaldehyde[3]
-
methyl (4-formylmethyl)benzoate[3]
Key Identifiers:
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 106918-32-5 | [3][4] |
| Molecular Formula | C₁₀H₁₀O₃ | [2][3] |
| Molecular Weight | 178.18 g/mol | [1][3] |
| PubChem CID | 13844675 |[2] |
Structural Distinction: A Point of Clarity
It is critical to distinguish this compound from a closely related and more common compound, methyl 4-formylbenzoate (CAS No. 1571-08-0).[5] While both are isomers and contain an aldehyde and a methyl ester, the connectivity differs significantly, which profoundly impacts their chemical behavior.
-
This compound: The aldehyde group is separated from the aromatic ring by a methylene (-CH₂-) spacer.
-
Methyl 4-formylbenzoate: The aldehyde group (-CHO) is directly attached to the aromatic ring.
This structural difference means the aldehyde in this compound is aliphatic in nature, while the aldehyde in methyl 4-formylbenzoate is aromatic.
Physicochemical Properties
The physical properties of a compound dictate its handling, purification, and reaction conditions. While comprehensive experimental data for this compound is not widely published, some properties are available from commercial suppliers.
| Property | Value | Notes |
| Physical Form | Solid / Crystalline Powder | Inferred from related structures like methyl 4-formylbenzoate.[6] |
| Storage | Sealed in dry, Room Temperature | Recommended storage condition to prevent oxidation of the aldehyde.[3] |
Note: Due to limited publicly available data, other properties like melting and boiling points have not been definitively established. Researchers should perform their own characterization.
Synthesis and Mechanistic Pathway
This compound is not commonly available in large quantities and is typically synthesized as an intermediate. A logical and well-established synthetic approach is the Fischer esterification of its corresponding carboxylic acid precursor, 4-(2-oxoethyl)benzoic acid.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 4-(2-hydroxyethyl)benzoic acid, which involves oxidation of the primary alcohol to an aldehyde, followed by esterification.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol describes the conversion of 4-(2-oxoethyl)benzoic acid to the target methyl ester.
Materials:
-
4-(2-oxoethyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst[7]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(2-oxoethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.
Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic methods are employed for this purpose.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals: a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, signals for the aromatic protons in the 7-8 ppm region (two doublets, characteristic of a 1,4-disubstituted ring), a singlet or triplet for the aldehyde proton (-CHO) around 9.8 ppm, and a signal for the methylene protons (-CH₂-) adjacent to the aldehyde.
-
¹³C NMR Spectroscopy: The carbon spectrum should reveal signals for the ester carbonyl carbon (~166 ppm), the aldehyde carbonyl carbon (~200 ppm), and distinct signals for the aromatic carbons.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong carbonyl (C=O) stretching bands: one for the ester (~1720 cm⁻¹) and one for the aldehyde (~1700 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z = 178.
Applications in Research and Drug Development
This compound is a valuable synthetic intermediate due to its two distinct and reactive functional groups: an aliphatic aldehyde and a methyl ester. This bifunctionality allows for sequential and orthogonal chemical modifications.
Role as a Synthetic Building Block
The aldehyde can undergo a wide range of reactions, including:
-
Reductive amination to form amines.
-
Wittig reactions to form alkenes.
-
Aldol condensations to form α,β-unsaturated systems.
-
Oxidation to a carboxylic acid.
-
Reduction to a primary alcohol.
The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides.[9] This versatility makes it a key starting material for more complex molecules. For instance, derivatives of benzoate esters are used in the synthesis of inhibitors for enzymes like SENP1, which is a target in prostate cancer research.[10] Similarly, oxoethyl benzoate structures are part of pharmacophores designed as potent antitubercular agents.[11]
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A Technical Guide to the Synthetic Pathways and Starting Materials for Methyl 4-(2-oxoethyl)benzoate
Abstract
Methyl 4-(2-oxoethyl)benzoate is a bifunctional organic compound of significant interest as a key intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals.[1][2] Its structure, featuring a reactive aldehyde and a methyl ester on a para-substituted benzene ring, presents unique synthetic challenges and opportunities. This in-depth technical guide provides a comprehensive analysis of the principal synthetic routes to this target molecule, with a core focus on the selection and rationale of starting materials. We will dissect several field-proven strategies, including the oxidation of precursor alcohols, cleavage of unsaturated systems, and carbon-carbon bond-forming reactions. For each pathway, we will explore the underlying reaction mechanisms, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal synthetic strategy for their specific application.
Introduction: The Significance of a Versatile Building Block
The aldehyde functional group is a cornerstone of organic synthesis, acting as a versatile electrophile for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. This compound, also known as 4-carbomethoxyphenylacetaldehyde, positions this reactive moiety on a stable aromatic scaffold that can be further functionalized via its ester group.[3][4] This dual functionality makes it a valuable precursor in the construction of complex molecular architectures, particularly in drug discovery where precise control over molecular assembly is paramount.[5] Understanding the most efficient and reliable methods to access this intermediate is therefore a critical objective for synthetic chemists.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis of this compound reveals several potential disconnections and corresponding synthetic strategies. The primary focus is the introduction or unmasking of the sensitive acetaldehyde side chain.
Caption: Retrosynthetic pathways for this compound.
This analysis highlights three primary classes of starting materials:
-
4-(2-Hydroxyethyl) Substituted Benzoates: Requiring a selective oxidation.
-
4-Vinyl Substituted Benzoates: Requiring oxidative cleavage of the alkene.
-
4-Substituted Benzoates (Halo- or Formyl-): Requiring C-C bond formation to build the side chain.
This guide will focus on the most practical and widely adopted of these strategies.
Pathway I: Selective Oxidation of Methyl 4-(2-hydroxyethyl)benzoate
The most direct and frequently employed route involves the selective oxidation of the primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate.[6] The key challenge is to perform this transformation efficiently without over-oxidation to the corresponding carboxylic acid. This necessitates the use of mild and selective oxidizing agents.[7][8] Two methods stand out in modern organic synthesis: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Swern Oxidation
The Swern oxidation is a robust and highly reliable method for converting primary alcohols to aldehydes under cryogenic, metal-free conditions.[7][9] It is renowned for its broad functional group tolerance and its ability to completely avoid over-oxidation.[10]
Mechanism: The reaction proceeds in three main stages. First, dimethyl sulfoxide (DMSO) is activated at low temperature (-78 °C) with an electrophile, typically oxalyl chloride, to form a reactive chlorosulfonium salt intermediate.[10][11] The alcohol then attacks this intermediate, forming an alkoxysulfonium salt. Finally, the addition of a hindered organic base, such as triethylamine (Et₃N), induces an intramolecular elimination reaction via a five-membered ring transition state, yielding the aldehyde, dimethyl sulfide, and triethylammonium chloride.[9][11]
Caption: Workflow of the Swern Oxidation.
Experimental Protocol: Swern Oxidation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with anhydrous dichloromethane (DCM). The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Activation: Oxalyl chloride (1.5 equivalents) is added dropwise to the stirred DCM. Subsequently, dimethyl sulfoxide (DMSO, 2.5 equivalents) is added slowly and dropwise, ensuring the internal temperature does not rise significantly. The mixture is stirred for 15-30 minutes at -78 °C.[7]
-
Alcohol Addition: A solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 equivalent) in a minimal amount of anhydrous DCM is added dropwise to the activated mixture. The reaction is stirred for an additional 30-45 minutes at -78 °C.[12]
-
Elimination & Quench: Triethylamine (Et₃N, 5.0 equivalents) is added dropwise. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature over approximately one hour.
-
Workup: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde. Purification is typically achieved via flash column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation provides a powerful and operationally simple alternative to DMSO-based methods. It employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), which offers high selectivity for oxidizing alcohols to aldehydes and ketones under mild, neutral conditions.[13][14][15]
Mechanism: The reaction is initiated by a ligand exchange, where the alcohol displaces an acetate group on the periodinane.[8][14] A base (often the displaced acetate or added pyridine) facilitates the deprotonation of the intermediate. The final step is a concerted intramolecular elimination where the iodine(V) is reduced to an iodine(III) species, releasing the aldehyde product and acetic acid.[14]
Experimental Protocol: DMP Oxidation
-
Setup: To a round-bottom flask containing a solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 equivalent) in anhydrous DCM is added Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature.[16]
-
Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC), and is typically complete within 1-3 hours.
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and quenched by pouring it into a vigorously stirred aqueous solution of saturated NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the iodine byproducts to facilitate their removal.[16]
-
Isolation: The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product can be purified by flash chromatography.
Comparative Analysis: Swern vs. DMP
The choice between Swern and DMP oxidation often depends on the specific substrate, scale, and laboratory constraints.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Temperature | Cryogenic (-78 °C) required.[7] | Typically Room Temperature.[15] |
| Reagents | DMSO, Oxalyl Chloride, Triethylamine.[11] | Dess-Martin Periodinane.[14] |
| Advantages | High yields, excellent functional group tolerance, inexpensive reagents, reliable.[7][10] | Mild, neutral conditions, simple setup, fast reaction times, easy workup.[14] |
| Disadvantages | Requires cryogenic temperatures, formation of foul-smelling dimethyl sulfide, precise stoichiometry needed.[10] | Reagent is expensive and potentially shock-sensitive/explosive.[13][16] Poor atom economy. |
| Scale-Up | Well-established for large-scale synthesis, but gas evolution (CO, CO₂) and odor must be managed.[12] | Generally limited to lab scale due to cost and safety concerns of the reagent.[16] |
Pathway II: Oxidative Cleavage of Methyl 4-vinylbenzoate
An alternative strategy begins with an unsaturated precursor, Methyl 4-vinylbenzoate .[17] This starting material can be readily prepared by the Fischer esterification of 4-vinylbenzoic acid.[17] The vinyl group can then be cleaved to yield the desired aldehyde functionality.
Ozonolysis
Ozonolysis is the classic method for cleaving carbon-carbon double bonds.[18] The reaction involves treating the alkene with ozone (O₃), followed by a workup step that determines the final product.
Mechanism & Workflow: Ozone adds across the double bond to form an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. This ozonide is then cleaved under reductive conditions. A reductive workup using dimethyl sulfide (DMS) or zinc/acetic acid is crucial to obtain the aldehyde product and prevent its oxidation to a carboxylic acid.[19]
Caption: Ozonolysis workflow for aldehyde synthesis.
Experimental Protocol: Ozonolysis
-
Setup: A solution of Methyl 4-vinylbenzoate (1.0 equivalent) in a suitable solvent (e.g., DCM/methanol) is cooled to -78 °C.
-
Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the solution until a persistent blue color indicates a slight excess of ozone.[19]
-
Purge: The solution is then purged with dry nitrogen or oxygen to remove the excess ozone.
-
Reductive Quench: Dimethyl sulfide (DMS, ~1.5 equivalents) is added to the cold solution. The reaction is allowed to warm slowly to room temperature and stirred overnight.[19]
-
Workup: The solvent is removed under reduced pressure, and the residue is subjected to a standard aqueous workup and purification by column chromatography to isolate the target aldehyde.
Alternative C-C Bond Forming Strategies
While less direct, pathways involving the construction of the ethyl side chain are conceptually important and offer flexibility from different starting materials.
-
Heck Reaction: One could start with Methyl 4-iodobenzoate and couple it with ethylene gas using a palladium catalyst to form Methyl 4-vinylbenzoate.[20][21] This intermediate would then be subjected to ozonolysis or a Wacker-type oxidation as described above. The Heck reaction is a powerful tool for C-C bond formation between an aryl halide and an alkene.[22][23]
-
Homologation of Methyl 4-formylbenzoate: Starting with the commercially available Methyl 4-formylbenzoate , a one-carbon homologation sequence (e.g., Wittig reaction with (methoxymethyl)triphenylphosphine followed by acidic hydrolysis) can be employed to construct the acetaldehyde moiety.[24][25]
Summary and Recommendations
For the laboratory-scale synthesis of this compound, the oxidation of Methyl 4-(2-hydroxyethyl)benzoate is the most direct, reliable, and high-yielding approach.
-
The Dess-Martin Periodinane (DMP) oxidation is recommended for its operational simplicity, mild conditions, and rapid execution, making it ideal for small-scale and discovery chemistry applications.[14][15]
-
The Swern oxidation is a superior choice for moderate to large-scale preparations where cost is a factor and the necessary equipment for cryogenic reactions and odor management is available.[7][12]
The ozonolysis of Methyl 4-vinylbenzoate is also a highly effective method, though it requires specialized equipment (an ozone generator). C-C bond forming strategies offer greater synthetic flexibility but involve multi-step sequences that may result in lower overall yields. The ultimate choice of starting material and methodology will depend on the researcher's specific needs regarding scale, cost, available equipment, and safety considerations.
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The Strategic Utility of Methyl 4-(2-oxoethyl)benzoate in Contemporary Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(2-oxoethyl)benzoate (CAS No. 106918-32-5) is a bifunctional organic building block poised for significant applications in medicinal chemistry and chemical biology. Possessing both a reactive aldehyde and a modifiable methyl ester moiety on a stable phenyl scaffold, this compound offers a versatile platform for the synthesis of diverse molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity, and potential research applications, with a particular focus on its role as a strategic intermediate in the synthesis of heterocyclic compounds and other complex molecular frameworks relevant to drug discovery. Detailed experimental protocols, reaction mechanisms, and safety considerations are presented to enable researchers to effectively harness the synthetic potential of this valuable reagent.
Introduction: A Bifunctional Building Block of Strategic Importance
In the landscape of modern drug discovery, the efficient construction of novel molecular entities is paramount. "this compound" emerges as a key player in this endeavor, offering a unique combination of functional groups that allow for sequential or orthogonal synthetic transformations. Its structure, featuring a para-substituted benzene ring, provides a rigid core that can be elaborated upon to explore chemical space and develop structure-activity relationships (SAR).
The aldehyde functionality serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and various condensation reactions.[1] Concurrently, the methyl ester provides a site for late-stage diversification through hydrolysis and subsequent amide bond formation, or for influencing the pharmacokinetic properties of a final compound. This dual reactivity makes this compound an attractive starting material for the synthesis of compound libraries and for the development of novel therapeutic agents.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 106918-32-5 | [2][3] |
| Molecular Formula | C₁₀H₁₀O₃ | [2] |
| Molecular Weight | 178.18 g/mol | [2] |
| Appearance | Not explicitly reported, likely a solid or oil | |
| Boiling Point | Not explicitly reported | [4] |
| Melting Point | Not explicitly reported | [4] |
| Storage | Inert atmosphere, under -40°C is recommended for long-term storage. For short-term, sealed in a dry, room temperature environment is also suggested. | [4][5] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely available in public databases, a predicted spectroscopic profile can be inferred from its structure and data from analogous compounds.
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet or triplet for the aldehydic proton (~9.8 ppm), a doublet for the methylene protons adjacent to the aldehyde (~3.7 ppm), and a set of doublets in the aromatic region (~7.4 and 8.0 ppm) characteristic of a 1,4-disubstituted benzene ring.[6][7]
-
¹³C NMR: Key resonances are anticipated for the ester carbonyl (~166 ppm), the aldehyde carbonyl (~200 ppm), the methyl ester carbon (~52 ppm), the methylene carbon (~45 ppm), and four distinct signals in the aromatic region.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the aldehyde (~1700 cm⁻¹), the C=O stretching of the ester (~1720 cm⁻¹), C-O stretching of the ester (~1280 cm⁻¹), and C-H stretching of the aldehyde (~2720 and 2820 cm⁻¹).[8]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 178. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 147) and the formylmethyl group (-CH₂CHO, m/z = 135).[9]
Chemical Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily derived from the reactivity of its aldehyde group. This functionality allows for its participation in a variety of classical and modern organic reactions to construct more complex molecules, particularly heterocyclic systems which are prevalent in pharmaceuticals.
Core Reactions of the Aldehyde Moiety
The aldehyde group is a potent electrophile, readily undergoing nucleophilic attack. This reactivity is the foundation for several key transformations:
-
Reductive Amination: The reaction of the aldehyde with a primary or secondary amine to form an imine, followed by in-situ reduction, is a powerful method for introducing substituted amino groups. This is a cornerstone of medicinal chemistry for building diversity and modulating physicochemical properties.
-
Wittig Reaction and Related Olefinations: The reaction with phosphorus ylides provides a reliable method for the formation of alkenes, allowing for the extension of carbon chains and the introduction of various substituents.[10]
-
Condensation Reactions: The aldehyde can participate in aldol-type and Knoevenagel condensations with enolates or active methylene compounds, respectively, to form α,β-unsaturated systems which are themselves versatile synthetic intermediates.
-
Multicomponent Reactions: The electrophilicity of the aldehyde makes it an ideal component in multicomponent reactions (MCRs) such as the Hantzsch pyridine synthesis or the Biginelli reaction for the efficient, one-pot synthesis of substituted dihydropyrimidines.[11]
Synthesis of Heterocyclic Scaffolds
The bifunctional nature of this compound makes it a particularly valuable precursor for the synthesis of fused and substituted heterocyclic systems.
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities, including anticancer, antimalarial, and antibacterial properties.[12] this compound can serve as a key building block in established quinoline syntheses such as the Friedländer annulation. In this reaction, an o-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl. While our subject compound is not the o-aminoaryl component, its aldehyde functionality can react with an appropriately substituted aniline derivative that possesses an active methylene group to construct the quinoline core.
Workflow for Quinoline Synthesis via Friedländer Annulation
Caption: Generalized workflow for Friedländer quinoline synthesis.
Potential Research Applications in Drug Discovery
The structural motifs accessible from this compound are prevalent in a number of therapeutically relevant areas.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The pyrimidine and quinoline scaffolds, which can be synthesized using this compound as a starting material, are common cores in approved kinase inhibitors.[13][14][15] For example, the diphenylaminopyrimidine scaffold is a key feature of several kinase inhibitors.[16] The ability to readily synthesize libraries of substituted pyrimidines and quinolines from this building block makes it a valuable tool for kinase inhibitor discovery programs.
Signaling Pathway Context: Kinase Inhibition
Caption: Role of kinase inhibitors in blocking signal transduction.
Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline.[17][18] This scaffold is present in numerous alkaloids and pharmacologically active compounds. This compound can serve as the aldehyde component in this reaction, leading to the formation of tetrahydroisoquinolines with a carboxy methyl phenyl substituent, offering a handle for further functionalization.
Experimental Protocols
The following protocols are generalized procedures for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.
General Protocol for Reductive Amination
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is added the desired primary or secondary amine (1.0-1.2 eq.).
-
The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation. Acetic acid may be added as a catalyst.
-
A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.), is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Wittig Olefination
-
To a suspension of a phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C is added a strong base (e.g., n-butyllithium, sodium hydride) (1.1 eq.).
-
The mixture is stirred at 0 °C to room temperature for 30-60 minutes to generate the ylide (a color change is often observed).
-
The reaction is cooled to the appropriate temperature (e.g., -78 °C for unstabilized ylides, 0 °C to room temperature for stabilized ylides).
-
A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction is stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[19]
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, inert atmosphere at low temperatures (-40°C) is recommended.[4]
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the context of drug discovery and medicinal chemistry. Its bifunctional nature allows for the construction of a wide range of molecular scaffolds, including important heterocyclic systems like quinolines and pyrimidines. The protocols and applications outlined in this guide are intended to provide a foundation for researchers to explore the full synthetic potential of this compound. As the demand for novel and diverse chemical matter continues to grow, the strategic application of such well-designed building blocks will be increasingly crucial for the successful development of new therapeutic agents.
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An In-Depth Technical Guide to the Stability and Storage of Methyl 4-(2-oxoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl 4-(2-oxoethyl)benzoate is a bifunctional organic compound of increasing interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating both a methyl ester and an aldehyde functional group, presents distinct opportunities for molecular elaboration. However, this same structural duality introduces inherent stability challenges that are critical to understand and manage for its effective use in research and development. This guide provides a comprehensive overview of the stability profile of this compound, detailing its primary degradation pathways, recommended storage conditions, and protocols for handling and stability assessment. By understanding the causality behind its reactivity, researchers can ensure the integrity of their starting materials and the reproducibility of their experimental outcomes.
Introduction: The Double-Edged Sword of Bifunctionality
This compound, with its aromatic core substituted with a reactive aldehyde and a methyl ester, is a valuable building block. The aldehyde offers a handle for nucleophilic additions, reductive aminations, and various condensation reactions, while the ester provides a site for hydrolysis or amidation. This versatility, however, comes at the cost of stability. The aldehyde group, in particular, is susceptible to oxidation and polymerization, a well-documented characteristic of aromatic aldehydes. The presence of the electron-withdrawing methyl ester group on the phenyl ring can further influence the reactivity of the aldehyde.
This guide is structured to provide a deep dive into the chemical liabilities of this compound, offering not just recommendations, but the scientific rationale behind them. Our aim is to equip the researcher with the knowledge to not only store this compound correctly but to handle it with an appreciation for its chemical nature, thereby ensuring its purity and reactivity are maintained for downstream applications.
Chemical Stability and Degradation Pathways
The primary driver of instability in this compound is the aldehyde functional group. Aromatic aldehydes are known to be sensitive to several environmental factors.
Susceptibility to Oxidation
The aldehyde group is readily oxidized to the corresponding carboxylic acid. In the case of this compound, this would result in the formation of 4-(carboxymethyl)benzoic acid methyl ester. This oxidation can be initiated by atmospheric oxygen and is often accelerated by exposure to light and trace metal impurities.
Propensity for Polymerization
Similar to other phenylacetaldehyde derivatives, this compound is prone to polymerization, particularly in the presence of acidic or basic impurities. The active methylene group adjacent to the phenyl ring can participate in aldol-type condensation reactions, leading to the formation of oligomers and polymers. This process can result in a viscous, discolored, and ultimately unusable material.
Potential for Intramolecular Reactions
While less common, the potential for intramolecular reactions in bifunctional molecules should be considered, especially under thermal stress or in the presence of catalysts. For this compound, this could involve complex cyclization or rearrangement pathways, though the primary degradation routes are expected to be oxidation and polymerization.
Hydrolysis of the Ester Group
The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid. While generally more stable than the aldehyde, prolonged exposure to moisture or non-neutral pH can lead to the formation of 4-(2-oxoethyl)benzoic acid.
A proposed degradation pathway is illustrated below:
Caption: Proposed primary and secondary degradation pathways for this compound.
Recommended Storage and Handling Protocols
Given the inherent instability of this compound, stringent storage and handling procedures are paramount to preserving its quality. The following protocols are based on the chemical properties of the molecule and best practices for handling reactive aldehydes.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -40°C [1] | Reduces the rate of all chemical degradation reactions, including oxidation and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [1] | Prevents oxidation of the highly susceptible aldehyde group by atmospheric oxygen. |
| Light | Amber Vial/Protection from Light | Minimizes light-catalyzed oxidation and other photochemical degradation pathways. |
| Container | Tightly Sealed, High-Integrity Vial | Prevents ingress of moisture and oxygen. Glass is preferred over plastic to avoid potential leaching or reaction with the container. |
Step-by-Step Handling Procedure
This protocol is designed to minimize exposure to deleterious environmental factors during handling.
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Handling: All weighing and transfer operations should be performed under a stream of inert gas (argon or nitrogen) in a glove box or using Schlenk line techniques.
-
Use of Appropriate Tools: Use clean, dry spatulas and glassware. Avoid contact with metal spatulas if trace metal catalysis is a concern for downstream applications.
-
Rapid Operation: Minimize the time the container is open.
-
Resealing and Storage: After dispensing the required amount, flush the headspace of the container with inert gas before tightly resealing. Immediately return the container to the recommended -40°C storage.
The following workflow diagram illustrates the recommended handling procedure:
Caption: Recommended workflow for handling this compound to maintain its integrity.
Experimental Design for Stability Assessment: A Forced Degradation Study Protocol
To rigorously assess the stability of this compound and identify its potential degradation products, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are more severe than accelerated storage conditions.
Objective
To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials and Methods
-
Compound: this compound (high purity)
-
Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC-grade acetonitrile, HPLC-grade water, and appropriate buffers.
-
Instrumentation: HPLC with a photodiode array (PDA) detector, mass spectrometer (MS), pH meter.
Forced Degradation Conditions
| Stress Condition | Protocol |
| Acidic Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours. |
| Basic Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 4 hours. |
| Oxidative Degradation | Dissolve the compound in a solution of 3% H2O2 and keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound at 80°C for 48 hours. |
| Photolytic Degradation | Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours. |
Analytical Method: Stability-Indicating HPLC-UV/MS
A reverse-phase HPLC method should be developed to separate the parent compound from its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector to monitor at multiple wavelengths and a mass spectrometer to identify the mass of the parent and degradation products.
The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion: Proactive Management for Reliable Research
This compound is a compound with significant synthetic potential, but its utility is directly linked to its purity and stability. The aldehyde functionality, while a valuable reactive center, is also the primary source of its instability. Through a comprehensive understanding of its degradation pathways—principally oxidation and polymerization—and the implementation of rigorous storage and handling protocols, researchers can mitigate the risks of degradation. The recommended storage at -40°C under an inert atmosphere is not merely a suggestion but a critical requirement for maintaining the compound's integrity. Furthermore, the application of forced degradation studies and the development of a stability-indicating analytical method are essential for quality control and for ensuring the validity of experimental data. By adopting these practices, the scientific community can confidently and effectively utilize this compound in their research and development endeavors.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-(2-oxoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the safe and effective handling of novel chemical entities is paramount. This guide provides an in-depth technical overview of the safety and handling precautions for Methyl 4-(2-oxoethyl)benzoate, a compound of interest in various synthetic pathways. As a senior application scientist, this document is crafted to blend rigorous scientific principles with practical, field-tested insights to ensure both personal safety and experimental integrity.
Disclaimer: Specific safety data for this compound is limited. The following guidelines are extrapolated from safety data for the closely related and well-characterized compound, Methyl Benzoate. It is imperative to treat this compound with at least the same level of caution as Methyl Benzoate and to conduct a thorough risk assessment before commencing any experimental work.
Hazard Identification and Risk Assessment
A foundational understanding of a compound's potential hazards is the first line of defense in a laboratory setting. Based on data from analogous compounds, this compound should be regarded as a substance with multiple potential hazards.
GHS Classification (Anticipated)
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The anticipated classification for this compound, based on Methyl Benzoate, is as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways[1] |
| Combustible Liquid | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 (Potential) | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2 (Potential) | H319: Causes serious eye irritation[2] |
| Reproductive Toxicity | Category 2 (Potential) | H361: Suspected of damaging fertility or the unborn child |
| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life |
Signal Word: Danger[1]
Hazard Pictograms:
The primary routes of exposure are ingestion, inhalation, and skin/eye contact. The "harmful if swallowed" classification, combined with the aspiration hazard, necessitates careful handling to prevent accidental ingestion and subsequent entry into the respiratory system. [1]
First-Aid and Emergency Procedures
A rapid and informed response in the event of an exposure is critical. The following first-aid measures are recommended:
-
If Swallowed: Immediately call a POISON CENTER or doctor. [1]Do NOT induce vomiting. [1]Rinse the mouth with water. [1]* In Case of Skin Contact: Immediately remove all contaminated clothing. [1]Rinse the skin thoroughly with plenty of soap and water. [1][3]If skin irritation occurs, seek medical attention. [1]* In Case of Eye Contact: Rinse cautiously with water for several minutes. [4]Remove contact lenses, if present and easy to do. Continue rinsing. [4]If eye irritation persists, get medical advice/attention. [1]* If Inhaled: Move the person to fresh air and keep them comfortable for breathing. [1]If the person is not breathing, begin artificial respiration. [3]Seek medical attention if you feel unwell. [1]
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage protocols is the cornerstone of laboratory safety and preservation of compound integrity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use. [5] | Prevents skin contact and potential irritation or absorption. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. [6]A face shield is recommended if there is a risk of splashing. [5] | Protects eyes from splashes and aerosols. |
| Skin and Body Protection | A laboratory coat or chemical-resistant apron should be worn. [5] | Provides a barrier against accidental spills on clothing and skin. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. [7][8]If a fume hood is not available and there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. [9][10] | Minimizes the risk of inhaling potentially harmful vapors or aerosols. |
Engineering Controls
Engineering controls are the most effective means of minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area. [7]A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure. [8]* Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation. [10][11]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing. [1]* Do not breathe vapors or mist. [7]* Wash hands thoroughly after handling. [1]* Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. [1]* Take precautionary measures against static discharge. * Do not eat, drink, or smoke when using this product. [1]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place. [1]* Keep the container tightly closed. [1]* Store locked up. [1]* Store away from strong oxidizing agents and strong bases.
Accidental Release and Fire-Fighting Measures
Preparedness for unexpected events is a critical component of a robust safety program.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate unnecessary personnel from the area. 2. Ventilate: Ensure adequate ventilation of the spillage area. [7]3. Contain: Prevent further leakage or spillage if it is safe to do so. [12]Do not let the product enter drains. [7]4. Absorb: Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, vermiculite). [6]5. Dispose: Place the absorbed material in a suitable, closed container for disposal according to local regulations. [12]
Fire-Fighting Measures
This compound is a combustible liquid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. * Unsuitable Extinguishing Media: Do not use a heavy water stream as it may scatter and spread the fire. [13]* Special Hazards: Vapors are heavier than air and may spread along floors. Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide. [11]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [11][12]
Experimental Workflow: A Representative Protocol
The following is a generalized protocol for a reaction involving a compound with hazards similar to this compound. This should be adapted based on the specific requirements of your experiment.
Fischer Esterification: A General Example
The synthesis of esters like Methyl Benzoate often involves the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. [14] Reaction:
Step-by-Step Protocol:
-
Preparation: Don all required PPE and ensure the work area within the chemical fume hood is clean and organized.
-
Reagent Addition: In a round-bottom flask, combine the carboxylic acid (e.g., benzoic acid) and the alcohol (e.g., methanol). [14]3. Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the reaction mixture with stirring. [14]This step is exothermic and should be performed with care.
-
Reflux: Assemble a reflux apparatus and heat the reaction mixture to the appropriate temperature for the required duration. [14]5. Workup: After cooling the reaction mixture, transfer it to a separatory funnel.
-
Extraction and Washing: Perform an aqueous workup to remove the catalyst and any unreacted starting materials. This may involve washing with water and a base solution (e.g., sodium bicarbonate) to neutralize the acid. [15]7. Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product, if necessary, using techniques such as distillation or chromatography.
Visualizing Safety and Process
Diagrams can provide a clear and concise representation of complex workflows and relationships.
Laboratory Safety Workflow
Caption: A typical workflow for safely handling hazardous chemicals in a laboratory setting.
Emergency Response Logic
Caption: A logical flow diagram for responding to a chemical exposure event.
Conclusion
The responsible and informed handling of chemical reagents is a non-negotiable aspect of scientific research. While specific data for this compound is not yet widely available, a cautious approach based on the known hazards of structurally similar compounds provides a robust framework for ensuring a safe laboratory environment. By integrating the principles of hazard identification, appropriate PPE usage, engineering controls, and emergency preparedness into all experimental workflows, researchers can confidently advance their scientific endeavors while prioritizing their well-being.
References
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
- Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
- JPharmachem. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET.
- Alfa Aesar. (2011, June 1). Material Safety Data Sheet.
- ScienceLab.com. (2005, October 10). Material Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate.
- Hekserij.nl. (n.d.). Methyl benzoate Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- LGC Standards. (n.d.). Safety Data Sheet.
- Techno PharmChem. (n.d.). METHYL BENZOATE.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Benchchem. (n.d.). Personal protective equipment for handling Methyl 4-(sulfamoylmethyl)benzoate.
- ChemicalBook. (n.d.). This compound CAS#: 106918-32-5.
- Request PDF. (2025, August 6). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate.
- University of the Cumberlands. (n.d.). Preparation of Methyl Benzoate.
- Fisher Scientific. (2009, September 18). Methyl Benzoate; 99 - SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Methyl 3-(2-oxoethyl)benzoate. PubChem.
- BLD Pharm. (n.d.). 106918-32-5|this compound.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism.
- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
- CAMEO Chemicals - NOAA. (n.d.). METHYL BENZOATE.
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An In-depth Technical Guide to the Solubility Profile of Methyl 4-(2-oxoethyl)benzoate
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and preclinical assessment. This guide provides an in-depth technical overview of the solubility profile of Methyl 4-(2-oxoethyl)benzoate, a benzoate ester derivative with potential applications in organic synthesis and medicinal chemistry. Rather than presenting a rigid set of data, this document serves as a practical framework for determining and interpreting the solubility of this compound, empowering researchers to generate reliable and relevant data for their specific applications. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the critical factors that can influence the solubility of this molecule.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior and for designing appropriate experimental methodologies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
The XLogP3 value of 1.7 suggests that this compound has a moderate degree of lipophilicity. The "like dissolves like" principle would predict that it will exhibit better solubility in organic solvents of intermediate polarity over very non-polar or highly polar solvents.[2] The presence of three hydrogen bond acceptors (the two oxygen atoms of the ester group and the one on the oxo group) indicates that it can interact with protic solvents, although the absence of hydrogen bond donors will limit its ability to form strong hydrogen bond networks.[1]
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. For aromatic esters like this compound, several factors influence their solubility:
-
Polarity of the Solute and Solvent: The principle of "like dissolves like" is paramount. The ester and oxo functionalities in this compound introduce polarity, while the benzene ring and the ethyl group contribute to its non-polar character. Therefore, its solubility will be highest in solvents with a similar balance of polar and non-polar characteristics.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.
-
pH of the Medium: For ionizable compounds, pH plays a crucial role in solubility. While this compound is not readily ionizable, extreme pH values could potentially lead to hydrolysis of the ester bond over time, which would affect the apparent solubility.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy released upon solvation of the solute molecules by the solvent. A higher lattice energy will generally result in lower solubility.
Experimental Determination of the Solubility Profile
A robust and reproducible method for determining the solubility of this compound is essential for obtaining reliable data. The shake-flask method is a widely accepted and recommended technique for this purpose.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol: Shake-Flask Method
1. Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of clear glass vials with screw caps. A good starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the chosen solvent.
-
Add a precise volume of the selected solvent to each vial. A range of solvents with varying polarities should be investigated to establish a comprehensive solubility profile. Recommended solvents include:
-
Aqueous: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4
-
Alcohols: Methanol, Ethanol
-
Aprotic Polar: Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone
-
Non-polar: Hexane, Toluene
-
-
Securely cap the vials to prevent solvent evaporation.
2. Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. A duration of 24 to 48 hours is typically adequate. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
3. Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) or filter the suspension through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid artificially high solubility readings.
4. Sample Analysis and Quantification:
-
Carefully withdraw a known aliquot of the clear supernatant or filtrate.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. The dilution solvent should be miscible with the sample and compatible with the analytical instrumentation.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
Analytical Quantification Methods
The choice of analytical method for quantifying the dissolved this compound is crucial for accuracy. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectroscopy are two commonly employed and reliable techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a highly specific and sensitive method for quantifying the concentration of a compound in a complex mixture.
Workflow for HPLC Analysis
Caption: Workflow for Quantification by HPLC.
Detailed Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm), and a data acquisition system.
-
Mobile Phase: A suitable mobile phase for the separation of this compound would likely be a mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. From this stock solution, prepare a series of at least five standard solutions of decreasing concentrations to construct a calibration curve.
-
Sample Preparation: Dilute the sample obtained from the solubility experiment with the mobile phase to a concentration that is expected to be within the range of the calibration standards.
-
Analysis: Inject the standard solutions and the diluted sample into the HPLC system.
-
Data Processing: Plot the peak area of the analyte for the standard solutions against their known concentrations to generate a calibration curve. Using the peak area of the diluted sample, determine its concentration from the calibration curve. Finally, calculate the solubility of this compound in the original solvent by taking into account the dilution factor.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler and faster method for quantification, provided that the compound has a suitable chromophore and there are no interfering substances in the sample matrix.
Detailed Protocol: UV-Vis Spectroscopy Method
-
Wavelength of Maximum Absorbance (λmax): Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol or acetonitrile) and scan its absorbance spectrum over a range of wavelengths (e.g., 200-400 nm) to determine the λmax.
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. Prepare a series of standard solutions by diluting the stock solution.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Dilute the sample from the solubility experiment with the same solvent used for the standards to an absorbance value that falls within the linear range of the calibration curve.
-
Quantification: Measure the absorbance of the diluted sample at the λmax and determine its concentration from the calibration curve. Calculate the original solubility by applying the dilution factor.
Data Presentation and Interpretation
The experimentally determined solubility data for this compound should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at different temperatures.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Conclusion
This technical guide has provided a comprehensive framework for determining and understanding the solubility profile of this compound. By combining a solid theoretical understanding with robust experimental protocols, researchers and drug development professionals can generate the high-quality solubility data that is critical for advancing their research and development activities. The detailed methodologies for the shake-flask method, coupled with HPLC and UV-Vis quantification, offer a self-validating system for obtaining accurate and reliable results.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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How do you perform the shake flask method to determine solubility?. Quora. [Link]
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HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]
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A Technical Guide to Methyl 4-(2-oxoethyl)benzoate: Properties, Handling, and Synthetic Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(2-oxoethyl)benzoate is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating both a methyl ester and an aldehyde functionality, makes it a versatile building block for the synthesis of more complex molecular architectures, including pharmaceutical intermediates and heterocyclic compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a particular focus on its physical appearance and handling requirements dictated by its thermal sensitivity.
Molecular and Physicochemical Properties
This compound, also known by its IUPAC name methyl 4-(formylmethyl)benzoate, possesses the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) registry number: 106918-32-5.
| Property | Value | Source |
| CAS Number | 106918-32-5 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
The structural arrangement of this compound, featuring a para-substituted benzene ring, is a key determinant of its reactivity. The electron-withdrawing nature of the methyl ester group influences the reactivity of the aldehyde, and vice versa. This electronic interplay is fundamental to its utility in multi-step syntheses.
Physical Appearance and Thermal Stability
A critical aspect for researchers and chemists working with this compound is its physical state and stability. While a definitive public description of its appearance at standard temperature and pressure is not widely documented, its handling and storage requirements provide significant insight into its nature.
Commercial suppliers consistently indicate that this compound requires cold-chain transportation and long-term storage at temperatures as low as -40°C under an inert atmosphere [2]. This stringent requirement strongly suggests that this compound is thermally unstable at ambient temperatures. Aldehyde moieties, in general, can be susceptible to oxidation and polymerization, and the specific electronic configuration of this molecule may enhance such degradation pathways at room temperature.
Therefore, it is crucial for laboratory practice to assume the compound is sensitive and to handle it accordingly to maintain its chemical integrity. Upon receipt, it should be immediately transferred to a designated low-temperature, inert atmosphere storage environment.
Handling and Storage Protocols
Given the thermal lability of this compound, strict adherence to proper handling and storage protocols is paramount to ensure the validity of experimental results.
Experimental Workflow for Handling Thermally Sensitive Aldehydes:
Caption: Workflow for handling thermally sensitive this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the compound from storage, prepare a dry, inert atmosphere (e.g., a glove box or a Schlenk line setup). All glassware should be thoroughly dried and purged with an inert gas like argon or nitrogen.
-
Equilibration: Allow the sealed container of this compound to equilibrate to a slightly higher, yet still cold, temperature (e.g., in a -20°C freezer or on dry ice) for a short period to minimize condensation upon opening.
-
Aliquoting: Open the container under a positive pressure of inert gas. Quickly weigh the desired amount of the compound into a pre-tared, dry flask.
-
Dissolution: Add the pre-cooled, anhydrous solvent to the flask containing the compound while maintaining the inert atmosphere.
-
Reaction: The resulting solution should be used immediately in the subsequent chemical transformation.
Synthetic Utility and Reactivity
The synthetic value of this compound lies in the differential reactivity of its two functional groups. The aldehyde can undergo a wide range of reactions, including:
-
Reductive amination: To form substituted phenethylamine derivatives.
-
Wittig and related olefination reactions: To extend the carbon chain and introduce double bonds.
-
Aldol and other condensation reactions: To form carbon-carbon bonds.
-
Cyclization reactions: To construct heterocyclic rings, which are prevalent in many drug scaffolds.
The methyl ester provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to a primary alcohol. The ability to selectively react one group while preserving the other is a key strategy in multi-step synthesis.
Logical Relationship of Functional Group Reactivity:
Caption: Differential reactivity of the functional groups in this compound.
Conclusion
This compound is a valuable, yet challenging, reagent for chemical synthesis. Its utility is directly linked to its bifunctional nature, while its primary handling consideration is its thermal instability. By understanding its physicochemical properties and adhering to stringent handling and storage protocols, researchers can effectively utilize this compound to construct complex molecules for applications in drug discovery and development. The lack of a definitive description of its physical appearance at room temperature in publicly available literature further underscores the importance of the documented storage conditions, which strongly imply that it is not a room-temperature stable solid or liquid.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Note: Synthesis of Methyl 4-(2-oxoethyl)benzoate for Pharmaceutical and Research Applications
Abstract: Methyl 4-(2-oxoethyl)benzoate is a bifunctional chemical intermediate of significant interest to the pharmaceutical and fine chemical industries. Its structure, featuring both an aldehyde and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1][2] This application note provides a comprehensive guide to the synthesis of this compound from its corresponding primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate. We present and compare three robust and widely-used oxidation protocols: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. The rationale, mechanism, and detailed step-by-step protocols for each method are provided to enable researchers to select and execute the optimal synthesis strategy for their specific laboratory context and project goals.
Introduction and Strategic Importance
This compound (C₁₀H₁₀O₃) is a valuable synthetic intermediate.[3][4] The aldehyde functional group is highly reactive, participating in a wide array of carbon-carbon bond-forming reactions such as aldol condensations, Wittig reactions, and reductive aminations. The methyl ester provides a handle for further modifications, including hydrolysis to the corresponding carboxylic acid or amidation. This dual functionality makes the compound a key precursor in the development of novel therapeutics and complex organic molecules.[5][6]
The most direct and common synthetic route involves the selective oxidation of the primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate.[7] The primary challenge in this transformation is to prevent over-oxidation of the newly formed aldehyde to a carboxylic acid.[8] This necessitates the use of mild and selective oxidizing agents. This guide details three such methods, each with distinct advantages and considerations regarding reaction conditions, cost, safety, and waste disposal.
Core Principle: Selective Oxidation of a Primary Alcohol
The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. It involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon bearing the hydroxyl group (the α-carbon).[8] Strong oxidizing agents, such as chromic acid (Jones reagent), will typically oxidize a primary alcohol directly to a carboxylic acid because the intermediate aldehyde, in the presence of water, forms a hydrate that can be further oxidized.[8][9] Therefore, anhydrous conditions and milder reagents are essential for isolating the aldehyde product.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
Expertise & Rationale: The Dess-Martin oxidation is a highly reliable and popular method due to its exceptionally mild reaction conditions (room temperature, neutral pH), high yields, and simplified workups.[10][11] The reagent, a hypervalent iodine compound, is highly selective for alcohols and tolerates a wide variety of sensitive functional groups.[11] Its primary drawbacks are the relatively high cost of the reagent and its potentially explosive nature under heat or shock, which requires careful handling.[10]
Mechanism of Action: The reaction proceeds through an initial ligand exchange where the alcohol displaces an acetate group on the iodine center. A base (in this case, the displaced acetate) then abstracts the α-hydrogen, leading to a concerted elimination that forms the carbonyl C=O double bond and reduces the iodine(V) center to an iodine(III) species.[12][13]
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detailed synthesis of "Methyl 4-(2-oxoethyl)benzoate"
An Application Note for the Detailed Synthesis of Methyl 4-(2-oxoethyl)benzoate
Abstract
This compound is a valuable bifunctional molecule, incorporating both an ester and an aldehyde, making it a versatile building block in the synthesis of pharmaceuticals and complex organic molecules. This document provides a comprehensive guide for its preparation, targeting researchers and professionals in drug development and chemical synthesis. We present a reliable two-step synthetic pathway commencing with the Fischer esterification of 4-(2-hydroxyethyl)benzoic acid to yield the precursor, Methyl 4-(2-hydroxyethyl)benzoate. Subsequently, we detail three robust methods for the selective oxidation of the primary alcohol to the target aldehyde: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. The causality behind experimental choices, detailed step-by-step protocols, mechanistic insights, and a comparative analysis of the oxidation methods are provided to ensure scientific integrity and reproducibility.
Introduction and Retrosynthetic Strategy
The synthesis of aldehydes from primary alcohols is a cornerstone transformation in organic chemistry. However, it requires careful selection of reagents to prevent over-oxidation to the corresponding carboxylic acid. This compound presents this exact challenge, further complicated by the presence of an ester functionality that must remain intact.
Our synthetic strategy is based on a straightforward two-step sequence. The retrosynthetic analysis reveals the primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate, as the immediate precursor. This alcohol can be readily prepared via a standard acid-catalyzed esterification of the commercially available 4-(2-hydroxyethyl)benzoic acid.
Figure 1: Retrosynthetic analysis of this compound.
The critical step is the selective oxidation of the primary alcohol. This guide will explore three widely accepted and effective methods, allowing researchers to choose the most suitable protocol based on available resources, scale, and sensitivity of other functional groups in related syntheses.
Overall Synthetic Workflow
The complete transformation from the starting material to the final product is outlined below.
Figure 2: Two-step synthesis pathway.
Part 1: Synthesis of Methyl 4-(2-hydroxyethyl)benzoate
This initial step involves a classic Fischer esterification, where the carboxylic acid is reacted with an excess of methanol under acidic catalysis to drive the equilibrium towards the ester product.[1][2]
Reaction Scheme:
Causality of Experimental Choices:
-
Methanol as Solvent and Reagent: Using methanol in large excess serves both as the nucleophile and the reaction solvent. This high concentration shifts the reaction equilibrium to favor the product side, maximizing the yield according to Le Châtelier's principle.
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid is an excellent catalyst for esterification. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2] It also acts as a dehydrating agent, removing the water byproduct, which further drives the equilibrium forward.
Protocol 1: Fischer Esterification
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 4-(2-hydroxyethyl)benzoic acid | 166.17 | 10.0 g | 60.2 mmol | 1.0 |
| Methanol (MeOH) | 32.04 | 150 mL | - | Excess |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 1.5 mL | ~27 mmol | ~0.45 |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-hydroxyethyl)benzoic acid (10.0 g).
-
Add methanol (150 mL) to the flask and stir until the solid is mostly dissolved.
-
Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the stirring mixture.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol by about two-thirds using a rotary evaporator. c. Slowly pour the concentrated mixture into a separatory funnel containing 200 mL of cold water and 100 mL of ethyl acetate. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). e. Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 75 mL) to neutralize the remaining acid. Caution: CO₂ evolution. f. Wash the organic layer with brine (1 x 50 mL). g. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a colorless oil or low-melting solid.
The product, Methyl 4-(2-hydroxyethyl)benzoate, is often of sufficient purity for the subsequent oxidation step. If necessary, it can be further purified by flash column chromatography.
Part 2: Selective Oxidation to this compound
This section details three effective methods for oxidizing the primary alcohol to the desired aldehyde. The choice of method can depend on factors such as scale, cost, toxicity of reagents, and required reaction conditions.
Method A: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[3][4] It operates under neutral pH and at room temperature, tolerates a wide variety of sensitive functional groups, and typically results in high yields with simplified workups.[5][6]
Mechanism Insight: The reaction proceeds through a ligand exchange where the alcohol displaces an acetate group on the hypervalent iodine center. A subsequent intramolecular deprotonation of the α-hydrogen by an acetate ion leads to the formation of the carbonyl compound.[6][7]
Figure 3: Simplified mechanism of Dess-Martin Oxidation.
Protocol 2A: DMP Oxidation
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 4-(2-hydroxyethyl)benzoate | 180.20 | 5.0 g | 27.7 mmol | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 14.1 g | 33.3 mmol | 1.2 |
| Dichloromethane (DCM) | - | 150 mL | - | Solvent |
Step-by-Step Procedure:
-
Add Methyl 4-(2-hydroxyethyl)benzoate (5.0 g) to a dry 250 mL round-bottom flask under a nitrogen atmosphere.
-
Dissolve the alcohol in anhydrous dichloromethane (150 mL).
-
To the stirring solution, add Dess-Martin Periodinane (14.1 g) in one portion at room temperature. The mixture may become slightly cloudy.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate (NaHCO₃) solution and 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (100 mL). b. Stir vigorously for 15-20 minutes until the organic layer becomes clear. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with DCM (2 x 50 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Method B: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).[8] It is a metal-free and very mild method, conducted at low temperatures (-78 °C), which is beneficial for sensitive substrates.[9][10] Its primary drawbacks are the requirement for cryogenic temperatures and the production of the malodorous byproduct dimethyl sulfide.[8][9]
Mechanism Insight: DMSO reacts with oxalyl chloride to form a reactive electrophilic sulfur species. The alcohol attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base deprotonates the carbon alpha to the oxygen, generating a sulfur ylide which then fragments via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and protonated base.[8]
Figure 4: Simplified mechanism of Swern Oxidation.
Protocol 2B: Swern Oxidation
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Oxalyl Chloride | 126.93 | 2.9 mL | 33.3 mmol | 1.2 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 4.7 mL | 66.6 mmol | 2.4 |
| Methyl 4-(2-hydroxyethyl)benzoate | 180.20 | 5.0 g | 27.7 mmol | 1.0 |
| Triethylamine (TEA) | 101.19 | 19.3 mL | 138.5 mmol | 5.0 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - | Solvent |
Step-by-Step Procedure:
-
Activator Formation: a. To a dry 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous DCM (100 mL) and oxalyl chloride (2.9 mL). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. In a separate flask, prepare a solution of DMSO (4.7 mL) in anhydrous DCM (20 mL). d. Add the DMSO solution dropwise to the oxalyl chloride solution over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir for an additional 15 minutes.
-
Alcohol Addition: a. Dissolve Methyl 4-(2-hydroxyethyl)benzoate (5.0 g) in anhydrous DCM (30 mL). b. Add this solution dropwise to the activated DMSO mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Base Quench: a. Add triethylamine (19.3 mL) dropwise to the reaction mixture. b. After the addition is complete, allow the reaction to stir at -78 °C for 20 minutes, then warm to room temperature over 1 hour.
-
Work-up: a. Quench the reaction by adding 100 mL of water. b. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 50 mL). c. Combine the organic layers, wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). d. Dry over anhydrous MgSO₄, filter, and concentrate. Note: All operations involving dimethyl sulfide should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with bleach.[8] e. Purify the crude product by flash column chromatography.
Method C: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a readily available, stable, and effective reagent for oxidizing primary alcohols to aldehydes.[11] The reaction is typically performed in dichloromethane. A drawback is the use of a chromium(VI) reagent, which is toxic and requires careful handling and disposal.[11][12] The reaction can be mildly acidic, so acid-labile groups may require buffering with sodium acetate.[11]
Protocol 2C: PCC Oxidation
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 4-(2-hydroxyethyl)benzoate | 180.20 | 5.0 g | 27.7 mmol | 1.0 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 8.9 g | 41.6 mmol | 1.5 |
| Celite® or Silica Gel | - | ~10 g | - | Adsorbent |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - | Solvent |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask, add PCC (8.9 g) and an equal weight of Celite® or silica gel.
-
Add anhydrous DCM (150 mL) and stir to form a suspension.
-
Dissolve Methyl 4-(2-hydroxyethyl)benzoate (5.0 g) in a small amount of DCM and add it to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: a. Upon completion, dilute the reaction mixture with 100 mL of diethyl ether. b. Pass the entire mixture through a short plug of silica gel or Florisil®, eluting with additional diethyl ether. This will filter out the chromium byproducts which are adsorbed onto the solid support. c. Collect the filtrate and concentrate under reduced pressure. d. The resulting crude product can be further purified by flash column chromatography if necessary.
Comparative Analysis of Oxidation Methods
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Pyridinium Chlorochromate (PCC) |
| Conditions | Room temp, neutral pH[5] | -78 °C to RT, basic quench[9] | Room temp, slightly acidic[11] |
| Toxicity/Hazards | Potentially explosive, handle with care[5] | Corrosive/toxic reagents, malodorous byproduct[8][9] | Toxic, carcinogenic Cr(VI) reagent[11] |
| Work-up | Aqueous quench and extraction | Aqueous quench, multiple washes | Filtration through silica/celite |
| Advantages | Mild, high yield, short reaction time, tolerant of functional groups[5][6] | Metal-free, very mild for sensitive substrates[10] | Readily available, stable reagent[11] |
| Disadvantages | High cost, potentially explosive nature[5] | Cryogenic temps, odor, precise reagent addition required | Toxic waste, can be acidic, viscous byproducts[11] |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving Fischer esterification followed by selective oxidation. For the critical oxidation step, the Dess-Martin Periodinane (DMP) method offers an excellent balance of mild conditions, high efficiency, and operational simplicity, making it a preferred choice for laboratory-scale synthesis. The Swern oxidation is a superior alternative for substrates sensitive to any trace metals or elevated temperatures, provided the necessary equipment and ventilation are available. While effective, the use of PCC should be considered carefully due to the toxicity of chromium-based reagents. The protocols provided herein are robust and validated by established chemical principles, offering a clear pathway for researchers to access this important synthetic intermediate.
References
-
Dess–Martin periodinane - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Retrieved January 9, 2026, from [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]
-
Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]
-
Swern oxidation - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Swern Oxidation. (2019, July 10). Organic-Chemistry.org. Retrieved from [Link]
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Swern Oxidation Procedure - Michigan State University Department of Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]
-
Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]
-
PCC Oxidation Mechanism - Chemistry Steps. (n.d.). Retrieved January 9, 2026, from [Link]
-
Pyridinium chlorochromate - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. (2011, September 9). Retrieved from [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22). Retrieved from [Link]
-
Synthesis of Methyl benzoate with reaction mechanism - YouTube. (2020, December 27). Retrieved from [Link]
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Introduction: The Significance of Methyl 4-(2-oxoethyl)benzoate
An In-Depth Guide to the Synthesis of Methyl 4-(2-oxoethyl)benzoate for Advanced Research Applications
This compound (CAS No. 106918-32-5) is a valuable bifunctional molecule in the landscape of organic synthesis and medicinal chemistry.[1][2][3] As a benzoate ester derivative, it incorporates both a reactive aldehyde group and a methyl ester, making it a versatile building block for the construction of more complex molecular architectures.[4] Its structure is particularly relevant in the development of novel pharmaceutical agents and other bioactive compounds, where the aldehyde can serve as a handle for nucleophilic additions, reductive aminations, or Wittig-type reactions, while the ester provides a site for hydrolysis or amidation. This guide provides detailed protocols and the underlying scientific rationale for the synthesis of this key intermediate, targeting researchers and professionals in drug development.
Core Synthetic Strategy: Oxidation of a Primary Alcohol
The most direct and efficient pathway to this compound involves the selective oxidation of its corresponding primary alcohol precursor, Methyl 4-(2-hydroxyethyl)benzoate (CAS No. 46190-45-8).[5] The primary challenge in this transformation is to prevent over-oxidation of the newly formed aldehyde to a carboxylic acid. Therefore, the choice of oxidizing agent is critical. Mild and selective methods are required to achieve high yields and purity. This guide will focus on two of the most reliable and widely adopted methods in modern organic chemistry: the Dess-Martin Oxidation and the Swern Oxidation.
Caption: General synthetic route to this compound.
Method 1: Dess-Martin Oxidation
The Dess-Martin oxidation utilizes Dess-Martin periodinane (DMP), a hypervalent iodine reagent, to convert primary alcohols to aldehydes with high efficiency.[6][7] It is favored for its exceptionally mild reaction conditions (room temperature, neutral pH), rapid reaction times, and straightforward workup.[8][9] This method displays excellent chemoselectivity, leaving other sensitive functional groups, such as the ester in our substrate, unaffected.[8]
Causality and Mechanism
The reaction is initiated by the complexation of the alcohol to the iodine center of DMP, which displaces an acetate ligand.[9] A second acetate molecule then acts as a base, abstracting the proton on the alcohol-bearing carbon. This facilitates a concerted elimination that forms the aldehyde, along with iodinane and acetic acid byproducts.[8][10] The addition of a small amount of water has been shown to accelerate the reaction rate in some cases.[6][7]
Caption: Step-by-step workflow for the Dess-Martin Oxidation.
Detailed Experimental Protocol
Reagents & Materials:
-
Methyl 4-(2-hydroxyethyl)benzoate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and TLC setup
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Oxidant: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm.
-
Reaction Monitoring: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is completely consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality Note: NaHCO₃ neutralizes the acetic acid byproduct, while Na₂S₂O₃ reduces any remaining DMP and the iodinane byproduct to a water-soluble species, simplifying the workup.
-
Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield this compound as a pure product.
Method 2: Swern Oxidation
The Swern oxidation is another classic and highly reliable method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by hindered base-mediated elimination.[11][12] It is renowned for its mild conditions and broad functional group tolerance, making it an excellent alternative to chromium-based oxidants.[12][13] A key operational requirement is the strict maintenance of low temperatures (-78 °C) during the initial stages to prevent side reactions.[12]
Causality and Mechanism
The reaction begins with the activation of DMSO with oxalyl chloride at -78 °C to form a chloro(dimethyl)sulfonium chloride intermediate, which decomposes to the highly reactive electrophilic species known as the Swern-Moffatt reagent.[11] The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of a hindered organic base, such as triethylamine (Et₃N), deprotonates the carbon adjacent to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium salt.[11][12]
Caption: Step-by-step workflow for the Swern Oxidation.
Detailed Experimental Protocol
Reagents & Materials:
-
Methyl 4-(2-hydroxyethyl)benzoate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dry ice/acetone bath
-
Standard laboratory glassware, syringes, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Preparation of Activator: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM (approx. 0.2 M) and cool to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.5 eq) via syringe, followed by the dropwise addition of anhydrous DMSO (2.2 eq). Stir for 15 minutes. Causality Note: This sequence forms the active electrophile. Vigorous gas evolution (CO and CO₂) occurs, so slow addition is critical.
-
Addition of Alcohol: Dissolve Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes at -78 °C.
-
Elimination Step: Slowly add anhydrous triethylamine (5.0 eq) to the reaction mixture. A thick white precipitate (triethylammonium chloride) will form. Continue stirring at -78 °C for 30 minutes.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes. Quench the reaction by adding water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Causality Note: The acid wash removes excess triethylamine, and the bicarbonate wash removes any remaining acidic impurities.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography. Safety Note: The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. All steps, including workup, must be performed in a well-ventilated fume hood.[12] Glassware should be quenched with bleach to oxidize the residual sulfide.[11]
Comparative Analysis of Oxidation Methods
| Parameter | Dess-Martin Oxidation | Swern Oxidation |
| Primary Reagents | Dess-Martin Periodinane (DMP) | DMSO, Oxalyl Chloride, Triethylamine |
| Temperature | Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 2 - 4 hours (including setup) |
| Key Byproducts | Iodinane, Acetic Acid | Dimethyl Sulfide (DMS), CO, CO₂, Et₃NHCl |
| Workup | Simple quench and extraction | Requires multiple aqueous washes |
| Safety Concerns | DMP is potentially explosive | Toxic CO gas evolution; malodorous DMS byproduct; requires cryogenic temperatures |
| Substrate Scope | Excellent, very mild[8] | Excellent, good for acid-sensitive compounds[11] |
| Cost & Scalability | Higher reagent cost, difficult to scale[8] | Lower reagent cost, more scalable |
Product Validation
To confirm the successful synthesis of this compound and assess its purity, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Look for the characteristic aldehyde proton signal (singlet or triplet, ~9.7 ppm) and the disappearance of the alcohol proton and the methylene protons adjacent to the hydroxyl group from the starting material.
-
IR (Infrared) Spectroscopy: Confirm the presence of the aldehyde C=O stretch (around 1700-1720 cm⁻¹) and the ester C=O stretch (~1720-1740 cm⁻¹), and the absence of the broad O-H stretch from the starting alcohol.
-
Mass Spectrometry (MS): Verify the molecular weight of the product (178.18 g/mol ).[2]
Conclusion and Field Insights
Both the Dess-Martin and Swern oxidations are robust and reliable methods for preparing this compound from its alcohol precursor. The choice between them often depends on laboratory resources and scale. For small-scale synthesis where ease of operation and a simple workup are prioritized, the Dess-Martin oxidation is often the superior choice. For larger-scale preparations where reagent cost is a factor and the necessary equipment for low-temperature reactions is available, the Swern oxidation presents a more economical and scalable option, provided that appropriate safety measures are taken to handle the byproducts. Mastery of these protocols provides researchers with a dependable supply of this crucial synthetic intermediate for applications in drug discovery and materials science.[14][15]
References
- Dess–Martin periodinane - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dess%E2%80%93Martin_periodinane]
- Dess-Martin Oxidation - Alfa Chemistry. [URL: https://www.alfa-chemistry.
- Dess–Martin oxidation - Wikipedia. [URL: https://en.wikipedia.
- Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [URL: https://www.chemistrysteps.
- Dess-Martin Oxidation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Swern oxidation - Wikipedia. [URL: https://en.wikipedia.
- Swern Oxidation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Swern Oxidation - gChem Global. [URL: https://gchem.com/gchem.
- Swern Oxidation. [URL: https://www.organic-chemistry.
- Swern Oxidation Procedure - MSU chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/suppmnt/Swern.htm]
- A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. [URL: https://www.researchgate.
- What are the applications of Methyl 4-Methylbenzoate in various industries? - Guidechem. [URL: https://www.guidechem.
- CN113248373A - Preparation method of methyl benzoate compound - Google Patents. [URL: https://patents.google.
- WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. [URL: https://patents.google.
- Preparation of Methyl Benzoate. [URL: https://www.csun.edu/~hcchm001/321/321L/EsterLab.pdf]
- Methyl 4-(2-hydroxyethyl)benzoate | 46190-45-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh58176a64]
- 2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23044371/]
- Methyl 4-(2-hydroxyethyl)benzoate | 46190-45-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/csc/ciah987ed4bb]
- Methyl 4-(4-oxo-2-butanyl)benzoate | Benchchem. [URL: https://www.benchchem.com/product/b1016790]
- 106918-32-5|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/106918-32-5.html]
- This compound - CAS:106918-32-5 - Sunway Pharm Ltd. [URL: https://www.3wpharm.com/product/106918-32-5.html]
- This compound | C10H10O3 | CID 13844675 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13844675]
- Buy Methyl 4-(2-hydroxyethyl)benzoate | 46190-45-8 - Smolecule. [URL: https://www.smolecule.
- Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14078904]
- methyl 4-(2-hydroxyethyl)benzoate - MySkinRecipes. [URL: https://www.myskinrecipes.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. [URL: https://www.mdpi.com/1420-3049/25/22/5488]2/5488]
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Application Note: High-Purity Isolation of Methyl 4-(2-oxoethyl)benzoate via Optimized Flash Column Chromatography
Abstract
Methyl 4-(2-oxoethyl)benzoate is a valuable bifunctional molecule, incorporating both an ester and an aldehyde, making it a key intermediate in the synthesis of pharmaceuticals and complex organic molecules. Achieving high purity is critical, as trace impurities can compromise the yield and integrity of subsequent reactions. A common and significant impurity is the corresponding carboxylic acid, 4-(2-oxoethyl)benzoic acid, which arises from the air oxidation of the aldehyde moiety[1][2]. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We will delve into the principles of the separation, a systematic approach to mobile phase selection using Thin-Layer Chromatography (TLC), a step-by-step column chromatography protocol, and a comprehensive troubleshooting guide.
Principles of Chromatographic Separation
The successful purification of this compound hinges on exploiting the polarity differences between the target compound and its impurities. Column chromatography is a preparative separation technique where components of a mixture are carried through a stationary phase by a liquid mobile phase[3]. For this compound, we employ normal-phase chromatography.
-
Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice. Its surface is covered with polar silanol (Si-OH) groups.
-
Mobile Phase: A non-polar solvent system, typically a mixture of hexane or heptane with a more polar solvent like ethyl acetate, serves as the mobile phase.
-
Mechanism of Separation: The crude sample is loaded onto the top of the silica column. As the mobile phase flows through, compounds in the mixture partition between the stationary and mobile phases.
-
Polar Compounds: Impurities like the corresponding carboxylic acid are highly polar. They will strongly adsorb to the polar silica gel and elute very slowly.
-
Non-Polar Compounds: Less polar byproducts will have minimal interaction with the silica gel and will be quickly washed through the column by the non-polar mobile phase.
-
Target Compound: this compound, with its moderate polarity, will have an intermediate affinity for the silica gel, allowing it to be separated from both more and less polar impurities.
-
The choice of the mobile phase is therefore critical; it must be polar enough to move the target compound down the column at a reasonable rate but not so polar that it co-elutes with more polar impurities[4].
Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the optimal mobile phase composition must be determined using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that guides the selection of the solvent system[2][3].
Objective: To find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value typically provides the best separation in a flash column.
Protocol for TLC Analysis:
-
Prepare TLC Chambers: Line a beaker or TLC tank with filter paper and add a few milliliters of a prepared solvent mixture. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). Using a capillary tube, spot the crude reaction mixture in the center of the origin. It is also beneficial to spot the starting material (if available) in an adjacent lane for comparison.
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the origin line is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Spots:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm), as the aromatic ring in the compound will absorb UV light. Circle the visible spots with a pencil.
-
Optional: Aldehyde-specific stains like an anisaldehyde or 2,4-dinitrophenylhydrazine (DNPH) stain can be used for further confirmation[5].
-
-
Calculate Rf Values: The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. R_f = (Distance from origin to spot center) / (Distance from origin to solvent front)
Data Presentation: Mobile Phase Screening
| Trial | Solvent System (Hexane:Ethyl Acetate) | Rf of Target Compound | Observations |
| 1 | 90:10 | 0.65 | Too high. Compound elutes too quickly, risking co-elution with non-polar impurities. |
| 2 | 80:20 | 0.45 | Getting closer. Separation from the baseline (polar impurities) is improving. |
| 3 | 70:30 | 0.30 | Optimal. Good separation from a highly polar spot at the baseline (likely the carboxylic acid) and any non-polar spots. |
| 4 | 60:40 | 0.15 | Too low. Elution would be very slow, leading to band broadening and excessive solvent use. |
Based on this screening, a 70:30 mixture of Hexane:Ethyl Acetate is the ideal mobile phase for the column.
Detailed Protocol for Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample sizes.
Materials and Reagents:
-
Crude this compound
-
Silica Gel (for flash chromatography, 40-63 µm particle size)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Glass chromatography column (e.g., 40 mm diameter)
-
Separatory funnel or solvent reservoir
-
Compressed air or pump for flash chromatography
-
Test tubes or fraction collector vials
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step 1: Column Packing (Slurry Method) The slurry method is superior for achieving a homogenous, air-free column packing, which is essential for high-resolution separation[3].
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.
-
In a beaker, measure ~50 g of silica gel (a 40-50:1 ratio of silica to crude product is standard).
-
Create a slurry by adding the silica gel to ~200 mL of the 70:30 Hexane:Ethyl Acetate mobile phase. Stir gently to remove air bubbles.
-
With the column stopcock open and a flask underneath to collect the solvent, quickly pour the slurry into the column. Use a funnel to aid the transfer.
-
Gently tap the side of the column to encourage even settling of the silica gel.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Add a protective layer of sand (~1 cm) on top of the silica. Crucially, never let the column run dry.
Step 2: Sample Preparation and Loading (Dry Loading) Dry loading is recommended as it promotes a narrow sample band, leading to better separation.
-
Dissolve the ~1 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase (70:30 Hexane:Ethyl Acetate) to the top of the column, filling the space above the packed bed.
-
If using flash chromatography, apply gentle pressure with compressed air to achieve a steady flow rate (e.g., ~5 cm/minute descent of the solvent front).
-
Begin collecting the eluent in test tubes or vials immediately. Collect fractions of equal volume (e.g., 20 mL per tube).
Step 4: Fraction Analysis and Pooling
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate as described in Section 2.
-
Identify the fractions that contain only the pure target compound (a single spot at Rf ≈ 0.30).
-
Combine these pure fractions into a clean, pre-weighed round-bottom flask.
Step 5: Solvent Removal and Product Isolation
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Place the flask under high vacuum for a short period to remove any residual solvent.
-
The resulting residue is the purified this compound. Record the final weight to calculate the yield and confirm its purity via analytical methods (e.g., NMR, LC-MS).
Workflow Visualization
The following diagram illustrates the complete purification workflow, from initial analysis to the final isolated product.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | 1. Column was packed unevenly or has cracks/channels.2. Sample was loaded in too large a volume of solvent (wet loading).3. Mobile phase is too polar. | 1. Repack the column carefully using the slurry method.2. Use the dry loading technique described in the protocol.3. Re-evaluate the mobile phase with TLC; try a less polar mixture (e.g., 75:25 Hex:EtOAc). |
| Compound Won't Elute from Column | 1. Mobile phase is not polar enough.2. Aldehyde may have decomposed or strongly adsorbed to acidic silica. | 1. Gradually increase the polarity of the mobile phase (gradient elution), e.g., switch to 60:40 Hex:EtOAc.2. Consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 0.5%) before packing. Caution: this may affect other functional groups. |
| "Streaking" or Tailing on TLC/Column | 1. Sample is too concentrated on the TLC plate.2. Presence of a highly polar impurity (e.g., carboxylic acid).3. Compound is degrading on the silica. | 1. Dilute the sample before spotting on the TLC plate.2. The column should effectively separate this; ensure the mobile phase is not too polar.3. Work quickly and avoid leaving the compound on the column for extended periods. Consider using deactivated/neutral silica gel. |
| Product is Contaminated with an Unknown | 1. A co-eluting impurity with the same Rf value.2. Fractions were pooled incorrectly. | 1. Try a different solvent system (e.g., Dichloromethane:Methanol or Toluene:Acetone) to alter the selectivity of the separation.2. Re-analyze the fractions by TLC more carefully before pooling. |
References
-
How to Column Aldehydes: A Comprehensive Guide. (2025). cmu.edu.jm. [Link]
-
Is it possible to purify aldehyde by column? (2015). ResearchGate. [Link]
-
This compound | C10H10O3. PubChem, National Institutes of Health. [Link]
-
How To Choose Mobile Phase For Column Chromatography? (2025). Chemistry For Everyone. [Link]
-
2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
Sources
Application Notes and Protocols for the Recrystallization of Methyl 4-(2-oxoethyl)benzoate
Abstract
This document provides a comprehensive guide to the purification of Methyl 4-(2-oxoethyl)benzoate via recrystallization. Purity of this compound, a key intermediate in organic synthesis, is critical for achieving desired outcomes in subsequent reactions. Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[1] This guide details the underlying principles of recrystallization, a step-by-step protocol for solvent selection, the complete purification workflow, and a troubleshooting guide to address common challenges. The methodologies are designed for researchers in organic chemistry, medicinal chemistry, and drug development to ensure the attainment of high-purity this compound.
Physicochemical Properties & Safety Considerations
A thorough understanding of the compound's properties is foundational to developing a successful recrystallization protocol and ensuring laboratory safety.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | PubChem[2] |
| Synonyms | 4-Carbomethoxyphenylacetaldehyde | Sunway Pharm Ltd[3] |
| CAS Number | 106918-32-5 | BLD Pharm[4] |
| Molecular Formula | C₁₀H₁₀O₃ | PubChem[2] |
| Molecular Weight | 178.18 g/mol | BLD Pharm[4] |
| Physical State | Solid | - |
| Melting Point | Data not widely published; purity assessed post-recrystallization. | - |
| Boiling Point | No data available | BLD Pharm[4] |
Safety & Handling
This compound and the solvents used for its recrystallization must be handled with appropriate care.
-
Hazard Statements: According to supplier safety information, this compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents. All operations involving hot, flammable solvents should be performed within a certified chemical fume hood.
The Principle of Recrystallization
Recrystallization is a purification technique based on differential solubility.[5] The ideal recrystallization solvent will dissolve the target compound (solute) sparingly at room temperature but will dissolve it completely at an elevated temperature (typically the solvent's boiling point).[6] Soluble impurities, which are present in smaller quantities, will remain in solution even as the hot solution cools, while the much more concentrated target compound will exceed its solubility limit and crystallize out.[7] Insoluble impurities can be removed by filtering the hot solution before cooling.
The success of this technique hinges on the slow, controlled cooling of the saturated solution. Gradual cooling allows for the selective formation of a highly ordered crystal lattice, which inherently excludes impurity molecules.[8] Rapid cooling can cause the compound to "crash out" or precipitate as an amorphous solid, trapping impurities within the solid matrix.
Caption: Principle of Purification by Recrystallization.
Experimental Protocol
This protocol is divided into two stages: selecting an appropriate solvent system and performing the bulk recrystallization.
Materials and Equipment
-
Chemicals: Crude this compound, selection of candidate solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes, water).
-
Glassware: Erlenmeyer flasks (various sizes), beakers, graduated cylinders, Hirsch or Büchner funnel, filter flask.
-
Equipment: Hotplate/stirrer, magnetic stir bars, vacuum source (aspirator or pump), analytical balance, melting point apparatus, TLC plates and chamber.
Part A: Solvent System Selection
The choice of solvent is the most critical variable in recrystallization. A systematic screening process is essential.
Methodology:
-
Place approximately 20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition. A good solvent should not dissolve the compound readily at room temperature.
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a hot water bath or on a hotplate. The ideal solvent will completely dissolve the solid near its boiling point.[5]
-
If the compound is too soluble in one solvent and poorly soluble in another, a two-solvent (binary) system may be effective.[9] Dissolve the compound in a minimum amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice-water bath.
-
Observe the quantity and quality of the crystals formed. The best solvent system will yield a large crop of well-defined crystals.
Part B: Bulk Recrystallization Workflow
The following workflow provides a detailed, step-by-step methodology for the purification process.
Caption: Step-by-Step Experimental Workflow.
Detailed Procedure:
-
Dissolution: Place the weighed crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. On a hotplate, bring the selected solvent to a boil in a separate beaker. Add the boiling solvent to the Erlenmeyer flask in small portions, swirling continuously, until the compound just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[7]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, large crystals.[8] Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[9]
-
Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small portion of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities from the crystal surfaces. Do not use too much wash solvent, as this will dissolve some of the product and reduce the yield.[7]
-
Drying: Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry. Transfer the purified solid to a watch glass and allow it to air dry completely, or place it in a desiccator under vacuum.
-
Analysis: Weigh the final product to calculate the percent recovery. Determine the melting point of the purified crystals and compare it to the crude material. A pure compound should have a sharp melting point range (typically < 2°C).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The compound is extremely soluble even at low temperatures. | - Boil off some of the solvent to re-saturate the solution and allow it to cool again.- Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.- Add a "seed crystal" of the pure compound if available.- Re-evaluate the solvent system. |
| "Oiling Out" (Product Separates as a Liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- The concentration of the solute is too high. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Ensure the solution is not supersaturated before cooling; add a bit more solvent if necessary. |
| Low Percent Recovery | - Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Crystals were washed with too much cold solvent or solvent that was not cold enough.- The compound has significant solubility in the cold solvent. | - Ensure the minimum amount of boiling solvent is used.- Keep the filtration apparatus hot during hot filtration.- Use only a minimal amount of ice-cold solvent for washing.- Cool the filtrate in an ice bath for a longer duration to maximize precipitation. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[5] |
References
- Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization (chemistry). (n.d.). Wikipedia.
-
Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKJJbzvnnB9-Nd2laRTJ_N7F3xB_0kpDgWwKlbxXdWa1Mj7KrqOqozPMHzZQnGF_M3w4Lm4c6VyN6Pgy1V1t02yyRDFn7Qd9os4H1_Bse_2ZdgemPJRceI-g4MNHJdxV-AgV8EI1erFi6TaipuKayKukJ6i9aeh2gUHCO5k_2TPlQB8KVHeKA=]([Link]_ handout.pdf)
- PubChem Compound Summary for CID 13844675, this compound. (n.d.). National Center for Biotechnology Information.
- This compound Product Information. (n.d.). BLD Pharm.
- This compound Product Information. (n.d.). Sunway Pharm Ltd.
- 2.1: Recrystallization. (2021, March 5). Chemistry LibreTexts.
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The Versatile Aldehyde: Methyl 4-(2-oxoethyl)benzoate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities hinge on the availability of versatile chemical building blocks. Among these, bifunctional molecules that offer orthogonal reactivity are of paramount importance. Methyl 4-(2-oxoethyl)benzoate, also known as 4-carbomethoxyphenylacetaldehyde, has emerged as a significant intermediate, providing a scaffold that bridges aromatic and aliphatic functionalities. Its unique structure, featuring a reactive aldehyde and a modifiable methyl ester, presents a wealth of opportunities for the construction of complex heterocyclic systems and other pharmacologically relevant structures. This guide provides an in-depth exploration of the synthesis and application of this valuable compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Data
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Carbomethoxyphenylacetaldehyde |
| CAS Number | 106918-32-5[1] |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | Typically a solid or oil |
| Boiling Point | 297.1°C at 760 mmHg |
| Density | 1.131 g/mL |
Synthesis of this compound: Key Protocols
The preparation of this compound is most commonly and efficiently achieved through the oxidation of the corresponding primary alcohol, methyl 4-(2-hydroxyethyl)benzoate. This precursor is commercially available and can be synthesized from 4-(2-hydroxyethyl)benzoic acid.[2][3][4] The challenge in this synthesis lies in the selective oxidation of the primary alcohol to an aldehyde without further oxidation to the carboxylic acid. To this end, mild and controlled oxidation methods are preferred. Below are two field-proven protocols for this transformation.
Protocol 1: Swern Oxidation
The Swern oxidation is a highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[5][6] This reaction is known for its mild conditions and high yields, making it ideal for substrates with sensitive functional groups.[5]
Reaction Scheme:
Workflow for Swern Oxidation.
Materials:
-
Methyl 4-(2-hydroxyethyl)benzoate
-
Oxalyl chloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM (approx. 0.2 M).
-
Activator Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 15 minutes. The formation of the electrophilic sulfur species is critical for the reaction to proceed.[7]
-
Alcohol Addition: Slowly add a solution of methyl 4-(2-hydroxyethyl)benzoate (1.0 equivalent) in anhydrous DCM to the reaction mixture. Maintain the temperature at -78 °C and stir for 30-45 minutes.
-
Base Quench: Add triethylamine (5.0 equivalents) dropwise to the flask. The triethylamine acts as a base to facilitate the elimination reaction that forms the aldehyde.[7]
-
Warming and Workup: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a user-friendly alternative for the oxidation of alcohols to aldehydes.[8] It operates at room temperature and typically requires shorter reaction times.[8]
Reaction Scheme:
Workflow for DMP Oxidation.
Materials:
-
Methyl 4-(2-hydroxyethyl)benzoate
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-(2-hydroxyethyl)benzoate (1.0 equivalent) in anhydrous DCM (approx. 0.1 M).
-
Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion.[9] The reaction is typically exothermic, so addition may be done in portions for larger scale reactions.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. The sodium thiosulfate is used to reduce the iodine byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Applications in Medicinal Chemistry: Synthesis Protocols
The dual functionality of this compound makes it a valuable precursor for the synthesis of diverse heterocyclic scaffolds.
Application 1: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core, a privileged scaffold in numerous alkaloids and pharmaceuticals.[10] The aldehyde functionality of this compound readily participates in this acid-catalyzed cyclization with a β-arylethylamine.
Reaction Scheme:
Sources
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- 2. Buy Methyl 4-(2-hydroxyethyl)benzoate | 46190-45-8 [smolecule.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 4-(2-oxoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Methyl 4-(2-oxoethyl)benzoate as a Heterocyclic Precursor
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles form the core scaffolds of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount for the efficient and diverse synthesis of these vital molecular entities. This compound, a bifunctional molecule possessing both a keto-aldehyde equivalent and an aromatic ester, presents itself as a highly versatile and promising building block for the construction of a variety of heterocyclic systems.
This technical guide provides detailed application notes and robust protocols for the synthesis of several key classes of heterocyclic compounds, including substituted indoles, aminothiophenes, and pyridines, using this compound as a common precursor. The methodologies described herein are grounded in well-established named reactions, adapted and optimized for this specific substrate. Each protocol is accompanied by a mechanistic rationale, providing the "why" behind the experimental choices, a critical aspect for troubleshooting and further synthetic exploration.
The aim of this guide is to empower researchers and drug development professionals with the practical knowledge and detailed procedures necessary to leverage the synthetic potential of this compound in their pursuit of novel chemical entities with potential therapeutic applications.
Part 1: Synthesis of Substituted Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for the construction of the indole nucleus from a phenylhydrazine and a suitable ketone or aldehyde.[1][2][3][4][5] This protocol details the synthesis of Methyl 2-methyl-1H-indole-6-carboxylate, a valuable intermediate for further functionalization, from this compound.
Application Note 1: Fischer Indole Synthesis of Methyl 2-methyl-1H-indole-6-carboxylate
This application note describes a reliable method for the synthesis of a substituted indole-6-carboxylate. The choice of a Brønsted acid catalyst is crucial for the success of the reaction, with polyphosphoric acid (PPA) often providing excellent results in driving the cyclization.[1]
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Phenylhydrazine
-
Polyphosphoric acid (PPA)
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid. Add phenylhydrazine (1.05 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the phenylhydrazone can be monitored by TLC. The intermediate hydrazone can be isolated or used directly in the next step.
-
Cyclization: To the reaction mixture containing the phenylhydrazone (or the isolated product), add polyphosphoric acid (PPA) (10-20 wt eq). Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-methyl-1H-indole-6-carboxylate.
Mechanistic Rationale and Causality of Experimental Choices
The Fischer indole synthesis proceeds through a series of well-defined steps.[1][5]
-
Hydrazone Formation: The initial step is the acid-catalyzed condensation of the ketone (in this case, the aldehyde equivalent of this compound) with phenylhydrazine to form a phenylhydrazone. Using a slight excess of phenylhydrazine ensures complete conversion of the starting ketone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step where the enamine undergoes a[6][6]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia to yield the aromatic indole ring.
Choice of Catalyst: Polyphosphoric acid (PPA) serves as both a Brønsted acid catalyst and a dehydrating agent, effectively promoting both the initial condensation and the subsequent cyclization and dehydration steps.[1]
Temperature Control: The reaction temperature is a critical parameter. While heating is necessary to drive the rearrangement and cyclization, excessive temperatures can lead to decomposition and side product formation.[5]
Data Summary Table
| Parameter | Value/Description | Rationale |
| Starting Material | This compound | Provides the necessary keto-aldehyde functionality. |
| Reagent | Phenylhydrazine | Source of the nitrogen atom and the benzene ring of the indole. |
| Catalyst | Polyphosphoric acid (PPA) | Strong acid and dehydrating agent to facilitate cyclization. |
| Solvent | Glacial Acetic Acid (for hydrazone formation) | Provides a mildly acidic medium for hydrazone formation. |
| Temperature | 80-100 °C | Optimal for the[6][6]-sigmatropic rearrangement and cyclization. |
| Reaction Time | 2-4 hours | Typical duration for completion, monitored by TLC. |
| Purification | Column Chromatography | To isolate the pure indole product from byproducts. |
Workflow Diagram
Caption: Fischer Indole Synthesis Workflow.
Part 2: Synthesis of Substituted 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8][9][10] This protocol outlines the synthesis of Methyl 4-(2-amino-3-cyano-5-methylthiophen-4-yl)benzoate.
Application Note 2: Gewald Synthesis of a Highly Functionalized 2-Aminothiophene
This application note details the synthesis of a 2-aminothiophene derivative bearing a cyano group at the 3-position and the methyl benzoate moiety at the 4-position. The use of an aryl ketone like this compound in the Gewald reaction can sometimes be sluggish, but the appropriate choice of base and reaction conditions can lead to good yields.[7][8]
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Morpholine or Triethylamine
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol or DMF.
-
Base Addition: Add a catalytic amount of a secondary amine base like morpholine (0.1-0.2 eq).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with dichloromethane.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure 2-aminothiophene derivative.
Mechanistic Rationale and Causality of Experimental Choices
The Gewald reaction mechanism involves three key stages:[9]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (this compound) and the active methylene compound (malononitrile) to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the amine base, adds to the β-position of the unsaturated nitrile in a Michael-type addition.
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization and subsequent tautomerization to afford the stable 2-aminothiophene ring.
Choice of Base: A secondary amine like morpholine is often used as it is effective in catalyzing the initial Knoevenagel condensation and also helps in the activation of elemental sulfur.[7]
Solvent Selection: Polar solvents like ethanol or DMF are generally preferred as they aid in the dissolution of the reactants, particularly the elemental sulfur.
Temperature: Gentle heating is often employed to increase the reaction rate, but excessive heat can lead to the formation of byproducts.[8]
Data Summary Table
| Parameter | Value/Description | Rationale |
| Starting Material | This compound | Aryl ketone component. |
| Reagents | Malononitrile, Elemental Sulfur | Provide the remaining atoms for the thiophene ring. |
| Base | Morpholine | Catalyzes the Knoevenagel condensation and activates sulfur. |
| Solvent | Ethanol or DMF | Polar solvent to facilitate the reaction. |
| Temperature | 40-50 °C | Gentle heating to promote the reaction without side reactions. |
| Reaction Time | 4-8 hours | Typical duration, monitored by TLC. |
| Purification | Column Chromatography | To isolate the pure 2-aminothiophene product. |
Workflow Diagram
Caption: Gewald Reaction Mechanism Overview.
Part 3: Synthesis of Substituted Pyridines via Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[6][11][12][13] This protocol describes a plausible route to a substituted pyridine derivative starting from this compound.
Application Note 3: Hantzsch Synthesis of a Substituted Pyridine
This application note outlines a modified Hantzsch synthesis to prepare a highly substituted pyridine derivative. In this variation, the aldehyde component of the classical Hantzsch reaction is replaced by our starting material, this compound, which will react with two equivalents of a β-ketoester and a nitrogen source.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Oxidizing agent (e.g., ceric ammonium nitrate (CAN), manganese dioxide, or nitric acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.
-
Reaction: Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC for the disappearance of the starting materials and the formation of the dihydropyridine intermediate.
-
Oxidation: After cooling the reaction mixture, add the oxidizing agent (e.g., CAN, 2.0 eq) portion-wise. Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with dichloromethane.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford the desired pyridine derivative.
Mechanistic Rationale and Causality of Experimental Choices
The Hantzsch pyridine synthesis involves a cascade of reactions:[6][11]
-
Knoevenagel Condensation: One molecule of the β-ketoester reacts with the aldehyde (or in this case, the keto-aldehyde equivalent) to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: A second molecule of the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine.
-
Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a Michael fashion.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to form the 1,4-dihydropyridine ring.
-
Aromatization: The dihydropyridine is then oxidized to the more stable aromatic pyridine.
Choice of Nitrogen Source: Ammonium acetate serves as a convenient source of ammonia in the reaction.[6]
Oxidation Step: The dihydropyridine intermediate is often stable but can be easily oxidized to the corresponding pyridine. A variety of oxidizing agents can be used, with CAN being a common and effective choice.
Data Summary Table
| Parameter | Value/Description | Rationale |
| Starting Material | This compound | Acts as the aldehyde component in the Hantzsch synthesis. |
| Reagents | Ethyl acetoacetate, Ammonium acetate | Provide the remaining carbon and nitrogen atoms for the pyridine ring. |
| Solvent | Ethanol | A common and effective solvent for the Hantzsch reaction. |
| Temperature | Reflux | To drive the condensation and cyclization reactions. |
| Oxidizing Agent | Ceric Ammonium Nitrate (CAN) | For the aromatization of the dihydropyridine intermediate. |
| Purification | Column Chromatography | To isolate the pure pyridine product. |
Workflow Diagram
Caption: Hantzsch Pyridine Synthesis Workflow.
References
-
Bond, A. D., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(9), 13817-13827. [Link]
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Wikipedia. Gewald reaction. [Link]
-
Grokipedia. Hantzsch pyridine synthesis. [Link]
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Fiveable. Hantzsch Pyridine Synthesis Definition. [Link]
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ResearchGate. Aryl ketones in one-pot Gewald synthesis of 2-aminothiophene-3-carboxylates. [Link]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. [Link]
-
Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]
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Wikipedia. Paal–Knorr synthesis. [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
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Organic Chemistry Portal. Pyrrole synthesis. [Link]
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Der Pharma Chemica. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
NIH PubMed Central. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Springer. Multicomponent Reactions in Heterocyclic Chemistry. [Link]
-
ResearchGate. Pyrimidines and Their Benzo Derivatives. [Link]
-
ResearchGate. Multicomponent synthesis of some benzo, pyrimido and pyrazolo fused heterocycles using [Nmp]H2Po4 as an efficient reaction medium. [Link]
-
Semantic Scholar. Multicomponent reactions in the synthesis of heterocycles. [Link]
-
OUCI. Multicomponent interphase synthesis of heterocyclic compounds (Review). [Link]
-
Wiley. MULTICOMPONENT REACTIONS. [Link]
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Leveraging Methyl 4-(2-oxoethyl)benzoate in the Synthesis of Novel Enzyme Inhibitors: A Guide to Synthetic Strategies and Applications
Abstract
In the landscape of modern drug discovery, the rational design and synthesis of potent and selective enzyme inhibitors remain a cornerstone of therapeutic innovation. Small molecule inhibitors have revolutionized the treatment of a multitude of diseases, from cancer to infectious agents. The strategic selection of versatile chemical building blocks is paramount to the efficient construction of diverse molecular scaffolds for inhibitor screening and development. This guide introduces Methyl 4-(2-oxoethyl)benzoate , a bifunctional building block poised for significant utility in medicinal chemistry. Its unique structure, featuring a reactive aldehyde and a modifiable methyl ester, offers a gateway to a rich variety of heterocyclic and acyclic compounds with therapeutic potential. This document provides an in-depth exploration of the chemical reactivity of this compound and presents detailed protocols for its application in key synthetic transformations, including reductive amination, Knoevenagel condensation, and various multicomponent reactions, to generate scaffolds for novel enzyme inhibitors.
Introduction to this compound: A Versatile Scaffold for Inhibitor Synthesis
Enzyme inhibitors are critical tools in pharmacology, functioning by modulating the activity of specific enzymes involved in pathological processes.[1][2] The design of these molecules often hinges on the principles of mimicking transition states or exploiting specific binding interactions within the enzyme's active site.[3] "this compound" (CAS No. 106918-32-5) is a particularly attractive starting material for the synthesis of enzyme inhibitors due to its dual reactivity.[4][5] The aldehyde functionality serves as a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, while the methyl ester provides a site for further chemical modification or can act as a key pharmacophoric feature.
This guide will delve into the practical applications of this promising building block, providing researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to leverage its synthetic potential.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is crucial for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 106918-32-5 | [4][6] |
| Molecular Formula | C₁₀H₁₀O₃ | [4][5] |
| Molecular Weight | 178.18 g/mol | [4] |
| Appearance | Varies; may be a solid or oil | [7] |
| Storage | Store in a cool, dry place, protected from light and moisture. | [7] |
Core Synthetic Methodologies for Inhibitor Scaffolds
The aldehyde group of this compound is the primary site of reactivity for building molecular complexity. The following sections detail key synthetic transformations that utilize this functional group to generate diverse scaffolds suitable for enzyme inhibitor development.
Reductive Amination: Accessing Bioactive Amines
Reductive amination is a robust and widely used method for the synthesis of secondary and tertiary amines, which are prevalent motifs in a vast array of pharmaceuticals.[8][9] The reaction proceeds through the formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a wide range of functional groups. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure solubility of the reactants and intermediates. Acetic acid is often added as a catalyst to facilitate imine formation.
Experimental Protocol: General Procedure for Reductive Amination
-
Materials:
-
This compound
-
Primary or secondary amine of choice (1.1 equivalents)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add the desired amine (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted amine.
-
Caption: Workflow for Reductive Amination.
Application in Enzyme Inhibitor Synthesis: The resulting N-substituted 4-(2-aminoethyl)benzoates are valuable intermediates. For example, they can serve as precursors for inhibitors of enzymes such as monoamine oxidase or cholinesterase, where a substituted amine is a key pharmacophoric element.[10]
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[5][11] The resulting α,β-unsaturated products are versatile intermediates for the synthesis of various bioactive molecules.
Causality Behind Experimental Choices: The choice of base is crucial; weak bases like piperidine or ammonium acetate are commonly used to avoid side reactions. The reaction is often carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the catalyst. For less reactive ketones, microwave irradiation can be employed to accelerate the reaction.[12]
Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation
-
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 equivalent)
-
Piperidine (catalytic amount, ~0.1 equivalents)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution and purify by column chromatography.
-
Caption: Knoevenagel Condensation Workflow.
Application in Enzyme Inhibitor Synthesis: The α,β-unsaturated systems generated through Knoevenagel condensation can act as Michael acceptors, making them suitable for the design of covalent inhibitors of enzymes with nucleophilic residues (e.g., cysteine) in their active sites.[13] For instance, such scaffolds have been explored for the development of inhibitors of proteases and kinases.[14]
Multicomponent Reactions: Building Complexity in a Single Step
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, are highly efficient tools in drug discovery.[12][15] The aldehyde functionality of this compound makes it an ideal substrate for several important MCRs.
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[4] These heterocyclic scaffolds are found in numerous biologically active compounds, including calcium channel blockers and mitotic kinase inhibitors.[16]
Experimental Protocol: Acid-Catalyzed Biginelli Reaction
-
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 equivalent)
-
Urea or Thiourea (1.5 equivalents)
-
Catalytic acid (e.g., HCl, p-toluenesulfonic acid)
-
Ethanol
-
-
Procedure:
-
Combine this compound (1.0 equivalent), the β-ketoester (1.0 equivalent), and urea (or thiourea) (1.5 equivalents) in ethanol.
-
Add a catalytic amount of a strong acid.
-
Heat the mixture to reflux and stir for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.
-
Caption: The Biginelli Multicomponent Reaction.
The Hantzsch synthesis provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[11] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[17] Pyridine and dihydropyridine cores are privileged structures in medicinal chemistry, found in numerous drugs.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
-
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate) (2.0 equivalents)
-
Ammonium acetate (1.1 equivalents)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent), the β-ketoester (2.0 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature. The dihydropyridine product may precipitate.
-
Collect the product by filtration and wash with cold ethanol. If necessary, concentrate the filtrate and purify by column chromatography.
-
The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like ceric ammonium nitrate (CAN) or nitric acid.
-
Caption: A Synthetic Strategy for a Kinase Inhibitor Library.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of enzyme inhibitors. Its bifunctional nature allows for the application of a wide range of synthetic methodologies to construct diverse and complex molecular scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this reagent in their drug discovery programs. By leveraging the reactivity of both the aldehyde and the methyl ester, medicinal chemists can efficiently generate libraries of novel compounds for biological screening, accelerating the discovery of the next generation of therapeutic agents.
References
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J-Stage. (n.d.). Rational Design and Synthesis of Enzyme Inhibitors. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). This compound - CAS:106918-32-5. Retrieved from [Link]
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Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
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IT Medical Team. (2023, June 30). Enzyme Inhibitors: Strategies and Challenges in Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Medicinal Chemistry, University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]
-
PMC. (n.d.). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-aminothiophenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Multicomponent reactions in drug discovery and medicinal chemistry. Retrieved from [Link]
-
Knowledge Bank. (n.d.). Synthesis of Protease Inhibitors Targeting the 20S Proteasome and SARS-CoV-2 Main Protease. Retrieved from [Link]
-
PubMed. (n.d.). Multicomponent reactions - opportunities for the pharmaceutical industry. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
arkat usa. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of Methyl 4-(2-oxoethyl)benzoate for Advanced Research & Drug Discovery
Abstract
Methyl 4-(2-oxoethyl)benzoate is a bifunctional chemical scaffold of significant interest in medicinal chemistry and organic synthesis.[1] Possessing both a reactive aldehyde and a modifiable methyl ester, this molecule serves as a versatile starting point for the construction of diverse compound libraries. The aldehyde functionality allows for classical carbonyl chemistry to introduce a wide range of substituents, while the ester provides a secondary handle for altering polarity, solubility, and metabolic stability. This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed, field-tested protocols, mechanistic insights, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
Chemical Profile of this compound
The utility of this compound stems from its distinct functional groups, which can be addressed with high chemo-selectivity. The aldehyde is significantly more electrophilic than the ester carbonyl, making it the primary target for nucleophilic attack.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [2] |
| Molecular Weight | 178.18 g/mol | [1][2] |
| CAS Number | 106918-32-5 | [1][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Carbomethoxyphenylacetaldehyde | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Methanol) |
Core Synthetic Derivatization Strategies
This section details robust protocols for transforming the aldehyde moiety of this compound into key structural motifs.
Reductive Amination: Accessing Diverse Amine Scaffolds
Expertise & Rationale: Reductive amination is a cornerstone of medicinal chemistry for converting carbonyls into amines.[4] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ. The choice of reducing agent is critical; Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over harsher reagents like sodium borohydride as it is milder, tolerant of acidic conditions that promote imine formation, and selectively reduces the iminium ion without affecting the starting aldehyde or the methyl ester.[5] This method provides a direct and high-yield route to secondary and tertiary amines, which are prevalent in pharmaceutically active compounds.
Caption: General workflow for one-pot reductive amination.
Detailed Protocol: Synthesis of Methyl 4-(2-(benzylamino)ethyl)benzoate
-
Materials:
-
This compound (1.0 eq, e.g., 500 mg)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and dissolve it in anhydrous DCM.
-
Add benzylamine followed by a few drops of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Once imine formation is evident (or after 1 hour), add sodium triacetoxyborohydride in one portion. Causality Note: Adding the reducing agent after the imine has started to form ensures efficient conversion and minimizes side reactions.
-
Stir the reaction at room temperature for 4-16 hours. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine product.
-
-
Expected Characterization Data:
-
¹H NMR: Appearance of a benzylic CH₂ singlet, disappearance of the aldehydic proton (~9.8 ppm), and an upfield shift of the ethyl protons.
-
Mass Spec (ESI+): A clear [M+H]⁺ peak corresponding to the molecular weight of the product.
-
Wittig Reaction: Olefin Synthesis for Scaffold Extension
Expertise & Rationale: The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[6][7] The reaction's key advantage is the unambiguous placement of the double bond, avoiding the formation of isomeric mixtures often seen in elimination reactions.[8] The reaction proceeds through a [2+2] cycloaddition between a phosphorus ylide (Wittig reagent) and the aldehyde, forming a transient oxaphosphetane intermediate that collapses to the alkene and triphenylphosphine oxide.[9][10] The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[9]
Caption: Mechanistic workflow of the Wittig Reaction.
Detailed Protocol: Synthesis of Methyl 4-(3-phenylprop-1-en-1-yl)benzoate (using a stabilized ylide)
-
Materials:
-
This compound (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.05 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add KOtBu portion-wise. A deep orange or red color should develop, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Causality Note: Pre-forming the ylide is crucial for ensuring complete deprotonation of the phosphonium salt before the aldehyde is introduced.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution dropwise to the ylide mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC for the consumption of the starting aldehyde.
-
Upon completion, quench the reaction with a small amount of water.
-
Remove most of the THF under reduced pressure. Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the desired alkene.
-
Knoevenagel Condensation: Forming Electron-Deficient Alkenes
Expertise & Rationale: The Knoevenagel condensation is a variation of the aldol condensation used to react an aldehyde or ketone with an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (Z).[11][12] Common active methylene compounds include malononitrile and ethyl cyanoacetate. The reaction is typically catalyzed by a weak base (e.g., piperidine, triethylamine), which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[12][13] The resulting α,β-unsaturated products are valuable intermediates and pharmacophores in their own right.
Detailed Protocol: Synthesis of Methyl 4-(2,2-dicyanovinyl)benzoate
-
Materials:
-
Methyl 4-formylbenzoate (Note: For this specific reaction, the formyl analog is often used as a model, but the protocol is adaptable.[14])
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic, ~0.1 eq)
-
Ethanol or Isopropanol
-
-
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-formylbenzoate and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to reflux for 1-3 hours. A precipitate often forms as the product is generated. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove residual reactants and catalyst.
-
Dry the product under vacuum to obtain the pure crystalline solid. Trustworthiness Note: This reaction is often high-yielding and the product frequently precipitates from the reaction mixture, simplifying purification significantly.
-
Derivatization of the Ester Functionality
While the aldehyde is the more reactive handle, the methyl ester can be readily converted to a carboxylic acid, unlocking a new avenue for derivatization, such as amide coupling.
Expertise & Rationale: Saponification is the base-mediated hydrolysis of an ester to its corresponding carboxylate salt. Subsequent acidification yields the carboxylic acid. This is a fundamental and high-yielding transformation. The resulting carboxylic acid is a key functional group for forming stable amide bonds with amines (using coupling reagents like EDC/HOBt or HATU) or for modifying the physicochemical properties of the parent molecule.
Detailed Protocol: Synthesis of 4-(2-oxoethyl)benzoic acid
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)
-
THF/Water or Methanol/Water solvent mixture (e.g., 3:1)
-
Hydrochloric Acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve this compound in the THF/Water solvent mixture in a round-bottom flask.
-
Add the LiOH or NaOH and stir the mixture at room temperature. Monitor the reaction by TLC until all the starting ester is consumed (typically 1-4 hours).
-
Remove the organic solvent (THF or Methanol) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 by adding 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous solution with ethyl acetate.
-
Analytical Derivatization for Enhanced Detection
Expertise & Rationale: For quantitative analysis, especially at low concentrations, derivatization can be employed to enhance detectability. Aldehydes can be reacted with specific reagents to form highly chromophoric or fluorescent derivatives suitable for HPLC-UV/Vis or fluorescence detection.[15] 2,4-Dinitrophenylhydrazine (DNPH) is a classic reagent that reacts with aldehydes to form 2,4-dinitrophenylhydrazones, which are brightly colored and strongly absorb UV light (~360 nm), significantly lowering the limit of detection.[16][17]
Caption: Workflow for analytical derivatization using DNPH.
Protocol Outline: DNPH Derivatization for HPLC-UV Analysis
-
Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile or ethanol containing a catalytic amount of strong acid (e.g., sulfuric acid).
-
Derivatization: Mix a known volume of the sample (containing this compound dissolved in a suitable solvent) with an excess of the DNPH reagent.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 30 minutes) to ensure complete conversion.
-
Analysis: Dilute the reaction mixture with the mobile phase and inject a known volume into an HPLC system equipped with a UV detector set to the λ-max of the hydrazone derivative.
References
-
Herrington, J. S., & Sheehy, J. W. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107–112. Available from: [Link]
-
Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available from: [Link]
-
Herrington, J. S., & Sheehy, J. W. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. Available from: [Link]
-
Al-Qahtani, A. H. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2748. Available from: [Link]
-
Johnson, J. R. (1942). The Knoevenagel Condensation. Organic Reactions, 1, 210-265. Available from: [Link]
-
PubMed. 2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
Chemistry LibreTexts. Wittig Reaction. Available from: [Link]
-
Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available from: [Link]
-
Chemistry LibreTexts. The Wittig Reaction. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Available from: [Link]
-
Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available from: [Link]
-
ARKAT USA, Inc. Efficient MgBr2.OEt2 - catalyzed Knoevenagel condensation. Available from: [Link]
-
Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Available from: [Link]
-
ResearchGate. Knoevenagel condensation between different aldehydes and methylene compounds. Available from: [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available from: [Link]
-
National Institutes of Health (NIH). A derivatization-enhanced detection strategy in mass spectrometry: analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Available from: [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]
-
PubMed. Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. Available from: [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of Methyl 4-(2-oxoethyl)benzoate
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-(2-oxoethyl)benzoate. This compound is a key intermediate in various synthetic pathways in the pharmaceutical and chemical industries. The presented reversed-phase HPLC (RP-HPLC) method provides excellent selectivity, linearity, accuracy, and precision, making it suitable for routine quality control, stability testing, and reaction monitoring. The method utilizes a C18 stationary phase with a UV detector, offering a reliable and accessible analytical solution for researchers, scientists, and drug development professionals.
Introduction
This compound is a bifunctional molecule containing both an ester and an aldehyde group. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and impurity profile of the final product. Therefore, a reliable analytical method for its quantification is essential.
This guide provides a comprehensive, step-by-step protocol for the HPLC analysis of this compound. The rationale behind the selection of chromatographic parameters is discussed in detail to provide a deeper understanding of the method's development and to empower users to adapt it to their specific needs.
Chromatographic Principles and Method Development Rationale
The development of a successful HPLC method hinges on the physicochemical properties of the analyte and the fundamental principles of chromatography. This compound possesses both polar (aldehyde and ester groups) and non-polar (benzene ring) characteristics.
Mode of Chromatography: Reversed-Phase HPLC
Given the moderate polarity of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most suitable separation technique. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. This setup allows for the effective retention and separation of compounds with a significant hydrophobic character, such as the aromatic ring in our target analyte.
Stationary Phase Selection: The C18 Column
A C18 (octadecyl) bonded silica column is the workhorse of reversed-phase chromatography and was chosen for this application. The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the benzene ring of this compound, ensuring adequate retention. For aromatic compounds, phenyl-based stationary phases can also offer alternative selectivity through π-π interactions.[1][2] However, a C18 column generally provides excellent resolving power and is widely available.[3] A standard column dimension of 150 mm x 4.6 mm with a 5 µm particle size offers a good balance between resolution, analysis time, and backpressure.[4]
Mobile Phase Composition: Acetonitrile and Water
The mobile phase in RP-HPLC is typically a mixture of water and a less polar organic solvent. Acetonitrile (ACN) and methanol are common choices. Acetonitrile was selected for this method due to its lower viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. The optimal mobile phase composition was determined to be a mixture of acetonitrile and water. This combination allows for the fine-tuning of the elution strength to achieve a suitable retention time and peak shape. For the analysis of aldehydes and ketones, an acetonitrile/water mobile phase has been shown to provide optimal separation.[5]
Detection: UV Spectrophotometry
This compound contains a benzene ring, which is a strong chromophore. This allows for sensitive detection using a UV-Vis spectrophotometric detector. The aromatic ring exhibits significant absorbance in the UV region. Based on the structure, a detection wavelength in the range of 230-280 nm is expected to provide a good signal. An initial UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For similar aromatic compounds, detection is often performed around 254 nm.[6]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard: (Purity ≥ 98%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, filtered through a 0.45 µm membrane
-
Methanol: HPLC grade (for sample preparation)
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC system configuration and chromatographic conditions.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and UV-Vis detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions will be used to construct the calibration curve.
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve the sample in methanol in a volumetric flask of appropriate size to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
Analytical Workflow
The following diagram illustrates the overall analytical workflow from sample preparation to data analysis.
Figure 1: A schematic representation of the HPLC analysis workflow.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Quantification: Determine the concentration of this compound in the sample solutions using the calibration curve equation.
Method Validation and Performance
To ensure the reliability of the analytical method, a validation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by analyzing a placebo and a spiked sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is demonstrated by the correlation coefficient of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Potential Impurities and Stability Considerations
Understanding potential impurities is crucial for developing a robust analytical method. For this compound, potential impurities could arise from the starting materials or side reactions during synthesis. Common related substances may include:
-
Methyl 4-methylbenzoate: A potential starting material or byproduct.[7]
-
4-Carboxybenzaldehyde: Formed by the hydrolysis of the methyl ester.
-
Methyl 4-(2-hydroxyethyl)benzoate: Formed by the reduction of the aldehyde.
The stability of this compound should also be considered. The aldehyde functional group is susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid. Therefore, samples and standards should be stored under appropriate conditions (e.g., refrigerated and protected from light) and analyzed promptly after preparation.
Troubleshooting
The following diagram outlines a basic troubleshooting guide for common issues encountered during the HPLC analysis.
Figure 2: A troubleshooting guide for common HPLC issues.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is straightforward, utilizing common instrumentation and reagents, making it easily transferable to various laboratory settings. The detailed protocol and the rationale behind the methodological choices offer a solid foundation for routine analysis and can be adapted for specific applications in research, development, and quality control.
References
-
Aurora Pro Scientific. HPLC Column Selection Guide. Available from: [Link]
-
Chromtech. HPLC Column Selection Guide. Available from: [Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. Available from: [Link]
-
HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available from: [Link]
-
HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Available from: [Link]
-
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]
-
Phenomenex. Selecting the Right Column for Your Reversed Phase Method. Available from: [Link]
-
Hawach Scientific. Polar Column in HPLC Example. Available from: [Link]
-
United States Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. Available from: [Link]
-
L. Szepesy, et al. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]
-
S. J. Chen, et al. Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. Available from: [Link]
-
PubChem. This compound. National Institutes of Health. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
-
S. K. Kim, et al. Effect of HPLC binary mobile phase composition on the analysis of carbonyls. PubMed. Available from: [Link]
-
SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. Available from: [Link]
-
Sunway Pharm Ltd. This compound - CAS:106918-32-5. Available from: [Link]
-
PubChem. Methyl 3-(2-oxoethyl)benzoate. National Institutes of Health. Available from: [Link]
-
Wikipedia. Methyl benzoate. Available from: [Link]
-
ResearchGate. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available from: [Link]
-
ResearchGate. 2-(4-Methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoate. Available from: [Link]
-
Ataman Kimya. METHYL BENZOATE. Available from: [Link]
-
ResearchGate. A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Available from: [Link]
-
Pharmaffiliates. methyl parahydroxybenzoate and its Impurities. Available from: [Link]
-
PubMed. Methyl 4-methyl-benzoate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. 2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate. Available from: [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 3. auroraprosci.com [auroraprosci.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Methyl 4-methyl-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Characterization of Methyl 4-(2-oxoethyl)benzoate
Introduction
Methyl 4-(2-oxoethyl)benzoate is a bifunctional organic molecule of significant interest in synthetic chemistry and drug discovery. Its structure incorporates a methyl ester and an aldehyde, making it a versatile building block for the synthesis of more complex molecular architectures. Accurate structural elucidation and purity assessment are paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.
This comprehensive guide provides a detailed protocol and in-depth analysis for the complete NMR characterization of this compound. We will delve into the practical aspects of sample preparation, the rationale behind solvent selection, and a thorough interpretation of 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR spectra. The methodologies and interpretations presented herein are designed to ensure scientific rigor and data integrity, empowering researchers to confidently verify the structure and purity of their samples.
Molecular Structure and NMR-Active Nuclei
The chemical structure of this compound is presented below. The key to its NMR characterization lies in understanding the distinct chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
Caption: Chemical structure of this compound.
I. Experimental Protocols: From Sample Preparation to Data Acquisition
The quality of the NMR data is fundamentally dependent on meticulous sample preparation and the appropriate choice of experimental parameters.
Materials and Reagents
-
This compound (Solid, high purity)
-
Deuterated Chloroform (CDCl₃, 99.8 atom % D)
-
Tetramethylsilane (TMS, 0.03% v/v in CDCl₃, for internal standard)
-
NMR Tubes (5 mm, high precision)
-
Pasteur Pipettes
-
Small Vials
Protocol for Sample Preparation
The following protocol is designed for the acquisition of high-resolution 1D and 2D NMR spectra on a standard 400 MHz (or higher) spectrometer.
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to reduce acquisition time.
-
Solvent Selection and Dissolution:
-
Rationale: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound. Its high dissolving power for a wide range of organic molecules, including aromatic esters and aldehydes, ensures a homogeneous solution. Furthermore, its residual proton signal at ~7.26 ppm does not overlap with the key signals of the analyte.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to ensure complete dissolution of the solid.
-
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Final Checks: Ensure the solution is clear and free of any particulate matter. The sample height in the tube should be approximately 4-5 cm. Cap the NMR tube securely.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Spectral Width | 20 ppm | 240 ppm |
| Acquisition Time | 4.0 s | 1.0 s |
II. Spectral Analysis and Interpretation
Disclaimer: The following spectral data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, as direct experimental spectra for this compound were not available in the searched literature. The presented chemical shifts and coupling constants serve as a robust guide for interpretation.
¹H NMR Spectrum Analysis (Predicted)
The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~9.8 | Singlet | 1H | Aldehydic proton (-CHO) |
| 2 | ~8.1 | Doublet | 2H | Aromatic protons (ortho to ester) |
| 3 | ~7.4 | Doublet | 2H | Aromatic protons (ortho to oxoethyl) |
| 4 | ~3.9 | Singlet | 3H | Methyl ester protons (-OCH₃) |
| 5 | ~3.8 | Singlet | 2H | Methylene protons (-CH₂-) |
Interpretation:
-
Aldehydic Proton (~9.8 ppm): The most downfield signal is characteristic of an aldehyde proton, which is highly deshielded by the adjacent carbonyl group.
-
Aromatic Protons (~8.1 and ~7.4 ppm): The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ester group are expected to be more deshielded (~8.1 ppm) than those ortho to the oxoethyl group (~7.4 ppm).
-
Methyl Ester Protons (~3.9 ppm): The singlet integrating to three protons is indicative of the methyl group of the ester functionality.
-
Methylene Protons (~3.8 ppm): The singlet integrating to two protons corresponds to the methylene group situated between the aromatic ring and the aldehyde carbonyl.
¹³C NMR Spectrum Analysis (Predicted)
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | Aldehyde Carbonyl (C=O) |
| ~166 | Ester Carbonyl (C=O) |
| ~138 | Aromatic C (quaternary, attached to oxoethyl) |
| ~134 | Aromatic C (quaternary, attached to ester) |
| ~130 | Aromatic CH (ortho to ester) |
| ~129 | Aromatic CH (ortho to oxoethyl) |
| ~52 | Methyl Ester Carbon (-OCH₃) |
| ~45 | Methylene Carbon (-CH₂-) |
Interpretation:
-
Carbonyl Carbons (~198 and ~166 ppm): The two carbonyl carbons are the most deshielded, with the aldehyde carbonyl appearing at a higher chemical shift than the ester carbonyl.
-
Aromatic Carbons (~129-138 ppm): The four signals in the aromatic region correspond to the six carbons of the benzene ring. The two quaternary carbons are typically weaker in intensity.
-
Aliphatic Carbons (~52 and ~45 ppm): The upfield signals correspond to the methyl ester carbon and the methylene carbon.
III. Advanced NMR Techniques for Structural Confirmation
To unequivocally confirm the assignments made from the 1D spectra, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, a cross-peak would be expected between the aromatic protons at ~8.1 ppm and ~7.4 ppm, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence)
An HSQC experiment correlates directly bonded protons and carbons. This would definitively link:
-
The proton signal at ~8.1 ppm to the carbon signal at ~130 ppm.
-
The proton signal at ~7.4 ppm to the carbon signal at ~129 ppm.
-
The proton signal at ~3.9 ppm to the carbon signal at ~52 ppm.
-
The proton signal at ~3.8 ppm to the carbon signal at ~45 ppm.
-
The proton signal at ~9.8 ppm to the carbon signal at ~198 ppm.
Caption: Expected HSQC correlations for this compound.
IV. Conclusion
This application note provides a comprehensive framework for the NMR characterization of this compound. By following the detailed protocols for sample preparation and employing a systematic approach to spectral interpretation, researchers can confidently ascertain the structural integrity and purity of this important synthetic intermediate. The integration of 1D and 2D NMR techniques provides a self-validating system for complete and unambiguous structural elucidation.
V. References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Facility - Sample Preparation. [Link]
"Methyl 4-(2-oxoethyl)benzoate" reaction scale-up procedure
An Application Note and Protocol for the Scalable Synthesis of Methyl 4-(2-oxoethyl)benzoate
Abstract
This compound is a pivotal intermediate in organic synthesis, particularly valued in the development of pharmaceutical agents and complex molecular architectures. Its synthesis, which involves the selective oxidation of the primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate, presents unique challenges when transitioning from bench-scale preparation to pilot-plant production. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on a robust and scalable procedure for the synthesis of this compound. We focus on the Swern oxidation, detailing the rationale for its selection over other common methods, and provide explicit, step-by-step protocols for both laboratory (gram-scale) and pilot (kilogram-scale) operations. Critical scale-up parameters, safety protocols, and analytical characterization are thoroughly addressed to ensure a reproducible, safe, and efficient process.
Introduction: Strategic Importance and Synthetic Challenge
The title compound, this compound (CAS 106918-32-5), is a bifunctional molecule containing both an aldehyde and a methyl ester. This structural arrangement makes it a versatile building block for introducing a substituted phenethyl moiety in the synthesis of more complex target molecules. The primary synthetic route to this compound is the oxidation of its precursor, Methyl 4-(2-hydroxyethyl)benzoate.
The central challenge in this transformation is the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid. While numerous reagents can accomplish this, the choice of oxidant is paramount when considering scalability, cost, safety, and environmental impact.
Selection of Synthetic Strategy: A Comparative Analysis
Several methods are available for the oxidation of primary alcohols to aldehydes. The selection of an optimal method for scale-up requires a careful evaluation of multiple factors.
-
Chromium-Based Reagents (PCC, PDC): Pyridinium chlorochromate (PCC) is a classic reagent for this transformation.[1][2] It reliably oxidizes primary alcohols to aldehydes with minimal over-oxidation.[3] However, the stoichiometric use of chromium (VI) compounds poses significant toxicity and environmental disposal challenges, rendering these reagents unsuitable for large-scale industrial production.[4][5]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers extremely mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields.[6][7] Its high chemoselectivity makes it an excellent choice for sensitive substrates.[8] The primary drawbacks for scale-up are the high cost of the reagent and its potential explosive nature, which requires special handling protocols.[9]
-
DMSO-Based Oxidations (Swern Oxidation): The Swern oxidation utilizes a combination of dimethyl sulfoxide (DMSO) and an activating agent, typically oxalyl chloride, followed by a hindered base like triethylamine.[10][11] This method is highly regarded for its mild conditions, broad functional group tolerance, and the use of inexpensive, readily available reagents.[12] The byproducts are volatile (dimethyl sulfide, CO, CO₂) and easily removed during workup.[12] The main operational challenges are the requirement for cryogenic temperatures (typically -78 °C) to control the formation of the reactive intermediate and the generation of the foul-smelling dimethyl sulfide byproduct.[13][14]
Justification for Selection: For this guide, the Swern oxidation is selected as the method of choice. Despite the need for low-temperature control, it avoids the use of heavy metals and expensive reagents. The challenges associated with its scale-up are well-understood and can be managed with appropriate engineering controls, making it a highly relevant and instructive model for industrial process development.[15][16]
Reaction Mechanism: The Swern Oxidation
The Swern oxidation proceeds through a well-defined mechanism. Understanding these steps is crucial for controlling the reaction and troubleshooting potential issues. The key steps are:
-
Activation of DMSO: At low temperatures, DMSO reacts with oxalyl chloride to form the highly electrophilic chloro(dimethyl)sulfonium chloride intermediate, with the evolution of CO and CO₂.[13]
-
Alkoxysulfonium Salt Formation: The alcohol substrate attacks the electrophilic sulfur atom, displacing chloride to form a key alkoxysulfonium salt.
-
Ylide Formation and Elimination: A hindered base (triethylamine) deprotonates the carbon alpha to the sulfonium center, forming a sulfur ylide. This intermediate then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[12]
Experimental Protocols and Scale-Up
Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Oxalyl chloride is highly toxic and corrosive and reacts violently with water. Dichloromethane is a suspected carcinogen.
Part A: Laboratory-Scale Synthesis (5 g Scale)
This protocol is suitable for standard laboratory glassware and provides a reliable method for producing high-purity material for research purposes.
Table 1: Reagents for Laboratory-Scale Synthesis
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Density (g/mL) | Volume (mL) |
|---|---|---|---|---|---|
| Methyl 4-(2-hydroxyethyl)benzoate | 180.20 | 5.00 g | 27.7 | - | - |
| Oxalyl Chloride | 126.93 | 3.0 mL | 34.5 | 1.455 | 3.0 mL |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 4.9 mL | 69.3 | 1.100 | 4.9 mL |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | 1.326 | 100 mL |
| Triethylamine (Et₃N) | 101.19 | 15.5 mL | 111.0 | 0.726 | 15.5 mL |
Procedure:
-
Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Dry the glassware thoroughly in an oven before use.
-
Activation: Charge the flask with dichloromethane (50 mL) and oxalyl chloride (3.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (4.9 mL) in DCM (10 mL) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will be observed.
-
Stir the resulting white suspension at -78 °C for an additional 15 minutes.
-
Alcohol Addition: Dissolve Methyl 4-(2-hydroxyethyl)benzoate (5.0 g) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture for 45 minutes at -78 °C after the addition is complete.
-
Base Addition: Slowly add triethylamine (15.5 mL) to the flask. A thick precipitate will form. Stir the mixture at -78 °C for 15 minutes.
-
Work-up: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) as the eluent.[17] Combine pure fractions and remove the solvent to yield the product as a clear oil or low-melting solid.
-
Expected Yield: 75-85%
-
Part B: Pilot-Scale Considerations and Protocol (500 g Scale)
Scaling the Swern oxidation requires addressing significant engineering and safety challenges.
Key Scale-Up Challenges:
-
Thermal Management: The initial reaction between oxalyl chloride and DMSO is highly exothermic.[13] A jacketed reactor with a high-performance cooling system is essential to maintain the required cryogenic temperatures and prevent a runaway reaction.
-
Reagent Addition Control: Addition rates are critical. Use of calibrated pumps (e.g., syringe or peristaltic pumps) for the dropwise addition of DMSO and the alcohol solution is highly recommended.
-
Off-Gas Management: The reaction generates large volumes of toxic CO and CO₂. The reactor must be vented through a scrubbing system (e.g., a bleach solution to also neutralize dimethyl sulfide) to ensure operator safety and environmental compliance.
-
Mixing: Efficient overhead mechanical stirring is necessary to manage the thick slurry that forms and ensure uniform temperature distribution.
-
Product Isolation: At this scale, purification by chromatography is impractical. The protocol should be optimized to yield a product that can be purified by crystallization or distillation.
Table 2: Reagents for Pilot-Scale Synthesis
| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) | Density (g/mL) | Volume (L) |
|---|---|---|---|---|---|
| Methyl 4-(2-hydroxyethyl)benzoate | 180.20 | 500 g | 2.77 | - | - |
| Oxalyl Chloride | 126.93 | 300 mL | 3.45 | 1.455 | 0.30 L |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 490 mL | 6.93 | 1.100 | 0.49 L |
| Dichloromethane (DCM) | 84.93 | 10.0 L | - | 1.326 | 10.0 L |
| Triethylamine (Et₃N) | 101.19 | 1.55 L | 11.10 | 0.726 | 1.55 L |
Pilot-Scale Procedure:
-
Setup: Use a 20 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and ports for reagent addition via pump. Connect the reactor's vent to a gas scrubber.
-
Activation: Charge the reactor with DCM (5.0 L) and oxalyl chloride (300 mL). Cool the jacket to -80 °C to bring the internal temperature to -75 °C.
-
Using a pump, add a solution of DMSO (490 mL) in DCM (1.0 L) at a controlled rate, ensuring the internal temperature does not exceed -65 °C.
-
After the addition, stir the mixture at -75 °C for 30 minutes.
-
Alcohol Addition: Add a solution of Methyl 4-(2-hydroxyethyl)benzoate (500 g) in DCM (2.0 L) via pump at a rate that maintains the internal temperature below -70 °C.
-
Stir the mixture for 1 hour at -75 °C.
-
Base Addition: Add triethylamine (1.55 L) via pump at a controlled rate, again maintaining the temperature below -65 °C.
-
Stir for 15 minutes at -75 °C, then switch off the reactor cooling and allow the contents to warm to ambient temperature overnight with stirring.
-
Work-up: Add 5.0 L of water to the reactor and stir. Transfer the biphasic mixture to a larger extraction vessel. Separate the layers.
-
Wash the organic layer with 1 M HCl (2 x 3.0 L), saturated NaHCO₃ solution (2 x 3.0 L), and brine (1 x 3.0 L).
-
Isolation: Concentrate the organic layer under reduced pressure. The crude product can often be purified by vacuum distillation or by inducing crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or tert-butyl methyl ether).
Overall Workflow
The entire process from starting material to final product follows a logical sequence of operations.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Dess-Martin Oxidation | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 14. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Orthogonal Protecting Group Strategies for the Selective Transformation of Methyl 4-(2-oxoethyl)benzoate
Introduction
Methyl 4-(2-oxoethyl)benzoate is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. It incorporates two key reactive sites: a highly electrophilic aldehyde and a less reactive methyl ester. This inherent difference in reactivity presents a classic challenge for synthetic chemists: how to selectively modify one functional group while leaving the other intact. Unchecked, potent reagents intended for the ester, such as strong nucleophiles or reducing agents, will preferentially react with the more susceptible aldehyde, leading to undesired side products and low yields.[1]
This application note provides a comprehensive guide to protecting group strategies that enable precise, chemoselective transformations of this compound. We will explore the rationale behind protecting the aldehyde, detail robust protocols for its protection and deprotection, and illustrate how this strategy facilitates common synthetic operations on the ester moiety. The core principle demonstrated is the use of an acetal as a stable, reversible mask for the aldehyde, creating an orthogonal system that is inert to a wide range of reaction conditions.[2][3]
Part I: The Rationale for Aldehyde Protection
The aldehyde functional group is significantly more reactive than the methyl ester towards nucleophiles and reducing agents. This is due to both steric and electronic factors; the aldehyde carbonyl is less sterically hindered and its carbonyl carbon is more electrophilic than that of the ester. Therefore, to perform reactions such as Grignard additions or hydride reductions on the ester, the aldehyde must first be protected.[1][2]
The ideal protecting group for this purpose should be:
-
Easy to install chemoselectively on the aldehyde in high yield.
-
Stable to the conditions required for the subsequent transformation of the ester (e.g., strongly basic, nucleophilic, or reductive environments).[4][5]
-
Easy to remove in high yield under mild conditions that do not affect the newly modified group or the ester.[6]
Cyclic acetals, formed by the reaction of the aldehyde with a diol like ethylene glycol, fulfill these criteria perfectly. They are stable to bases, hydrides, and organometallic reagents but are readily cleaved by aqueous acid.[3][7]
Decision-Making Workflow for Aldehyde Protection
The following workflow helps determine the necessity of protecting the aldehyde in this compound before proceeding with a synthetic step.
Caption: Decision workflow for implementing aldehyde protection.
Part II: Experimental Protocols
These protocols provide detailed, self-validating methodologies for the protection of the aldehyde as a 1,3-dioxolane and its subsequent deprotection.
Protocol 1: Selective Acetal Protection of this compound
This protocol describes the acid-catalyzed formation of a cyclic acetal, which selectively protects the aldehyde. The removal of water using a Dean-Stark apparatus is critical to drive the reaction equilibrium towards the product.[5]
Materials and Reagents:
-
This compound
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration).
-
Add ethylene glycol (1.5 eq) and p-TsOH·H₂O (0.05 eq) to the flask.
-
Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the acetal-protected product. The reaction is typically complete within 2-4 hours, or once water ceases to collect in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure product, Methyl 4-(2-(1,3-dioxolan-2-yl)ethyl)benzoate.
Protocol 2: Acid-Catalyzed Deprotection of the Acetal
This protocol regenerates the aldehyde from the acetal using aqueous acid. The reaction is essentially the reverse of the protection step.[6][7]
Materials and Reagents:
-
Methyl 4-(2-(1,3-dioxolan-2-yl)ethyl)benzoate
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the acetal-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1 M HCl (e.g., 0.1 eq).
-
Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed and converted back to the more polar aldehyde. This typically takes 1-3 hours.
-
Work-up: Quench the reaction by adding saturated aq. NaHCO₃ solution until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected this compound. Purification by chromatography may be performed if necessary.
Part III: Synthetic Applications of the Orthogonal Strategy
With the aldehyde protected, the methyl ester is now available for a variety of transformations. The stability of the acetal group under different conditions is key to this strategy's success.[3]
Stability of Functional Groups Under Various Conditions
| Functional Group | Protecting Group | Acidic (H₃O⁺) | Basic (NaOH) | Nucleophilic (RMgBr) | Reductive (LiAlH₄) |
| Aldehyde | None | Stable | Reactive | Reactive | Reactive |
| Methyl Ester | None | Labile | Labile | Reactive | Reactive |
| Aldehyde | Acetal | Labile | Stable | Stable | Stable |
| Methyl Ester | (Unprotected) | Labile | Labile | Reactive | Reactive |
Table summarizing the reactivity and stability of functional groups.
Application Workflow: Selective Reduction of the Ester
The following workflow demonstrates the reduction of the ester to a primary alcohol, a transformation that would be impossible without first protecting the aldehyde.[1]
Caption: Workflow for the selective reduction of the ester.
Causality: The acetal protecting group is inert to the strongly nucleophilic and basic conditions of the Lithium Aluminum Hydride (LiAlH₄) reduction.[3] This allows the hydride to selectively attack the ester carbonyl, reducing it to the corresponding primary alcohol. Subsequent acidic workup (deprotection) regenerates the aldehyde to yield the final product.
Conclusion
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. For this compound, the chemoselective protection of the highly reactive aldehyde as a cyclic acetal provides a robust and reliable orthogonal strategy. This approach effectively isolates the aldehyde from a wide array of reaction conditions, thereby enabling precise and high-yield transformations at the less reactive methyl ester site. The protocols and workflows detailed in this note offer researchers a field-proven guide for navigating the synthetic challenges posed by this versatile bifunctional compound.
References
- Wuts, P. G. M. (n.d.).Greene's Protective Groups in Organic Synthesis. Wiley. (General reference for orthogonal protection concepts).
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. Retrieved from [Link]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Retrieved from [Link]
-
Chem-Station. (2014). Protection of Carbonyl Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Pearson. (2022). Acetal Protecting Group Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
- Barrett, A. G. M. (1999).1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups in Organic Synthesis. (A general reference for the concept of orthogonal sets).
Sources
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 5. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(2-oxoethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(2-oxoethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable bifunctional intermediate. We will focus on the most prevalent synthetic route: the oxidation of Methyl 4-(2-hydroxyethyl)benzoate. Our goal is to provide you with the causal insights and validated protocols necessary to troubleshoot issues, optimize your reaction conditions, and ensure high purity and yield.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.
Question 1: My reaction consistently results in a low yield of this compound, and TLC analysis shows a significant amount of unreacted starting material, Methyl 4-(2-hydroxyethyl)benzoate.
Answer:
This is a classic case of incomplete oxidation. The primary causes are related to the potency and stoichiometry of your oxidizing agent or suboptimal reaction conditions.
-
Cause A: Deactivated Oxidizing Agent. Many common oxidants are sensitive to moisture and degradation over time.
-
Dess-Martin Periodinane (DMP): While it has a long shelf life, it can slowly hydrolyze if not stored in a desiccator.[1]
-
Pyridinium Chlorochromate (PCC): Can absorb moisture, which reduces its effectiveness and can promote side reactions.[2]
-
Swern Oxidation Reagents: Oxalyl chloride is highly reactive and moisture-sensitive. DMSO must be anhydrous.
-
-
Troubleshooting & Validation:
-
Use Fresh Reagents: Always use freshly opened or properly stored oxidizing agents. For the Swern oxidation, ensure DMSO is anhydrous.[3]
-
Increase Stoichiometry: Empirically test increasing the equivalents of the oxidant (e.g., from 1.1 eq. to 1.5 eq.). This can compensate for minor impurities or slight deactivation.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting alcohol. If the reaction stalls, the issue is likely with the reagent's activity.
-
Question 2: My final product is contaminated with a significant, more polar impurity that I've identified as 4-(methoxycarbonyl)benzoic acid. Why is this happening and how can I prevent it?
Answer:
The formation of 4-(methoxycarbonyl)benzoic acid is a clear indicator of over-oxidation . This is one of the most common side reactions in this synthesis.
-
Mechanistic Cause: Primary alcohols are oxidized to aldehydes. However, in the presence of water, aldehydes can form an equilibrium with their corresponding geminal diol (hydrate).[4] This hydrate is susceptible to further oxidation by a second equivalent of the oxidizing agent, yielding the carboxylic acid.[2][5] This is a particular problem with stronger, less selective, or water-containing oxidation systems.
-
Prevention & Protocol Validation:
-
Strict Anhydrous Conditions: This is the most critical factor. Oven-dry all glassware and cool it under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, such as dry dichloromethane (DCM).[4]
-
Choice of Oxidant: Select a mild oxidizing agent known to halt the oxidation at the aldehyde stage.
-
Avoid Chromium Reagents in Aqueous Media: Reagents like Jones reagent (chromic acid in aqueous acetone) are too harsh and will readily cause over-oxidation. While PCC is used in anhydrous DCM, any residual water can still lead to the carboxylic acid byproduct.[4][9]
-
Purification: The acidic nature of the byproduct allows for its removal with a mild basic wash during workup. A careful wash with a saturated sodium bicarbonate (NaHCO₃) solution will extract the carboxylic acid into the aqueous layer, leaving your desired aldehyde in the organic phase.[10]
-
Question 3: After running a Swern oxidation, my lab has a persistent, unpleasant smell, and my product contains an unusual sulfur-containing impurity. What went wrong?
Answer:
This scenario points to two characteristic issues with the Swern oxidation.
-
Cause A (Odor): The unpleasant smell is due to the formation of dimethyl sulfide (DMS) , a volatile and pungent byproduct of the reaction.[3][8] This is an unavoidable part of the Swern mechanism.
-
Cause B (Impurity): The sulfur-containing impurity is likely a methylthiomethyl (MTM) ether or a related thioacetal . This side reaction occurs if the reaction temperature is not strictly maintained at or below -60 °C.[8] If the reaction is allowed to warm prematurely, the highly reactive alkoxysulfonium ion intermediate can undergo alternative reaction pathways.
-
Troubleshooting & Validation:
-
Odor Management: Always perform the Swern oxidation in a well-ventilated fume hood. To neutralize the DMS in your glassware after the experiment, rinse it with a bleach or Oxone® solution, which oxidizes the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[3]
-
Strict Temperature Control: Use a dry ice/acetone or dry ice/isopropanol bath to maintain the temperature at -78 °C during the addition of reagents. Do not allow the internal temperature to rise above -60 °C until the oxidation is complete.
-
Correct Order of Addition: The standard protocol involves adding DMSO to oxalyl chloride first, followed by the alcohol, and finally the triethylamine base. Deviating from this can lead to side reactions.
-
Main Reaction and Key Side Reaction Pathways
The following diagrams illustrate the desired transformation and the most common side reaction.
Caption: Desired oxidation of the primary alcohol to the target aldehyde.
Caption: Common over-oxidation pathway via a hydrate intermediate.
Frequently Asked Questions (FAQs)
-
Q1: What is the best overall oxidizing agent for this synthesis?
-
A1: The "best" agent depends on your priorities.
-
Dess-Martin Periodinane (DMP): Often the top choice for lab-scale synthesis due to its mild conditions, high selectivity, short reaction times, and simple workup.[7] Its main drawbacks are cost and potential explosive nature on a large scale.[1]
-
Swern Oxidation: An excellent metal-free alternative that is also very mild and selective.[8] It is cost-effective but requires cryogenic temperatures (-78 °C) and produces pungent DMS.[11][12]
-
PCC: A classic and effective reagent, but its use is declining due to the toxicity of chromium byproducts.[2] It is less selective than DMP or Swern and more prone to forming tarry byproducts.[5]
-
-
-
Q2: How can I effectively monitor the reaction?
-
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and an eluent system like 3:1 Hexane:Ethyl Acetate. The starting alcohol will have a lower Rf value (be more polar) than the product aldehyde. You can visualize the spots using a UV lamp (as the benzene ring is UV-active) and by staining with potassium permanganate (KMnO₄), which will react with the alcohol (disappearing spot) but less readily with the aldehyde.
-
-
Q3: What is the recommended purification method for the final product?
-
A3: Flash column chromatography on silica gel is the most reliable method to obtain high-purity this compound.[13] A gradient elution starting with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate) will effectively separate the product from less polar impurities and any unreacted starting material.[13]
-
Quantitative Data Summary
| Oxidizing Agent | Typical Conditions | Common Side Products | Typical Yield Range |
| PCC | Anhydrous DCM, Room Temp | 4-(Methoxycarbonyl)benzoic acid, Tarry polymers | 60-85% |
| Swern Oxidation | DCM, DMSO, (COCl)₂, Et₃N, -78 °C | Thioacetals (if warm), Dimethyl sulfide | 85-95% |
| DMP | DCM, Room Temp | 4-(Methoxycarbonyl)benzoic acid (if wet) | 90-98% |
Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol provides a robust method for the synthesis of this compound, prioritizing yield, purity, and operational simplicity.[7]
-
Preparation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reaction:
-
To the stirred solution, add Dess-Martin Periodinane (1.2 eq.) portion-wise over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 1-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20-30 minutes until the two layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate as the eluent.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Chen, S., Jia, L., Li, X., & Luo, M. (2014). Synthesis. 46(2), 263-268. (Source for general synthesis, though not directly for the target molecule).
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Available at: [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Available at: [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Available at: [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Available at: [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Available at: [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Available at: [Link]
- Al-Juboori, F. H. (2017). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Journal of Al-Nahrain University, 20(3), 50-57.
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handout. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Available at: [Link]
-
ResearchGate. (2020). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. Available at: [Link]
-
Wikipedia. (n.d.). Swern oxidation. Available at: [Link]
-
ResearchGate. (2018). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-formylbenzoate. Available at: [Link]
-
Master Organic Chemistry. (2022). Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure Details. Available at: [Link]
-
University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available at: [Link]
-
Total Organic Chemistry. (2020). Swern Oxidation | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Methyl 4-vinylbenzoate. Available at: [Link]
-
Arkat USA. (n.d.). Oxidative methyl esterification of aldehydes promoted by molecular and hypervalent (III) iodine. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. Available at: [Link]
-
Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. Available at: [Link]
-
PubMed. (2012). 2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. Available at: [Link]
- Google Patents. (n.d.). CN101948387A - Preparation technology of methyl benzoate.
-
MDPI. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Available at: [Link]
-
ResearchGate. (n.d.). Oxidative amidation of 4-methylbenzaldehyde. Available at: [Link]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 4-(2-oxoethyl)benzoate
Welcome to the technical support center for "Methyl 4-(2-oxoethyl)benzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this valuable bifunctional molecule. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of high-purity this compound.
Introduction to the Challenges
This compound, a molecule incorporating both a methyl ester and an aldehyde functional group, presents a unique set of purification challenges. Its utility as a synthetic intermediate is often hampered by its inherent instability and the presence of closely related impurities. The primary difficulties arise from the aldehyde group, which is susceptible to:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 4-(methoxycarbonyl)phenylacetic acid, particularly upon exposure to air.
-
Polymerization: Like many phenylacetaldehydes, this compound can undergo self-condensation or polymerization, leading to the formation of intractable gums and a reduction in yield.[1][2]
-
Byproducts from Synthesis: Common synthetic routes, such as the oxidation of Methyl 4-(2-hydroxyethyl)benzoate, can introduce specific impurities that are challenging to separate. For instance, Swern or Dess-Martin oxidations will leave characteristic byproducts.[3][4][5]
This guide will address these challenges systematically, providing you with the knowledge to anticipate and overcome them.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Low Purity After Initial Work-up
Question: My crude ¹H NMR shows multiple unexpected signals after aqueous work-up. What are the likely impurities and how can I remove them?
Answer: The impurities depend heavily on your synthetic method. Let's break it down by common oxidation routes from Methyl 4-(2-hydroxyethyl)benzoate:
| Oxidation Method | Likely Impurities | Recommended Action |
| Swern Oxidation | Unreacted starting alcohol, Dimethyl sulfide (DMS), Triethylammonium salts | DMS is volatile but has a strong odor; ensure work-up is performed in a well-ventilated fume hood.[4] Salts can be removed by aqueous washes. The starting alcohol can be separated by column chromatography. |
| Dess-Martin Periodinane (DMP) Oxidation | Unreacted starting alcohol, Acetic acid, 2-Iodoxybenzoic acid (IBX) from DMP hydrolysis | A wash with a mild base like saturated sodium bicarbonate solution will remove acetic acid and IBX.[5] The starting alcohol can then be separated by column chromatography. |
| Chromium-based Oxidations (e.g., PCC) | Unreacted starting alcohol, Chromium salts | Chromium salts are toxic and must be removed carefully. Filtration through a plug of silica gel or celite can remove the bulk of chromium residues. Further purification by column chromatography is essential. |
If you observe a new peak in the carboxylic acid region of the NMR spectrum (~10-12 ppm), your product has likely been oxidized. This can be mitigated by working quickly, under an inert atmosphere, and avoiding prolonged exposure to air.
Product Degradation During Purification
Question: My product appears to be decomposing during column chromatography on silica gel. What is happening and how can I prevent it?
Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze polymerization or other side reactions.[6]
-
Decomposition Pathway: The acidic surface of silica gel can promote aldol-type condensation reactions, leading to oligomers and polymers. This often manifests as streaking on the TLC plate and a gummy residue from the column.
-
Solutions:
-
Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a suitable base, such as triethylamine (~1% v/v in the eluent), and then packing the column. This will neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) for your chromatography.
-
Rapid Purification: Minimize the time your compound spends on the column. Use flash column chromatography with a slightly more polar solvent system than you might typically choose to expedite elution.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Due to its propensity to oxidize and polymerize, this compound should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended for long-term storage), and protected from light.[7] For short-term storage, refrigeration at 2-8°C is acceptable.
Q2: My purified product is an oil, but I have seen it reported as a solid. How can I induce crystallization?
The physical state can be highly dependent on purity. If your product is an oil, it may contain impurities that are inhibiting crystallization.
-
Increase Purity: First, ensure the highest possible purity using one of the chromatographic methods described below.
-
Recrystallization: If the compound is solid at room temperature, recrystallization is an excellent final purification step. A suitable solvent will dissolve the compound when hot but not at room temperature. Hexane/ethyl acetate mixtures are a good starting point for solvent screening.
-
Trituration: If recrystallization is unsuccessful, try dissolving the oil in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and then adding a non-polar solvent in which it is insoluble (e.g., hexane or pentane) dropwise with vigorous stirring until the solution becomes cloudy. Cooling this mixture may induce precipitation of a solid.
Q3: Can I use distillation to purify this compound?
While distillation is a common purification technique, it may not be ideal for this compound. Phenylacetaldehydes can polymerize at elevated temperatures.[1] If you must use distillation, it should be performed under high vacuum to keep the boiling point as low as possible and for a short duration.
Q4: Is there a way to purify my aldehyde without chromatography?
Yes, the formation of a bisulfite adduct is a classical and effective method for separating aldehydes from mixtures.[8] The aldehyde reacts with sodium bisulfite to form a water-soluble salt. This allows you to wash away non-aldehyde impurities with an organic solvent. The aldehyde can then be regenerated by adding a base. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the column, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the determined solvent system.
-
Collect fractions and monitor by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification via Bisulfite Adduct Formation
This method is particularly useful for removing non-aldehyde impurities.
-
Adduct Formation:
-
Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.
-
-
Separation of Impurities:
-
Separate the aqueous layer containing the bisulfite adduct.
-
Wash the organic layer with another portion of the saturated sodium bisulfite solution to ensure complete removal of the aldehyde.
-
The non-aldehyde impurities remain in the combined organic layers.
-
-
Regeneration of the Aldehyde:
-
Combine the aqueous layers containing the adduct in a clean separatory funnel.
-
Slowly add a saturated aqueous solution of sodium carbonate or a dilute sodium hydroxide solution until the solution is basic (pH > 10).
-
Extract the regenerated aldehyde with fresh diethyl ether or ethyl acetate (2-3 times).
-
-
Final Work-up:
-
Combine the organic extracts containing the purified aldehyde.
-
Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Visualization of Workflows
References
-
Byju's. Byproducts Produced in Swern Oxidation. [Link]
-
Wikipedia. Swern oxidation. [Link]
- Google Patents. US2649462A - Method for stabilizing and purifying phenylacetaldehyde.
- Google Patents. CN1227206C - Method for stabilising phenylacetaldehyde.
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- Google Patents.
-
YouTube. Swern Oxidation. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
- Google Patents.
-
YouTube. Dess-Martin-Periodinane oxidation. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]
-
PubMed. Purification and characterization of phenylacetaldehyde reductase from a styrene-assimilating Corynebacterium strain, ST-10. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
ResearchGate. Figure S8. Analysis of distillation-purified phenyl acetaldehyde. (A)... [Link]
-
PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
- Google Patents.
-
Organic Syntheses. 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro- (Dess-Martin Periodinane). [Link]
-
Organic Chemistry Portal. Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]
-
ResearchGate. How to purify esterefication product? [Link]
-
SIELC Technologies. Methyl 4-formylbenzoate. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
- Google Patents.
-
Semantic Scholar. A concise synthesis of substituted benzoates. [Link]
-
Wikipedia. Phenylacetaldehyde. [Link]
-
PubChem. Phenylacetaldehyde. [Link]
- Google Patents.
-
PubChem. Methyl 4-(2-hydroxyethyl)benzoate. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
Sources
- 1. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. byjus.com [byjus.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenylacetaldehyde CAS#: 122-78-1 [m.chemicalbook.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 4-(2-oxoethyl)benzoate
Welcome to the Technical Support Center for the purification of Methyl 4-(2-oxoethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive laboratory experience.
Introduction to Purification Challenges
This compound is a valuable intermediate in organic synthesis. However, its aldehyde functional group makes it susceptible to certain impurities and degradation pathways. The choice of purification strategy depends heavily on the synthetic route used to prepare the compound and the nature of the resulting impurities. This guide will address common issues encountered during the purification of this compound and provide robust solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My crude this compound is a brown oil. What are the likely impurities?
A1: The appearance of a brown oil suggests the presence of polymeric or highly conjugated impurities. The specific impurities will depend on the synthetic method used:
-
From Oxidation of Methyl 4-(2-hydroxyethyl)benzoate:
-
Unreacted Starting Material: The corresponding alcohol is a common impurity if the oxidation is incomplete.
-
Over-oxidation Product: The corresponding carboxylic acid, 4-(carbomethoxy)phenylacetic acid, can form if the oxidant is too harsh or if the reaction conditions are not carefully controlled.[1][2]
-
Aldol Condensation Products: Aldehydes can undergo self-condensation, especially in the presence of acid or base, leading to colored, higher molecular weight byproducts.
-
Reagent-Specific Byproducts: If you've used a chromium-based oxidant like PCC, residual chromium salts can contaminate the product.[1] Swern oxidation can introduce sulfur-containing byproducts.
-
-
From Acetal Hydrolysis (e.g., from Methyl 4-(2,2-dimethoxyethyl)benzoate):
-
Incomplete Hydrolysis: The starting acetal may persist if the hydrolysis reaction does not go to completion.
-
Side-products from Acidic Conditions: Prolonged exposure to strong acid can lead to side reactions.
-
Q2: I'm trying to purify my compound by silica gel column chromatography, but I'm getting low yields and seeing decomposition on the column. What's happening?
A2: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption. Here are some troubleshooting steps:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexanes/ethyl acetate).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase.
-
Optimize Your Solvent System: A well-chosen eluent can minimize the time your compound spends on the column. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.[3]
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Q3: How can I effectively remove the unreacted starting alcohol, Methyl 4-(2-hydroxyethyl)benzoate?
A3: The polarity difference between the alcohol and the aldehyde is generally sufficient for separation by column chromatography. However, for a more robust chemical separation, you can use a bisulfite extraction. This method is highly selective for aldehydes.[4][5][6]
Q4: What is a bisulfite extraction, and how can I use it to purify my aldehyde?
A4: Bisulfite extraction is a classical and highly effective method for separating aldehydes from other non-aldehyde compounds. The principle is the reversible reaction of an aldehyde with sodium bisulfite to form a water-soluble adduct.[4][5][6] Non-aldehyde impurities can then be washed away with an organic solvent. The aldehyde can subsequently be regenerated from the aqueous layer.
Detailed Experimental Protocols
Protocol 1: Purification by Bisulfite Adduct Formation and Regeneration
This protocol is ideal for removing non-aldehyde impurities, such as the starting alcohol from an oxidation reaction.
Step 1: Formation of the Bisulfite Adduct
-
Dissolve your crude this compound in a minimal amount of a water-miscible organic solvent like methanol or THF in a separatory funnel.[4]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite. Use a molar excess of sodium bisulfite relative to the estimated amount of aldehyde.
-
Shake the separatory funnel vigorously for 5-10 minutes. The bisulfite adduct will preferentially partition into the aqueous layer.
-
Add an immiscible organic solvent such as ethyl acetate or diethyl ether to the separatory funnel and shake.
-
Separate the layers. The aqueous layer now contains the bisulfite adduct of your desired aldehyde, while the organic layer contains the non-aldehyde impurities.
-
Wash the aqueous layer with a fresh portion of the organic solvent to ensure complete removal of impurities.
Step 2: Regeneration of the Aldehyde
-
Transfer the aqueous layer containing the bisulfite adduct to a clean flask.
-
To regenerate the aldehyde, the equilibrium needs to be shifted back. This can be achieved by adding a base, such as a saturated sodium carbonate solution or a 10% sodium hydroxide solution, until the solution is basic (pH > 8).[6]
-
The free aldehyde will separate from the aqueous layer, often as an oil or a precipitate.
-
Extract the regenerated aldehyde with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
This method is suitable for separating impurities with different polarities, such as the starting alcohol or less polar byproducts.
Step 1: Preparation
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1). The desired compound should have an Rf value of approximately 0.2-0.4.[3]
-
Slurry Packing the Column: Prepare a slurry of silica gel in your chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
Step 2: Elution and Fraction Collection
-
Elute the column with your chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Troubleshooting Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Compound decomposition on silica. | Deactivate silica with triethylamine or use neutral alumina. |
| Compound is too soluble in the eluent. | Use a less polar solvent system. | |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent using TLC with various solvent mixtures. |
| Column overloading. | Use a larger column or load less material. | |
| Streaking on TLC | Compound is too polar or acidic/basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
Visualization of Workflows
Diagram 1: Bisulfite Extraction Workflow
Caption: Workflow for purification via bisulfite adduct formation.
Diagram 2: Column Chromatography Workflow
Caption: General workflow for purification by column chromatography.
References
Sources
- 1. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 2. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 3. silicycle.com [silicycle.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 6. Workup [chem.rochester.edu]
Technical Support Center: Reaction Optimization for Methyl 4-(2-oxoethyl)benzoate
Welcome to the technical support center for the synthesis and optimization of Methyl 4-(2-oxoethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the preparation of this key aldehyde intermediate. Our focus is on providing practical, field-proven insights and troubleshooting strategies rooted in established chemical principles.
The primary synthetic route to this compound involves the oxidation of the corresponding primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate. The central challenge in this transformation is achieving high-yield conversion to the aldehyde while preventing over-oxidation to the corresponding carboxylic acid.[1][2] This guide addresses the most frequently encountered issues in this process.
Synthesis and Optimization Pathway Overview
The diagram below illustrates the desired reaction and the common over-oxidation side reaction.
Caption: General scheme for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is very low, or I've recovered only starting material. What are the likely causes?
A low or non-existent yield is the most common issue, typically pointing to problems with the choice of oxidant, reaction conditions, or reagent quality.
-
Cause A: Ineffective Oxidizing Agent: Not all oxidizing agents are suitable for this transformation. Strong oxidants like potassium permanganate or Jones reagent (chromic acid) will rapidly oxidize the primary alcohol to a carboxylic acid, bypassing the aldehyde.[3][4] You must use a "mild" oxidizing agent designed to halt the oxidation at the aldehyde stage.[3][5]
-
Cause B: Sub-optimal Reaction Temperature: Many mild oxidation reactions have very specific temperature requirements. For instance, Swern oxidations are typically run at -78 °C to stabilize the reactive chloro(dimethyl)sulfonium chloride and alkoxysulfonium ion intermediates.[6][7] Allowing the temperature to rise prematurely can cause decomposition of these intermediates and side reactions. Conversely, running a reaction like a PCC oxidation at too low a temperature may result in an impractically slow reaction rate.
-
Cause C: Reagent Purity and Stoichiometry:
-
DMSO (for Swern): Ensure you are using anhydrous dimethyl sulfoxide (DMSO). Water can interfere with the formation of the active oxidant.
-
Oxidant Stoichiometry: While a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents) is common to ensure full conversion of the starting material, a large excess can promote side reactions. Ensure accurate measurement of your starting alcohol and the oxidant.
-
Dess-Martin Periodinane (DMP): DMP is sensitive to moisture. Use fresh, high-quality DMP and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q2: My primary impurity is the carboxylic acid. How can I prevent this over-oxidation?
Formation of the carboxylic acid is a classic problem when oxidizing primary alcohols.[2][8] This occurs because the initially formed aldehyde can be further oxidized.
-
Mechanism of Over-oxidation: In aqueous or protic conditions, the aldehyde can form a hydrate intermediate. This hydrate is structurally similar to an alcohol and can be readily oxidized by a second equivalent of the oxidizing agent.[9][10]
-
Preventative Strategies:
-
Choose the Right Reagent: Modern, mild oxidants like Dess-Martin periodinane (DMP) and those used in the Swern oxidation are highly effective because they are typically used under anhydrous conditions, which prevents hydrate formation.[6][11] Pyridinium chlorochromate (PCC) is also effective, but care must be taken to exclude water from the reaction mixture.[10][12]
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as determined by TLC).
-
Distill if Possible: In some preparations of volatile aldehydes, the product is distilled out of the reaction mixture as it forms, preventing it from being exposed to the oxidant for an extended period.[1][8] While this compound is not highly volatile, this principle highlights the importance of minimizing the product's contact time with the oxidant.
-
Q3: Which oxidizing agent should I choose? What are the trade-offs?
The choice of oxidant is the most critical parameter for optimization. The three most common and effective methods for this transformation are Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation.
| Parameter | Dess-Martin Periodinane (DMP) | Swern Oxidation | Pyridinium Chlorochromate (PCC) |
| Conditions | Room temp, neutral pH[11] | -78 °C, basic[13] | Room temp, slightly acidic[14] |
| Typical Yields | High (often >90%)[15] | High (often >90%) | Good (70-85%) |
| Workup | Filtration of byproducts[16] | Aqueous quench; potential odor issues[6] | Filtration through silica/celite[14] |
| Advantages | Mild, fast, simple workup, tolerates sensitive groups[11][15] | Cost-effective, high yield, avoids heavy metals[6] | Readily available, stable reagent[14][17] |
| Disadvantages | Expensive, potentially explosive nature of precursor (IBX)[11] | Requires cryogenic temps, toxic CO gas byproduct, strong odor (dimethyl sulfide)[6] | Chromium(VI) is toxic and carcinogenic[14] |
Q4: I'm having difficulty purifying the final product by column chromatography. What can I do?
Aldehydes can sometimes be challenging to purify on silica gel.
-
Potential for Degradation: The slightly acidic nature of standard silica gel can sometimes cause degradation or side reactions with sensitive aldehydes.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: If you suspect degradation, you can use silica gel that has been pre-treated with a base, such as triethylamine. This is done by preparing a slurry of silica in your starting eluent containing ~1% triethylamine.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying aldehydes.
-
Minimize Contact Time: Perform flash column chromatography rather than gravity chromatography to minimize the time the compound spends on the column.[18]
-
Check Fractions Carefully: The product may co-elute with non-polar byproducts. Use a combination of TLC stains (e.g., potassium permanganate, 2,4-dinitrophenylhydrazine) to visualize all spots.
-
Troubleshooting Workflow
Use the following decision tree to diagnose and solve common issues during the reaction.
Caption: A decision tree for troubleshooting common synthesis problems.
Optimized Experimental Protocols
The following are starting-point protocols for two reliable oxidation methods. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is often preferred for its mild conditions and simple workup.[11][15]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. A mild exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.
Protocol 2: Swern Oxidation
This classic, metal-free oxidation provides high yields but requires careful temperature control.[6][13]
-
Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C (a dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise.
-
DMSO Addition: Slowly add anhydrous dimethyl sulfoxide (DMSO) (3.0 eq) dropwise to the solution. Vigorous gas evolution (CO, CO₂) will occur.[6] Stir for 15 minutes at -78 °C.
-
Alcohol Addition: Add a solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq) in a small amount of anhydrous DCM dropwise, keeping the internal temperature below -70 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (Et₃N) (5.0 eq) dropwise. The mixture may become thick. Continue stirring at -78 °C for 20 minutes.
-
Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.
-
Extraction & Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.
-
Note on Odor: The byproduct, dimethyl sulfide, has a very strong and unpleasant odor. All glassware should be quenched with bleach to oxidize the sulfide to odorless sulfoxide/sulfone before washing.[6]
-
References
-
Chemguide. (n.d.). Oxidation of Alcohols. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidising Alcohols to Make Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Dess–Martin periodinane. Retrieved from [Link]
-
Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Wikipedia. (2023, October 24). Swern oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Aldehydes and Ketones. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Dess-Martin periodinane. Retrieved from [Link]
-
Organic Chemistry. (2022, November 21). Dess-Martin-Periodinane oxidation [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of α-Bromoacetyl MIDA Boronate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Swern oxidation – Knowledge and References. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]
-
Request PDF. (n.d.). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Pyridinium chlorochromate. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Preparation of Aldehydes and Ketones from Alcohols, Alkenes, and Alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
NCERT. (n.d.). Tests for Functional Groups. Retrieved from [Link]
-
Ashenhurst, J. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. Retrieved from [Link]
-
Leah4sci. (2023, March 11). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording] [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(2-oxoethyl)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). methyl 4-(2-hydroxyethyl)benzoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]
-
PubMed. (2012). 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Methyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101948387A - Preparation technology of methyl benzoate.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Video: Preparation of Aldehydes and Ketones from Alcohols, Alkenes, and Alkynes [jove.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 15. Dess-Martin_periodinane [chemeurope.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 4-(2-oxoethyl)benzoate
Introduction
Welcome to the technical support guide for the synthesis of Methyl 4-(2-oxoethyl)benzoate. This molecule is a valuable intermediate in pharmaceutical and materials science, often synthesized via the oxidation of its corresponding primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate. While the transformation appears straightforward, it is frequently complicated by byproduct formation, which can impact yield, purity, and the scalability of the process.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers, scientists, and drug development professionals with not just protocols, but the underlying chemical principles to diagnose and resolve common issues. We will explore the mechanisms of byproduct formation for various oxidation methods and provide validated strategies for their mitigation and removal.
Core Challenge: Selective Oxidation
The primary challenge in this synthesis is the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or other side reactions. The choice of oxidant is therefore the most critical parameter.
Diagram: Choosing Your Oxidation Strategy
A decision-making workflow can help in selecting the most appropriate oxidation method based on available resources, scale, and substrate sensitivity.
Caption: Decision tree for selecting an oxidizing agent.
Table 1: Comparison of Common Oxidation Methods
| Feature | Pyridinium Chlorochromate (PCC) | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Primary Reagents | Pyridinium chlorochromate (CrO₃·Py·HCl) | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane (a hypervalent iodine compound) |
| Typical Solvent | Dichloromethane (DCM)[1] | Dichloromethane (DCM) | Dichloromethane (DCM) or Chloroform[2] |
| Temperature | Room Temperature | -78°C to Room Temperature[3] | Room Temperature[4] |
| Key Byproducts | Cr(IV) species, Pyridinium HCl, Tar-like residues[5][6] | Dimethyl sulfide (DMS), CO, CO₂, Et₃N·HCl[7][8] | 2-Iodoxybenzoic acid (IBX), Acetic Acid[4] |
| Pros | Operationally simple, Room temperature | Metal-free, High yields, Tolerates many functional groups[7][9] | Metal-free, Mild neutral conditions, Short reaction times[2][10] |
| Cons | Toxic Chromium waste, Can be acidic, Difficult workup for large scale[6] | Requires low temp, Malodorous byproduct (DMS), Generates CO gas[3][8] | Potentially explosive reagent, Costly for large scale |
Troubleshooting Guides & FAQs
Section 1: General Issues & Starting Material
Q1: My starting material, Methyl 4-(2-hydroxyethyl)benzoate, appears impure. How critical is its purity?
A1: Extremely critical. Impurities in your starting alcohol can directly translate into byproducts in the final product.
-
Unreacted Precursors: If the starting material was made via esterification of 4-(2-hydroxyethyl)benzoic acid, any remaining carboxylic acid will complicate the workup.
-
Solvent Residue: Residual solvents like methanol or ethanol from a previous step can compete in the oxidation reaction, consuming your reagent and lowering the yield.
-
Recommendation: Always purify the starting alcohol, typically by flash column chromatography, before oxidation. Confirm its purity by ¹H NMR and ensure it is thoroughly dried.
Q2: My overall yield is consistently low, regardless of the oxidation method. What are some common, non-obvious causes?
A2: Low yields often point to issues with product stability or workup losses, rather than the reaction itself.
-
Product Instability: Aldehydes can be sensitive. This compound can be prone to self-condensation (aldol reaction) or oligomerization, especially under basic or acidic conditions during workup. It is also sensitive to air oxidation over time.
-
Workup Losses: The product has moderate polarity. During aqueous workup, ensure the organic layer is thoroughly extracted multiple times. Emulsion formation can also lead to significant loss of material. Breaking emulsions with brine is recommended.
-
Adsorption on Silica: During column chromatography, aldehydes can sometimes streak or irreversibly adsorb to silica gel, especially if the silica is acidic. To mitigate this, you can use deactivated silica gel (pre-treated with a small amount of triethylamine in the eluent) or switch to a different stationary phase like alumina.
Section 2: Method-Specific Troubleshooting: PCC Oxidation
Q3: I performed a PCC oxidation and ended up with a thick, brown, tar-like residue that is difficult to filter. What happened?
A3: This is a very common issue with PCC oxidations. The byproduct is a reduced, insoluble chromium gum.
-
Causality: During the reaction, the Cr(VI) in PCC is reduced to Cr(IV) and other lower oxidation state species, which are often sticky and polymeric.[5]
-
Solution: The standard procedure to prevent this is to co-adsorb the PCC onto an inert support before adding the alcohol. Celite or silica gel are commonly used for this purpose.[6] This provides a high surface area for the reaction and keeps the chromium byproducts as a free-flowing powder, which is easily filtered off at the end of the reaction.
Protocol: PCC Oxidation on a Solid Support
-
In a round-bottom flask, suspend PCC (1.5 equivalents) and an equal weight of Celite in anhydrous Dichloromethane (DCM).[6]
-
Stir the suspension vigorously for 15 minutes.
-
Add a solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq) in anhydrous DCM dropwise to the suspension.[6]
-
Monitor the reaction by TLC. It is typically complete within 2-4 hours.[6]
-
Upon completion, dilute the mixture with diethyl ether and filter through a short plug of silica gel or Celite, washing thoroughly with more ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
Q4: My NMR spectrum shows a broad singlet around 11-12 ppm, and my main product peak is smaller than expected. Did I over-oxidize my product?
A4: Yes, a peak in that region is characteristic of a carboxylic acid proton. This indicates that the aldehyde has been over-oxidized to Methyl 4-(carboxymethyl)benzoate.
-
Causality: While PCC is considered a mild oxidant that stops at the aldehyde stage, this selectivity is highly dependent on the reaction conditions being strictly anhydrous.[1][5] If water is present in the solvent, reagents, or glassware, it can add to the newly formed aldehyde to create a hydrate intermediate. This hydrate can then be further oxidized by a second equivalent of PCC to the carboxylic acid.[5]
-
Prevention:
-
Dry Glassware: Ensure all glassware is oven- or flame-dried before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous DCM.[1]
-
Azeotropic Removal of Water: If you suspect water in your starting material, dissolve it in toluene and rotary evaporate to dryness before the reaction.
-
Section 3: Method-Specific Troubleshooting: Swern Oxidation
Q5: The smell from my Swern oxidation is unbearable and permeates the lab. How do I manage the dimethyl sulfide (DMS) byproduct?
A5: The notoriously unpleasant odor of dimethyl sulfide (DMS) is the most significant drawback of the Swern oxidation.[3][7] Proper quenching and cleaning are essential.
-
Causality: DMS is generated stoichiometrically during the final elimination step of the Swern mechanism.[9] It is highly volatile (b.p. 37°C) and has an extremely low odor threshold.[7][8]
-
Mitigation and Removal:
-
Reaction Quench: Do not quench the reaction with water. First, quench the excess activating agent with a suitable scavenger, then proceed with the workup.
-
Workup: During the aqueous workup, washing the organic layer with a dilute oxidizing solution can help. A dilute solution of sodium hypochlorite (bleach) or Oxone® will oxidize the smelly DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[7] Caution: Use this method carefully, as excess oxidant could potentially react with your desired aldehyde product. Perform this wash on a small scale first.
-
Glassware Cleaning: Submerge all contaminated glassware in a bleach bath for several hours before washing. This will oxidize any residual DMS.[7]
-
Q6: My Swern oxidation failed. I added the oxalyl chloride to the DMSO and it turned cloudy, but after adding my alcohol and triethylamine, my starting material was recovered. What went wrong?
A6: The most critical parameter in a Swern oxidation is strict temperature control.[11] Failure to maintain low temperatures is the most common reason for failure.
-
Causality: The initial reaction between DMSO and oxalyl chloride forms a highly reactive intermediate, chloro(dimethyl)sulfonium chloride.[7] This species is only stable at low temperatures (typically ≤ -60°C). If the temperature rises, it can decompose via several pathways, including the Pummerer rearrangement, before it has a chance to react with the alcohol.
-
Troubleshooting Steps:
-
Temperature Monitoring: Ensure your thermometer is correctly placed in the reaction mixture, not just in the cooling bath.
-
Addition Rate: Add reagents (especially the alcohol and triethylamine) slowly and dropwise to prevent exothermic spikes in temperature.
-
Cooling Bath: A dry ice/acetone bath is standard for achieving -78°C. Ensure it is well-maintained throughout the additions.
-
Diagram: Simplified Swern Oxidation Mechanism & Byproduct Formation
Caption: Formation of key intermediates and byproducts in the Swern oxidation.
Section 4: Purification and Characterization
Q7: How can I effectively purify the final product, this compound?
A7: Flash column chromatography is the most reliable method.[12]
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A gradient solvent system provides the best separation. Start with a non-polar solvent and gradually increase the polarity. A common system is Hexane/Ethyl Acetate. You can start with 5% Ethyl Acetate in Hexane and gradually increase to 20-30%. The starting alcohol is significantly more polar than the product aldehyde, so it will elute much later.
-
Monitoring: Use TLC to track the separation. The product aldehyde will have a higher Rf value than the starting alcohol. Visualize with a UV lamp (due to the benzene ring) and a potassium permanganate stain (which will react with both the alcohol and aldehyde).
Table 2: Typical TLC and ¹H NMR Data for Identification
| Compound | Typical Rf (15% EtOAc/Hex) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| Methyl 4-(2-hydroxyethyl)benzoate (Starting Material) | ~0.25 | 9.7-10.0 (s, 1H, -CHO) , 7.9-8.1 (d, 2H, Ar-H), 7.3-7.5 (d, 2H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.7 (s, 2H, -CH₂CHO) |
| This compound (Product) | ~0.50 | 8.0 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.8 (t, 2H, Ar-CH₂), 3.0 (t, 2H, CH₂-OH), ~1.5-2.5 (br s, 1H, -OH) |
| Methyl 4-(carboxymethyl)benzoate (Over-oxidation Byproduct) | Baseline or very low | ~11-12 (br s, 1H, -COOH), 8.0 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.7 (s, 2H, -CH₂COOH) |
(Note: Exact Rf values and chemical shifts may vary based on specific conditions and NMR solvent.)
References
-
Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. [Link]
-
Al-Juboori, R. A. (2017). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. International Journal of Advanced Research, 5(3), 1148-1152. [Link]
-
PCC Oxidation Mechanism. (n.d.). Chemistry Steps. [Link]
-
Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor. [Link]
-
Swern oxidation. (n.d.). Wikipedia. [Link]
-
Byproducts Produced in Swern Oxidation. (n.d.). BYJU'S. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. [Link]
-
Dess–Martin periodinane. (n.d.). Wikipedia. [Link]
-
Swern Oxidation. (n.d.). Organic Chemistry Portal. [Link]
-
Dess–Martin oxidation. (n.d.). Wikipedia. [Link]
-
Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. [Link]
-
Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability of Methyl 4-(2-oxoethyl)benzoate
Welcome to the technical support guide for Methyl 4-(2-oxoethyl)benzoate (CAS 106918-32-5). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with field-tested insights and actionable troubleshooting strategies to mitigate the inherent stability challenges of this compound, ensuring reproducibility and success in your experiments.
This compound is a valuable building block, incorporating both an electrophilic aldehyde and a nucleophile-resistant methyl ester. However, the presence of an enolizable aldehyde group makes it susceptible to degradation pathways that can complicate reactions and reduce yields. This guide offers a structured approach to understanding and overcoming these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and behavior of this compound.
Q1: What are the primary stability concerns with this compound?
The principal stability issues stem from the aldehyde functional group, which has two primary degradation pathways:
-
Self-Condensation/Polymerization: The molecule possesses acidic α-protons (the CH₂ group between the phenyl ring and the aldehyde). In the presence of trace acid or base, it can undergo an aldol-type self-condensation, leading to dimers, oligomers, and potentially insoluble polymeric material.[1][2] This is often the most significant cause of yield loss and inconsistent results.
-
Oxidation: Like many aldehydes, the formyl group can be readily oxidized to the corresponding carboxylic acid, 4-(methoxycarbonyl)phenylacetic acid, particularly upon prolonged exposure to air.
Q2: How should I properly store this reagent to maximize its shelf life?
To minimize degradation, stringent storage conditions are critical. Based on supplier recommendations and chemical principles, the following is advised:
-
Temperature: Store at or below -20°C.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Container: Use a well-sealed container with a Teflon-lined cap to prevent moisture ingress. For long-term storage, consider flame-sealing in an ampoule.
Q3: What are the visible or analytical signs of compound degradation?
You can assess the purity of your reagent through several observations:
-
Visual: Pure this compound should be a clear oil or low-melting solid. The appearance of a hazy suspension, white precipitate, or a viscous, gummy consistency suggests polymerization.
-
TLC: On a silica gel plate, degraded material may show streaking from the baseline (polymers) or a second, more polar spot corresponding to the carboxylic acid byproduct.
-
¹H NMR: The presence of new signals, such as broad peaks or vinyl protons (~6-7 ppm) from condensation products, or the disappearance of the characteristic aldehyde proton (~9.7 ppm), indicates degradation.
Q4: My reagent has likely degraded. Can it be purified before use?
Yes, purification is often possible and highly recommended if degradation is suspected. The two most effective methods are:
-
Flash Column Chromatography: Using a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) can separate the desired aldehyde from polar polymers and the carboxylic acid byproduct.
-
Sodium Bisulfite Adduct Formation: This classical chemical method is highly selective for aldehydes. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehyde impurities. The pure aldehyde is then regenerated by treatment with a base.[4][5] A detailed protocol is provided later in this guide.
Part 2: Troubleshooting Guide for Common Reaction Issues
This section provides a systematic approach to diagnosing and solving problems encountered during reactions involving this compound.
Issue 1: Low Yields or Stalled Reactions in Nucleophilic Additions (e.g., Wittig, Grignard, Reductive Amination)
Symptom: Your reaction proceeds sluggishly or not at all, with significant recovery of starting material or a complex mixture of products.
This is the most common failure mode and can typically be traced back to the quality of the aldehyde or the reaction conditions.
The enolizable nature of the aldehyde is the most probable cause. The reaction mechanism involves the formation of an enolate which then attacks another molecule of the aldehyde. This process is catalyzed by both acids and bases.[2]
Caption: Simplified pathway of aldol self-condensation.
If the aldehyde has been oxidized to 4-(methoxycarbonyl)phenylacetic acid, it will not participate in typical aldehyde reactions and will be recovered as an unreacted starting material or complicate workup procedures.
Caption: Decision workflow for troubleshooting low-yield reactions.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures (-78°C to 0°C) during addition of reagents. | Minimizes the rate of self-condensation and other side reactions. |
| Reagent Addition | Add the aldehyde slowly to the reaction mixture containing the nucleophile/base. | Keeps the instantaneous concentration of the aldehyde low, disfavoring the bimolecular self-reaction. |
| Atmosphere | Always run reactions under an inert atmosphere (N₂ or Ar). | Prevents oxidation of the aldehyde to the inactive carboxylic acid. |
| Solvents | Use dry, aprotic solvents (e.g., THF, Toluene, DCM). | Prevents unwanted side reactions with protic impurities and ensures reagents remain active. |
| Basicity/Acidity | Avoid strong, concentrated bases or acids where possible. If required, use non-nucleophilic bases (e.g., LiHMDS, LDA) at low temperatures. | Both acid and base can catalyze aldol condensation.[1] |
Issue 2: Formation of an Insoluble White Precipitate During Reaction or Workup
Symptom: A white, often sticky or polymeric solid forms in the reaction flask, making stirring difficult and complicating purification.
Potential Cause: Advanced Polymerization
This is a severe case of the aldol condensation discussed previously. Under certain conditions, especially with prolonged reaction times, higher temperatures, or catalytic amounts of impurities, the initial dimer can continue to react, forming long-chain polymers which are typically insoluble in common organic solvents.
Troubleshooting & Prevention:
-
Confirm Purity: This issue almost always originates from using impure starting material. Purify the aldehyde immediately before use.
-
Increase Dilution: Running the reaction at a higher dilution can significantly disfavor the intermolecular polymerization pathway.
-
Optimize Temperature: If the precipitate forms upon warming the reaction, try to maintain a lower temperature for the duration of the experiment.
-
Quench Appropriately: During workup, quench the reaction by adding it to a cooled, buffered aqueous solution rather than adding water directly to the reaction flask, which can cause localized concentration and temperature changes that promote precipitation.
Part 3: Key Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is adapted from established methods for aldehyde purification and is highly effective for removing non-aldehyde impurities.[4][5]
Materials:
-
Crude this compound
-
Methanol (MeOH)
-
Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared
-
Ethyl acetate (EtOAc)
-
50% aqueous sodium hydroxide (NaOH)
-
Deionized water, Brine
Procedure:
-
Adduct Formation:
-
Dissolve the crude aldehyde (1.0 eq) in a minimal amount of methanol.
-
Transfer the solution to a separatory funnel and add freshly prepared saturated aqueous NaHSO₃ (approx. 3.0 eq).
-
Shake the funnel vigorously for 2-3 minutes. A white precipitate of the bisulfite adduct may form.
-
Add ethyl acetate to the funnel and shake again. Allow the layers to separate.
-
Drain and collect the aqueous layer, which now contains the aldehyde as the water-soluble bisulfite adduct. Discard the organic layer containing impurities.
-
-
Regeneration of the Aldehyde:
-
Return the aqueous layer to the separatory funnel and add an equal volume of fresh ethyl acetate.
-
Slowly add 50% NaOH dropwise while stirring and monitoring the pH with litmus paper or a pH meter. Continue adding base until the aqueous layer is strongly basic (pH > 12). This regenerates the aldehyde from the adduct.[4]
-
Shake the funnel to extract the purified aldehyde into the ethyl acetate layer.
-
Separate the layers and extract the aqueous layer two more times with fresh ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Protocol 2: Quality Control via ¹H NMR Spectroscopy
Verifying the purity of the aldehyde before each reaction is the single most important step for ensuring reproducibility.
Sample Preparation: Dissolve a small sample in CDCl₃.
Expected Chemical Shifts for Pure this compound:
-
~9.7 ppm (triplet, 1H): Aldehyde proton (-CHO). The triplet coupling is to the adjacent CH₂ group.
-
~7.9-8.1 ppm (doublet, 2H): Aromatic protons ortho to the ester group.
-
~7.3-7.5 ppm (doublet, 2H): Aromatic protons ortho to the ethyl group.
-
~3.9 ppm (singlet, 3H): Methyl ester protons (-OCH₃).
-
~3.7 ppm (doublet, 2H): Methylene protons (-CH₂-CHO).
Common Impurity Signals to Watch For:
-
~10-12 ppm (broad singlet): Carboxylic acid proton of the oxidized byproduct.
-
~6.0-7.5 ppm (various multiplets): Vinylic protons from aldol condensation products.
-
Broad, unresolved humps: Polymeric material.
References
- BenchChem. (2025).
- eGyanKosh.
- Jack Westin. Aldehydes And Ketones Important Reactions. Jack Westin.
- Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
- MySkinRecipes. Methyl 3-(2-oxoethyl)
- Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry Notes.
- Schmaus, G. et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
- Thermo Fisher Scientific. (n.d.). Tech Info: Aldol Condensation Reaction Monitoring by Benchtop NMR. Cole-Parmer.
Sources
Technical Support Center: Optimizing Catalyst Loading for Methyl 4-(2-oxoethyl)benzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-(2-oxoethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading for this specific transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how does the choice of route impact catalyst selection?
A1: The synthesis of this compound, a key building block in pharmaceuticals, typically proceeds via two main pathways:
-
Oxidation of Methyl 4-ethylbenzoate: This is a common and direct approach. The choice of catalyst is critical to selectively oxidize the benzylic position without affecting the ester group or the aromatic ring.
The oxidation route is often preferred for its atom economy. The catalyst systems for this transformation are the primary focus of this guide.
Q2: For the oxidation of Methyl 4-ethylbenzoate, what are the most common classes of catalysts used?
A2: The selective oxidation of a benzylic methylene group to a ketone requires a carefully chosen catalytic system. The most prevalent and effective catalysts fall into two main categories:
-
Palladium-based catalysts: These systems, often involving a palladium(II) precursor and a ligand, are highly effective for aerobic oxidations.[3][4] The ligand plays a crucial role in catalyst stability and selectivity.[3][4][5]
-
TEMPO-based catalysts: (2,2,6,6-Tetrachloro-1-piperidinyloxy) and its derivatives are highly efficient metal-free catalysts for the oxidation of alcohols and, in this context, activated alkyl chains.[6][7] They are typically used with a co-oxidant.[6]
The choice between these systems depends on factors such as cost, desired reaction conditions (e.g., temperature, oxidant), and tolerance of other functional groups in the substrate.
Q3: I'm observing low conversion in my Palladium-catalyzed oxidation. What are the first troubleshooting steps?
A3: Low conversion in a Palladium-catalyzed oxidation of Methyl 4-ethylbenzoate is a common issue. Here’s a systematic approach to troubleshooting:
-
Catalyst Activation: Ensure your Palladium(II) precatalyst (e.g., Pd(OAc)₂) is effectively reduced to the active Palladium(0) species in situ.[8] Impurities in the substrate or solvent can inhibit this process. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃.[9]
-
Ligand Selection: The ligand is not just a spectator. It influences the catalyst's electronic properties and steric environment.[10] If you are using a generic phosphine ligand like PPh₃ and seeing poor results, screen a panel of more specialized ligands, including electron-rich or sterically bulky options.[9][10]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction.[9] Aprotic polar solvents like DMF or DMSO are often effective. A solvent screen is a valuable optimization step.[9]
-
Atmosphere: These are typically aerobic oxidations. Ensure there is an adequate supply of the terminal oxidant, which is often oxygen from the air. In some cases, enriching the atmosphere with oxygen can improve rates, but this must be done with caution due to safety considerations.
Q4: My TEMPO-catalyzed reaction is sluggish. How can I optimize the catalyst loading and reaction conditions?
A4: Sluggishness in TEMPO-catalyzed oxidations often points to issues with the catalytic cycle. Here are key optimization parameters:
-
Co-oxidant Choice and Stoichiometry: TEMPO is a catalyst that requires a stoichiometric co-oxidant to regenerate the active oxoammonium species.[6] Common co-oxidants include sodium hypochlorite (bleach) or bis(acetoxy)iodobenzene (BAIB).[11] Ensure the co-oxidant is fresh and used in the correct stoichiometry.
-
pH Control: The pH of the reaction medium can be critical. For bleach-based systems, a biphasic system with a buffer like sodium bicarbonate is often used to maintain an optimal pH range and prevent side reactions.[11]
-
Catalyst Loading: While TEMPO is used in catalytic amounts, typically 1-5 mol%, very low loadings can be hampered by catalyst decomposition pathways.[6][12] If you suspect catalyst degradation, a slightly higher initial loading or the addition of a second portion of the catalyst mid-reaction can be beneficial.
-
Phase-Transfer Catalyst: In biphasic systems (e.g., CH₂Cl₂/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by facilitating the transport of the hypochlorite oxidant into the organic phase.[11]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Root Cause(s) | Recommended Troubleshooting Actions & Rationale |
| Low Yield of this compound | Incomplete Conversion: Reaction has not reached completion. Catalyst Deactivation: The catalyst has lost its activity over the course of the reaction. Sub-optimal Catalyst Loading: The amount of catalyst is insufficient for the substrate scale. | Monitor Reaction Progress: Use TLC or GC to track the consumption of starting material. Extend the reaction time if necessary. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). An optimal loading balances reaction rate and cost. Investigate Catalyst Stability: For Pd systems, catalyst decomposition to palladium black is a common issue. Ensure proper ligand selection and reaction conditions to maintain a homogeneous catalytic species.[13] |
| Formation of Byproducts | Over-oxidation to Methyl Terephthalate: The desired ketone is further oxidized to the carboxylic acid. Ring Halogenation (with bleach): The aromatic ring is halogenated by the co-oxidant. Formation of Methyl Benzoate (Hydrodehalogenation in Pd-catalyzed cross-coupling precursors): This is a common side reaction in palladium-catalyzed couplings if starting from a halogenated precursor.[14] | Control Reaction Time and Temperature: Over-oxidation is often a function of prolonged reaction times or excessive temperatures. Monitor the reaction closely and quench it once the starting material is consumed. Modify Co-oxidant System: For TEMPO oxidations, Zhao's modification (catalytic NaOCl with stoichiometric NaClO₂) can mitigate chlorination.[11] Optimize Ligand and Base: For Pd-catalyzed reactions, the choice of ligand and base can influence the rate of reductive elimination versus side reactions.[13] |
| Poor Reproducibility | Inconsistent Reagent Quality: Purity of substrate, solvent, or catalyst can vary between batches. Atmospheric Inconsistency: For aerobic oxidations, variations in headspace or stirring rate can affect oxygen availability. Trace Impurities: Undetected impurities can poison the catalyst. | Use High-Purity Reagents: Ensure solvents are anhydrous and substrates are purified. Use catalysts from reputable suppliers. Standardize Reaction Setup: Use consistent flask sizes, stir rates, and ensure a consistent atmosphere (e.g., a balloon of air or a gentle stream of air). Purify Starting Material: If batch-to-batch variability is high, re-purify the starting methyl 4-ethylbenzoate. |
Experimental Workflow & Methodologies
Representative Protocol for Palladium-Catalyzed Aerobic Oxidation
This protocol is a starting point and may require optimization.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a stir bar and a condenser, add Methyl 4-ethylbenzoate (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a suitable ligand (e.g., a bipyridine or phosphine ligand, 0.03 mmol).
-
Solvent Addition: Add anhydrous, high-purity solvent (e.g., DMF or toluene, 5 mL).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an atmosphere of air (a balloon of air is often sufficient).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Representative Protocol for TEMPO-Catalyzed Oxidation
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-ethylbenzoate (1.0 mmol) in dichloromethane (CH₂Cl₂, 5 mL). Add TEMPO (0.05 mmol) and potassium bromide (KBr, 0.1 mmol).
-
Biphasic System: Add an aqueous solution of sodium bicarbonate (e.g., 5 mL of a saturated solution).
-
Initiation: Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (bleach, ~1.2 mmol) dropwise with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the orange color of the TEMPO radical can sometimes indicate the reaction's progress.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by silica gel column chromatography.
Visualizing the Optimization Process
Decision-Making Workflow for Catalyst Optimization
Caption: A logical workflow for optimizing catalyst systems.
Catalytic Cycle for TEMPO-based Oxidation
Caption: The TEMPO-catalyzed oxidation cycle.
References
- Swern, D., & Omura, K. (1978). A new and versatile oxidation of alcohols. Journal of the American Chemical Society, 100(16), 5203-5204.
- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 6755-6756.
- Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505-5507.
- Ley, S. V., & Madin, A. (1991). Oxidation of primary alcohols to carboxylic acids. In Comprehensive Organic Synthesis (Vol. 7, pp. 251-282). Pergamon.
- Stahl, S. S. (2004). Palladium-catalyzed oxidation of organic chemicals with O2.
- Sigman, M. S., & Schultz, M. J. (2004). The renaissance of palladium(II)-catalyzed oxidation chemistry. Organic & Biomolecular Chemistry, 2(18), 2551-2554.
- BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalyst and Ligands for Aza-Heck Reactions. BenchChem.
- Sheldon, R. A., & Arends, I. W. C. E. (2004). Organocatalytic oxidations mediated by nitroxyl radicals.
- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.
- Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C-H bond functionalization with palladium(II): aerobic oxidative annulations of indoles. Journal of the American Chemical Society, 125(32), 9578-9579.
- Hoover, J. M., & Stahl, S. S. (2011). Aerobic alcohol oxidation using a copper(I)/TEMPO catalyst system: a green, catalytic oxidation reaction for the undergraduate organic chemistry laboratory.
- Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed C-H functionalization/C-C bond formation. Accounts of Chemical Research, 42(8), 1074-1086.
- Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 1499-1522). John Wiley & Sons.
- Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245-251.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-(sulfamoylmethyl)
- Zhang, Y., et al. (2023).
- Ghamgui, H., et al. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361.
- Total Organic Chemistry. (2021, March 20). The Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- Li, J., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- BenchChem. (2025).
- Zhang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- Google Patents. (2021).
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- ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- Wikipedia. (n.d.).
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Technical Support Center: Temperature Effects in Reactions with Methyl 4-(2-oxoethyl)benzoate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-(2-oxoethyl)benzoate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a core focus on the critical role of temperature.
Introduction: The Dual Nature of this compound
This compound is a bifunctional molecule featuring a reactive aldehyde and a stable methyl ester attached to an aromatic ring. This structure makes it a valuable building block in organic synthesis. However, the aldehyde group, particularly its position benzylic to the ester-substituted ring, imparts a susceptibility to side reactions that are highly dependent on temperature. Understanding and controlling this parameter is paramount to achieving high yields and purity.
This guide is structured to provide not just procedural steps, but the underlying scientific principles governing the behavior of this compound under various thermal conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound at different temperatures?
A1: this compound's stability is primarily influenced by its aldehyde functional group. Key concerns include:
-
Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, 4-(methoxycarbonyl)phenylacetic acid. This can be accelerated by elevated temperatures, especially in the presence of air.
-
Self-Condensation (Aldol Reaction): Like other enolizable aldehydes, it can undergo self-aldol condensation, particularly in the presence of acid or base catalysts. Higher temperatures can promote this side reaction, leading to oligomeric impurities. Phenylacetaldehyde, a similar compound, is known for its propensity to undergo such reactions[1].
-
Ester Hydrolysis: While aromatic esters are generally stable, prolonged exposure to high temperatures in aqueous acidic or basic conditions can lead to hydrolysis of the methyl ester, yielding 4-(2-oxoethyl)benzoic acid[2].
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Some suppliers recommend cold-chain transportation, which underscores its temperature sensitivity. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: How does temperature generally affect reaction rates for this compound?
A3: In line with the Arrhenius equation, increasing the temperature will generally increase the rate of desired reactions. However, it will also disproportionately accelerate the rates of undesired side reactions like self-condensation and decomposition. The key is to find the optimal temperature that maximizes the rate of the desired transformation while minimizing the formation of impurities. For instance, in the esterification of benzoic acid, a related process, increasing the temperature from 333.15 K to 353.15 K (60°C to 80°C) was found to increase the reaction rate and conversion[3][4].
Troubleshooting Guide: Common Reactions and Temperature Optimization
This section provides troubleshooting advice for common reactions involving this compound, with a focus on temperature as a key variable.
Scenario 1: Wittig Reaction
The Wittig reaction is a common method to convert the aldehyde functionality into an alkene.
Issue: Low yield of the desired alkene product.
| Potential Cause | Troubleshooting Action & Rationale |
| Ylide Decomposition | Perform the ylide generation at a low temperature (e.g., 0 °C or below) to prevent its decomposition before the aldehyde is added.[5][6] |
| Slow Reaction Rate | While the initial reaction of the ylide with the aldehyde is often performed at low temperatures (e.g., -78 °C or 0 °C) to control selectivity, the reaction may be slow. After the initial addition, consider allowing the reaction to slowly warm to room temperature to drive it to completion.[6] |
| Side Reactions of the Aldehyde | If the reaction is run at elevated temperatures for an extended period, the aldehyde may undergo self-condensation. It is best to add the aldehyde to the pre-formed ylide at a controlled, low temperature. |
-
Under an inert atmosphere (e.g., Argon), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi or NaH, 1.1 eq.) to generate the ylide. Stir for 1 hour at this temperature.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Stir at -78 °C for 2 hours, then allow the reaction to gradually warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Scenario 2: Aldol Condensation
In a crossed aldol condensation, this compound acts as the electrophile.
Issue: Formation of self-condensation product and other impurities.
| Potential Cause | Troubleshooting Action & Rationale |
| High Reaction Temperature | High temperatures can favor the dehydration of the aldol adduct and also promote self-condensation. Start at a lower temperature (e.g., room temperature) and only heat if the reaction does not proceed. Some condensations may require reflux temperatures to proceed effectively[7]. |
| Prolonged Reaction Time at High Temperature | Extended heating can lead to the formation of complex mixtures. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. |
| Base/Acid Concentration | The concentration of the catalyst can influence the rate of both the desired reaction and side reactions. Consider using a catalytic amount of a weaker base or acid to better control the reaction. |
-
In a round-bottom flask, dissolve the ketone partner (e.g., acetone, 1.5 eq.) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of base (e.g., 10% aqueous NaOH).
-
Cool the mixture to room temperature.
-
Slowly add this compound (1.0 eq.) to the stirred solution.
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Once complete, neutralize the mixture with dilute acid (e.g., 1M HCl) and proceed with extraction.
Visualization of Temperature Effects
The following diagram illustrates the critical decision points related to temperature control during a generic reaction with this compound.
Caption: Decision workflow for temperature control in reactions.
Quantitative Data Summary
| Reaction Type | Substrate | Temperature (°C) | Effect on Yield/Rate | Reference |
| Nitration | Methyl Benzoate | 5-15 | Optimal yield. | [8] |
| Nitration | Methyl Benzoate | 50 | Yield decreases. | [8] |
| Nitration | Methyl Benzoate | 70 | Yield significantly decreases. | [8] |
| Esterification | Benzoic Acid & Methanol | 60 | Good conversion. | [3] |
| Esterification | Benzoic Acid & Methanol | 80 | Higher conversion. | [3] |
| Aldol Condensation | Cyclohexanone & 4-Methylbenzaldehyde | 80 | Good yield after several hours. | [7] |
References
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Can anyone help how to carried out the wittig reaction. (2011). ResearchGate. Available at: [Link]
-
Phenylacetaldehyde. In: Wikipedia. Available at: [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). MDPI. Available at: [Link]
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Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2022). MDPI. Available at: [Link]
-
Experimental and Theoretical Study of the Kinetics of the OH + Methyl Ethyl Ketone Reaction as a Function of Temperature. (2015). PubMed. Available at: [Link]
-
Methyl m-nitrobenzoate. Organic Syntheses. Available at: [Link]
-
The Wittig Reaction. University of Pittsburgh. Available at: [Link]
-
Experimental and Theoretical Study of the Kinetics of the OH + Methyl Ethyl Ketone Reaction as a Function of Temperature. (2015). National Institutes of Health. Available at: [Link]
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Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
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Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. (2012). PubMed. Available at: [Link]
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A Highly Versatile One-Pot Aqueous Wittig Reaction. (2016). Science and Education Publishing. Available at: [Link]
-
Phenylacetaldehyde formed after 1 h heating as a function of reaction... (2020). ResearchGate. Available at: [Link]
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Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. (2017). Academax. Available at: [Link]
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Temperature-Dependent Reaction Kinetics Of Organic Compounds In Aqueous Solution. (2024). African Journal of Biomedical Research. Available at: [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2022). MDPI. Available at: [Link]
-
Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process. (2022). National Institutes of Health. Available at: [Link]
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Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. (2017). ResearchGate. Available at: [Link]
- Method for preparing methyl benzoate. (2015). Google Patents.
-
Preparation of Methyl Benzoate. Lander University. Available at: [Link]
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Esters to Aldehydes. Chemistry Steps. Available at: [Link]
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Thermal reactions of phenylacetylene with a mixture of thiophenol and dialkyl diselenide. (1994). ResearchGate. Available at: [Link]
-
Properties of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Available at: [Link]
-
Time effect study for the crossed-aldol condensation between... (2019). ResearchGate. Available at: [Link]
-
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Available at: [Link]
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Technical Support Center: Solvent Effects in the Synthesis of Methyl 4-(2-oxoethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(2-oxoethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in the oxidation of Methyl 4-(2-hydroxyethyl)benzoate. Understanding and controlling solvent effects is paramount to achieving high yield, purity, and reproducibility in this important synthetic transformation.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal relationship between solvent choice and reaction outcomes.
Question 1: My reaction shows low or no conversion of the starting alcohol, Methyl 4-(2-hydroxyethyl)benzoate. What role could the solvent be playing?
Answer:
Low conversion is frequently linked to solubility issues or a suboptimal reaction environment provided by the solvent. The starting material, Methyl 4-(2-hydroxyethyl)benzoate, and the oxidizing agent must be sufficiently soluble at the reaction temperature for the reaction to proceed efficiently.
Possible Solvent-Related Causes & Recommended Actions:
-
Poor Reagent Solubility: The chosen solvent may not adequately dissolve the oxidizing agent. For instance, Dess-Martin Periodinane (DMP) is significantly more soluble in common organic solvents than its precursor, IBX, which is a key advantage.[1][2] If using a less soluble reagent, or if precipitation is observed, a change in solvent is warranted.
-
Inappropriate Polarity: The solvent's polarity can dramatically influence reaction kinetics. For chromium-based oxidations like with Pyridinium Chlorochromate (PCC), studies have shown that the rate of oxidation can increase with a decrease in the polarity of the solvent medium.[3]
-
Low Reaction Temperature (Swern Oxidation): The Swern oxidation requires very low temperatures (typically -78 °C) for the initial activation of DMSO with oxalyl chloride.[4][5] The solvent must remain liquid and be able to dissolve the reactants at this temperature. Dichloromethane (DCM) is the standard and most effective choice for this reason.
Troubleshooting Workflow for Low Conversion:
Caption: Decision tree for troubleshooting low reaction conversion.
Question 2: I'm observing significant formation of the over-oxidized product, 4-(carboxymethyl)benzoic acid. How can I use the solvent to prevent this?
Answer:
Over-oxidation is a classic problem, particularly with chromium-based reagents. The key is to prevent the formation of a gem-diol (hydrate) intermediate from the desired aldehyde product, as this hydrate can be further oxidized. Solvent choice is critical here.
Primary Cause:
-
Presence of Water: If water is present in the reaction mixture, it can add to the newly formed aldehyde, creating a hydrate. Oxidizing agents like PCC can then oxidize this hydrate to the carboxylic acid.[6][7]
Solvent-Based Mitigation Strategy:
-
Use Anhydrous Solvents: The most effective way to prevent over-oxidation is to conduct the reaction under strictly anhydrous (dry) conditions. Dichloromethane (DCM) is a common choice as it is relatively easy to dry and is compatible with most mild oxidizing agents.
-
Reagent Choice and Solvent Synergy:
-
PCC: This reagent is specifically designed as a milder alternative to chromic acid, stopping at the aldehyde stage in non-aqueous solvents.[6][7] Using PCC in a dry solvent like DCM is standard practice.
-
Dess-Martin Periodinane (DMP) & Swern Oxidation: These methods are renowned for their mildness and high selectivity for aldehydes, even in the presence of sensitive functional groups.[1][5][8] They are inherently less prone to over-oxidation. Their standard solvent, DCM, is typically used under anhydrous conditions, which further ensures the aldehyde is the final product.
-
Question 3: My reaction workup is complicated by emulsions and a persistent, unpleasant odor. How can I improve this?
Answer:
Workup difficulties are often tied to the byproducts of the oxidation and their interaction with the solvent system.
-
For Swern Oxidation: The notorious, foul smell is due to the dimethyl sulfide ((CH₃)₂S) byproduct.[5] This volatile compound is difficult to remove.
-
Solution: After the reaction, quench the used glassware and any aqueous waste with a mild oxidant like bleach or an oxone solution. This will oxidize the smelly dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[5]
-
-
For Dess-Martin Oxidation: The main byproduct is an iodine-containing compound.
-
For Emulsions: Emulsions during aqueous workup can occur with chlorinated solvents like DCM.
-
Solution: Try adding a saturated brine solution (NaCl(aq)) during the extraction. This increases the ionic strength of the aqueous phase, which can help to break the emulsion and improve phase separation.
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is optimal for the synthesis of this compound and why?
A1: There is no single "best" solvent, as the optimal choice is dependent on the chosen oxidation method. However, Dichloromethane (DCM) is the most versatile and commonly recommended solvent for the mild oxidation of primary alcohols to aldehydes.
-
For Dess-Martin Periodinane (DMP) Oxidation: DCM or chloroform are the standard solvents. DMP exhibits excellent solubility in these chlorinated solvents, allowing the reaction to proceed homogeneously and quickly at room temperature.[9][10]
-
For Swern Oxidation: DCM is essential. It remains liquid at the required -78 °C and effectively dissolves both the DMSO-oxalyl chloride complex and the alcohol substrate.[4]
-
For Pyridinium Chlorochromate (PCC) Oxidation: DCM is the preferred solvent for preventing over-oxidation and achieving clean conversion to the aldehyde.[6]
Q2: How do solvent properties like polarity and proticity affect the reaction outcome?
A2: Solvent properties have a profound impact on reaction mechanisms and rates.
-
Polarity: The polarity of the solvent affects the stabilization of reactants, transition states, and intermediates. In the case of some PCC oxidations, a decrease in solvent polarity (e.g., moving from a water-acetic acid mixture to pure acetic acid) has been shown to increase the reaction rate, suggesting the reaction may proceed through a less polar transition state.[3]
-
Proticity (Hydrogen Bonding Capability): Protic solvents (like water or alcohols) can form hydrogen bonds, which can interfere with the reaction. As mentioned, water can lead to over-oxidation. Furthermore, the starting material itself, Methyl 4-(2-hydroxyethyl)benzoate, has a hydroxyl group capable of hydrogen bonding. The choice of solvent can influence this behavior and thus its reactivity.[11] Aprotic solvents like DCM are generally preferred for these oxidations to avoid unwanted side reactions.
Q3: Are there any "green" solvent alternatives for these oxidations?
A3: Yes, the field of green chemistry is actively exploring alternatives to traditional, often hazardous, solvents like DCM. For hypervalent iodine-mediated oxidations (like with DMP), research has shown promising results with recyclable ionic liquids .[10] These solvents can offer benefits such as low volatility, high thermal stability, and the potential for catalyst/reagent recycling, thereby reducing waste. However, their industrial application may be limited by cost and viscosity.
Comparative Overview of Common Oxidation Methods
The following table summarizes the key solvent-related aspects of the three most common methods used to synthesize this compound.
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Pyridinium Chlorochromate (PCC) |
| Typical Solvent | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Mechanism Basis | Hypervalent Iodine | Activated DMSO | Chromium (VI) |
| Advantages | Very mild, neutral pH, fast reaction times, easy workup.[1] | Excellent for acid-sensitive substrates, high yields.[5] | Milder than other Cr(VI) reagents, stops at the aldehyde.[6][7] |
| Disadvantages | Potentially explosive nature, high cost.[2] | Requires cryogenic temperatures (-78°C), produces foul-smelling byproduct ((CH₃)₂S).[5] | Chromium is toxic, requires stoichiometric amounts. |
| Key Solvent Role | Solubilizes DMP reagent effectively.[2] | Must remain liquid at -78°C. | Must be anhydrous to prevent over-oxidation to carboxylic acid.[6] |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol provides a representative procedure for the synthesis of this compound.
Workflow Diagram:
Caption: General workflow for DMP oxidation.
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 4-(2-hydroxyethyl)benzoate (1.0 equiv).
-
Solvent Addition: Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add Dess-Martin Periodinane (DMP) (1.2 equiv) to the solution in one portion. If the starting material is acid-sensitive, sodium bicarbonate (2-3 equiv) can be added as a buffer.[9]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the mixture with an equal volume of diethyl ether or DCM. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir until the solid byproducts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel to yield pure this compound.
References
-
Dess–Martin oxidation - Wikipedia. Wikipedia. [Link]
-
Dess–Martin periodinane - Wikipedia. Wikipedia. [Link]
-
Kinetic and Mechanistic Study of Oxidative Transformation of Benzaldehyde by Pyridinium- Chlorochromate in Acetic acid-Water Medium. Jetir.Org. [Link]
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Dess-Martin Periodinane (DMP) - Common Organic Chemistry. Common Organic Chemistry Reagents. [Link]
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Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. [Link]
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Chemistry Steps. [Link]
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Swern Oxidation | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry (YouTube). [Link]
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Dess-Martin Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Swern oxidation - Wikipedia. Wikipedia. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. [Link]
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Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. [Link]
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ethyl 4-methylbenzoate - Organic Syntheses Procedure. Organic Syntheses. [Link]
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This compound | C10H10O3 | CID 13844675. PubChem - NIH. [Link]
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A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. ResearchGate. [Link]
- Preparation method of methyl benzoate compound - Google Patents.
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Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904. PubChem. [Link]
-
Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Swern Oxidation Mechanism - Chemistry Steps. Chemistry Steps. [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. Master Organic Chemistry. [Link]
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Oxidation of Benzoin Catalyzed by Oxovanadium(IV) Schiff Base Complexes. Bentham Science. [Link]
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Optimization of a Key Step in the Synthesis of Benzocaine. Inspiration - Swiss Youth in Science. [Link]
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Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and ... PubMed. [Link]
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Oxidation of benzoin catalyzed by oxovanadium(IV) schiff base complexes. PMC. [Link]
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A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond... MDPI. [Link]
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The effect of solvent on the kinetics of the oxidation of 3-methyl-2,6-diphenyl-piperidin-4-one by quinolinium fluorochromate in aqueous organic media. ResearchGate. [Link]
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preventing decomposition of "Methyl 4-(2-oxoethyl)benzoate"
Technical Support Center: Methyl 4-(2-oxoethyl)benzoate
Welcome to the technical support center for this compound (CAS 106918-32-5). This guide is designed for researchers, chemists, and drug development professionals to address the inherent stability challenges of this valuable bifunctional reagent. Our goal is to provide you with the expertise and practical protocols necessary to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is an aromatic compound featuring both a methyl ester and an aldehyde functional group. Its structure, specifically being a derivative of phenylacetaldehyde, makes it highly susceptible to two primary decomposition pathways:
-
Oxidation: The aldehyde group (-CHO) is easily oxidized by atmospheric oxygen to form the corresponding carboxylic acid, 4-(methoxycarbonyl)phenylacetic acid.[1][2][3] This is a common degradation route for many aldehydes and can occur simply upon exposure to air.[4]
-
Self-Condensation (Polymerization): The molecule possesses acidic α-protons on the methylene bridge (-CH2-) between the benzene ring and the aldehyde. These protons can be abstracted, forming an enolate intermediate. This enolate can then attack the aldehyde of another molecule in an aldol condensation reaction, leading to dimers, oligomers, and eventually polymers.[5][6][7] Phenylacetaldehyde, a closely related compound, is well-documented to polymerize upon standing.[2][8]
These degradation processes can be accelerated by exposure to light, heat, moisture, and acidic or basic contaminants.[9][10]
Q2: What are the common visual signs of decomposition?
You can often identify a degraded sample of this compound by observing the following changes:
-
Color Change: A pure sample should be a colorless to pale yellow solid or liquid. The formation of conjugated polymeric byproducts often results in a darker yellow, orange, or brown coloration.
-
Increased Viscosity: As aldol condensation proceeds, the formation of higher molecular weight oligomers and polymers will cause the sample to become noticeably thicker, more viscous, or even solidify.[8]
-
Precipitation: In some cases, insoluble polymers or the carboxylic acid degradation product may precipitate from the solution.
Q3: What are the primary decomposition products I should anticipate in my analysis (e.g., NMR, LC-MS)?
When analyzing a potentially degraded sample, the two main impurities to look for are:
-
Oxidation Product: 4-(methoxycarbonyl)phenylacetic acid.
-
Aldol Products: The initial aldol self-addition product, followed by its dehydration product (an α,β-unsaturated aldehyde), and a complex mixture of related polymers.
Q4: What are the definitive storage conditions to prevent decomposition?
Proper storage is the most critical factor in maintaining the purity of this reagent. Based on its chemical liabilities, we have established the following best practices.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below (ideally ≤ -40°C) | Low temperatures significantly slow the rates of both oxidation and aldol condensation reactions. Some suppliers recommend cold-chain transport for this reason.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere is essential to prevent the oxidation of the highly susceptible aldehyde group by atmospheric oxygen.[9] |
| Light Exposure | Amber, Light-Blocking Container | Store in the dark to prevent photochemical degradation. Amber glass vials are ideal.[9][12] |
| Container Seal | Airtight, Secure Seal | A high-quality, airtight seal (e.g., with a PTFE-lined cap) is crucial to prevent the ingress of both air and moisture. |
| Long-Term Form | As a Solid or Neat Oil | For long-term storage, storing the neat compound under the conditions above is standard. Avoid storing in solution unless the solvent is rigorously dried and deoxygenated. |
Troubleshooting Guide
Problem: My sample has turned dark yellow and viscous since I last used it.
-
Likely Cause: This is a classic sign of advanced aldol condensation and polymerization.[2][8] It indicates that the material was likely exposed to room temperature for an extended period, or that trace contaminants (like base or acid) catalyzed the reaction.
-
Immediate Actions & Solutions:
-
Assess Purity: Before use, analyze a small aliquot by TLC, GC-MS, or ¹H NMR to quantify the extent of decomposition.
-
Consider Purification: If the degradation is minor (<10-15%), the material may be salvageable via flash column chromatography (see Protocol 2).
-
Prevention for the Future: This level of degradation is preventable. Strictly adhere to the recommended handling workflow (see Protocol 1 and the workflow diagram below). Ensure the vial is thoroughly flushed with inert gas before re-sealing and is returned to the freezer immediately after dispensing.
-
Problem: My reaction yield is low, and I've isolated a significant amount of an acidic byproduct.
-
Likely Cause: The aldehyde has oxidized to 4-(methoxycarbonyl)phenylacetic acid.[3][13] This happens when the compound is handled in the presence of air, or if it was dissolved in a solvent that was not deoxygenated.
-
Immediate Actions & Solutions:
-
Isolate the Desired Product: During aqueous workup, a wash with a mild base like a saturated sodium bicarbonate solution can effectively remove the acidic impurity from the organic layer.[14][15] The acid can be recovered from the aqueous layer by acidification if desired.[16]
-
Optimize Experimental Setup: For future reactions, ensure you are using solvents that have been purged with an inert gas. Handle the reagent under a blanket of argon or nitrogen, especially when making solutions or setting up the reaction. Use fresh, unopened bottles of solvents when possible.
-
Problem: My TLC analysis of a newly opened bottle shows a faint second spot.
-
Likely Cause: Even with careful manufacturing and shipping, minor degradation can occur. This could be a small amount of the oxidation product or an early-stage aldol dimer.
-
Immediate Actions & Solutions:
-
Quantify the Impurity: Use ¹H NMR to integrate the signals and determine the approximate purity. If the purity is >95%, it may be suitable for many applications without further purification.
-
Purify if Necessary: For reactions sensitive to impurities (e.g., catalysis, high-purity API synthesis), a quick purification by flash chromatography is recommended to ensure reproducible results.
-
Establish a Baseline: Always run a TLC or NMR on a new bottle upon receipt. This provides a baseline for comparison and helps track the stability of the compound over time in your laboratory.
-
Key Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow
This protocol minimizes the risk of decomposition during routine laboratory use.
-
Receiving: Upon receipt, immediately transfer the manufacturer's container to a freezer set to -20°C or colder. Log the date of receipt.
-
Preparation for Use:
-
Transfer the sealed container from the freezer to a desiccator at room temperature.
-
Allow the container to equilibrate to ambient temperature for at least 30-60 minutes. This step is critical to prevent atmospheric moisture from condensing inside the cold vial upon opening.
-
-
Dispensing:
-
Move the vial into a glove box or use a Schlenk line setup.
-
Briefly break the vacuum or open the vial under a positive pressure of inert gas (Argon or Nitrogen).
-
Quickly dispense the required amount using a clean, dry syringe or spatula.
-
-
Resealing and Storage:
-
Immediately flush the vial's headspace with inert gas for 15-30 seconds.
-
Securely seal the cap. For extra protection, wrap the cap junction with Parafilm®.
-
Immediately return the vial to the freezer (-20°C or colder).
-
Protocol 2: Small-Scale Purification by Flash Column Chromatography
This protocol is for purifying small quantities (100 mg - 2 g) of this compound that has undergone minor degradation.
-
TLC Analysis: Determine an appropriate solvent system. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 8:2 or 9:1 v/v). The product should have an Rf value of approximately 0.3-0.4. The polar carboxylic acid impurity will remain at the baseline, and less polar aldol byproducts will run near the product.
-
Column Preparation: Pack a silica gel column with the chosen mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Run the column with the selected mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30°C) to yield the purified, colorless oil/solid.
-
Final Storage: Immediately transfer the purified product to a clean, dry, amber vial, flush with inert gas, seal, and store at ≤ -20°C as per Protocol 1.
Visualized Decomposition & Handling
Caption: Primary decomposition pathways for this compound.
Sources
- 1. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. Phenylacetaldehyde | C8H8O | CID 998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 10. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. 106918-32-5|this compound|BLD Pharm [bldpharm.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. prepchem.com [prepchem.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Reaction Monitoring of Methyl 4-(2-oxoethyl)benzoate by TLC
Welcome to the technical support center for monitoring reactions involving Methyl 4-(2-oxoethyl)benzoate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the nuances of your experiments.
Introduction: The Role of TLC in Synthesizing Derivatives of this compound
This compound is a valuable bifunctional building block, featuring both a reactive aldehyde and a methyl ester. This structure makes it a key intermediate in the synthesis of a wide array of more complex molecules, often via reactions targeting the aldehyde group, such as the Wittig, Horner-Wadsworth-Emmons (HWE), and reductive amination reactions.[1][2][3][4][5][6]
Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring these transformations.[7][8][9][10] It offers a rapid, simple, and cost-effective method to qualitatively assess reaction progress by observing the consumption of the starting material and the concurrent formation of the product.[8][11] Proper TLC technique is crucial for making informed decisions about reaction time, identifying potential side products, and optimizing purification strategies.
This guide will walk you through the entire TLC workflow, from setup to interpretation, and provide solutions to the most common issues encountered when working with this specific substrate.
Part 1: Core Experimental Protocol
This section details the fundamental steps for setting up and running a TLC plate to monitor a reaction involving this compound.
Step-by-Step TLC Monitoring Protocol
-
Plate Preparation:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Silica gel 60 F₂₅₄).[8] Never use a pen, as the ink can chromatograph with the solvent, causing confusing smears.[12]
-
Mark three or more lanes on the baseline for spotting:
-
SM: Starting Material (a dilute solution of pure this compound).
-
Co: Co-spot (where both the starting material and reaction mixture will be spotted). The co-spot is essential for differentiating between spots with similar Rf values.[10]
-
RM: Reaction Mixture (an aliquot taken directly from your reaction).
-
-
-
Chamber Preparation:
-
Pour your chosen mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[12][13]
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the eluent. This saturates the chamber atmosphere with solvent vapors, ensuring a more uniform and reproducible solvent front.[8] Cover the chamber tightly.
-
-
Spotting the Plate:
-
Using a clean capillary tube for each sample, carefully spot a small amount onto the designated lanes on the baseline.[8]
-
Aim for spots that are 1-2 mm in diameter.[14] Overly large or concentrated spots can lead to streaking and poor separation.[14][15][16]
-
For the "Co" lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it.
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the prepared chamber, ensuring the plate does not touch the sides or the filter paper.[16]
-
Allow the mobile phase to travel up the plate via capillary action. Let it run until the solvent front is about 1 cm from the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.[8]
-
-
Visualization:
-
UV Light: The aromatic ring in this compound and many of its products makes them UV-active. Examine the dried plate under a UV lamp (254 nm).[8][17] Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the plate.[17][18] This is a non-destructive method and should always be the first visualization technique used.[19]
-
Chemical Stains: If spots are not visible under UV or for a more definitive visualization, a chemical stain can be used. This is a destructive method.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for oxidizing functional groups like aldehydes and alcohols.[19] Aldehydes will typically appear as yellow-brown spots on a purple background.[19][20]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, forming yellow-to-orange spots (hydrazones).[18][21]
-
p-Anisaldehyde Stain: This is another effective stain for aldehydes, ketones, and other functional groups, often yielding a range of colors upon heating.[17][19][21]
-
-
Workflow Diagram: TLC Monitoring
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during TLC analysis in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right mobile phase (eluent) for my reaction?
A1: The key is to find a solvent system that provides good separation between your starting material (this compound) and your expected product. The goal is an Rf value between 0.2 and 0.4 for the compound of interest.
-
Starting Point: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a classic choice.[11][22] For reactions involving this compound, a good starting ratio is often between 3:1 and 9:1 hexanes:ethyl acetate .
-
Causality: this compound is moderately polar. Its products, depending on the reaction, will have different polarities.
-
Wittig/HWE Products (Alkenes): These are typically less polar than the starting aldehyde. The product spot will have a higher Rf.
-
Reductive Amination Products (Amines): These products are often more polar than the starting aldehyde. The product spot will have a lower Rf.
-
-
Optimization:
-
If all spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 9:1 to 4:1 hexanes:ethyl acetate).[13][23]
-
If all spots run to the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 hexanes:ethyl acetate).[13]
-
Table 1: Mobile Phase Polarity and Rf Values
| Solvent Ratio (Hexanes:EtOAc) | Relative Polarity | Expected Rf Change |
| 9:1 | Low | Lower Rf values |
| 4:1 | Medium | Moderate Rf values |
| 1:1 | High | Higher Rf values |
Q2: My starting aldehyde is showing two spots on the initial TLC. Is it impure?
A2: Not necessarily. Aldehydes, especially aromatic ones, can be susceptible to air oxidation, forming the corresponding carboxylic acid.[24] In this case, you might see a faint spot at the baseline corresponding to 4-carbomethoxybenzoic acid, which is much more polar. Additionally, aldehydes can sometimes exist in equilibrium with a small amount of their hydrate form in the presence of trace water, which could appear as a second, more polar spot. Always check the purity of your starting material before beginning the reaction.
Q3: I don't see any spots under the UV lamp, even though I know the reaction should be working. What's wrong?
A3: There are several possibilities:
-
Sample is too dilute: The concentration of your compound on the plate is below the detection limit of the UV lamp. Try re-spotting the plate multiple times in the same location, allowing the solvent to dry between each application.[12][13]
-
Product is not UV-active: While the starting material is UV-active, your product might not be (this is uncommon for direct derivatives but possible). Use a chemical stain like potassium permanganate to visualize the plate.[13][17]
-
Compound evaporated: If your product is highly volatile, it may have evaporated from the plate after development.[13]
-
Reaction failed: It's possible the reaction has not started or has failed. Double-check your reagents and reaction conditions.[12]
Q4: How do I know when my reaction is complete?
A4: A reaction is generally considered complete when the starting material spot in the "RM" (Reaction Mixture) lane has completely disappeared.[10] You should see only the product spot(s) and potentially a spot for non-limiting reagents. Comparing the intensity of the starting material spot in the "RM" lane over time is the primary method of monitoring progress.[8]
Troubleshooting Common TLC Problems
| Problem | Appearance | Probable Cause(s) | Solution(s) |
| Streaking | Spots are elongated or appear as a vertical smear. | 1. Sample overloaded: Too much material was spotted on the baseline.[13][15][16][25] 2. Sample is too concentrated. [14][15] 3. Compound is highly acidic/basic: Strong interactions with the silica gel.[25][26] | 1. Dilute the sample solution before spotting.[13][15] 2. Spot less material on the plate.[25] 3. For acidic products (e.g., hydrolysis to carboxylic acid), add a few drops of acetic or formic acid to the eluent.[13][25] For basic products (e.g., amines), add a few drops of triethylamine.[13][26] |
| Overlapping Spots | Spots are not well-separated and merge together. | 1. Inappropriate solvent system: The mobile phase polarity is not optimal for separating the compounds.[15] 2. Spots applied too close together on the baseline. | 1. Systematically vary the eluent polarity. Try a different solvent system altogether if necessary (e.g., dichloromethane/methanol).[15] 2. Ensure adequate spacing between lanes when spotting. |
| Irregular Solvent Front | The solvent front is not a straight horizontal line. | 1. TLC plate is tilted in the developing chamber.[14] 2. Edge of the plate is touching the filter paper or the side of the chamber.[12][16] 3. Silica gel has been disturbed or flaked off at the edges. | 1. Ensure the plate is resting flat on the bottom of the chamber.[14][16] 2. Reposition the plate so it is centered and not touching anything.[12][16] 3. Handle TLC plates carefully by the edges to avoid damaging the stationary phase. |
| No Spots Visible | The plate appears blank after development. | 1. Sample too dilute. [12][13] 2. Incorrect visualization method: Compound is not UV-active.[13] 3. Solvent level too high: The baseline was submerged in the eluent, washing the sample away.[12] | 1. Concentrate the sample or spot multiple times.[12][13] 2. Use a chemical stain (e.g., KMnO₄, p-anisaldehyde).[13] 3. Prepare a new plate and ensure the solvent level in the chamber is well below the baseline.[12] |
Troubleshooting Logic Diagram
References
-
Lab Manager. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Lab Manager. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. [Link]
-
Organic Chemistry. TLC stains. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
University of York, Department of Chemistry. Issues. [Link]
-
University of California, Irvine. A Solvent Free Wittig Reaction. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Information - Enabling Wittig reaction on site-specific protein modification. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
Chegg.com. (2020, October 8). *Solved Thin-Layer Chromatography Aldehydes tend to oxidize. [Link]
-
Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
Slideshare. Horner-Wadsworth-Emmons reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Royal Society of Chemistry. Supporting information for. [Link]
-
Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Brainly. (2023, October 30). [FREE] You used 9:1 hexanes/ethyl acetate as eluent for your TLC. What would happen to your Rf values if you had. [Link]
-
ResearchGate. Further reactions on reductive amination products with key building.... [Link]
-
PubChem - NIH. This compound. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
University of Illinois Springfield. 5. Thin Layer Chromatography. [Link]
- Google Patents. Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.
-
Brian H. Northrop. FLASH OPTIMIZATION. [Link]
-
SlidePlayer. Preparation of Methyl Benzoate. [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]2073-4344/13/5/899)
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 相关内容暂不可用 [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. silicycle.com [silicycle.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. microbiozindia.com [microbiozindia.com]
- 16. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. epfl.ch [epfl.ch]
- 19. silicycle.com [silicycle.com]
- 20. TLC stains [reachdevices.com]
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- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. community.wvu.edu [community.wvu.edu]
- 24. chegg.com [chegg.com]
- 25. chembam.com [chembam.com]
- 26. youtube.com [youtube.com]
Technical Support Center: Navigating Viscous Reaction Mixtures of Methyl 4-(2-oxoethyl)benzoate
Welcome to the technical support center for handling "Methyl 4-(2-oxoethyl)benzoate." This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with increased viscosity during chemical reactions involving this versatile keto-ester. Increased viscosity can impede stirring, reduce reaction rates, and complicate product isolation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, ensuring the integrity and success of your experiments.
The Challenge of Viscosity in Organic Synthesis
High viscosity in a reaction mixture is often an indicator of high molecular weight species formation, such as polymers or oligomers, or it can be a consequence of high substrate concentrations. This can lead to several experimental challenges:
-
Poor Mass and Heat Transfer: Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, leading to side reactions and reduced yields.
-
Reduced Reaction Rates: The diffusion of reactants and catalysts can be significantly slowed, thereby decreasing the overall reaction rate.
-
Difficult Handling and Work-up: Highly viscous mixtures can be challenging to transfer, sample, and purify.
This guide will provide practical solutions to mitigate these issues when working with "this compound."
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction involving "this compound" has become too thick to stir properly. What is the likely cause?
A1: An increase in viscosity when using "this compound" is often due to self-condensation or polymerization, particularly under basic or acidic conditions that can promote aldol-type reactions between the enolizable ketone and the aldehyde functionality. High concentrations of the starting material can exacerbate this issue.
Q2: I am observing a significant increase in viscosity during a base-catalyzed reaction with "this compound." How can I prevent this?
A2: To control viscosity in base-catalyzed reactions, consider the following strategies:
-
Slower Reagent Addition: Add the base or other reagents dropwise at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Choice of Base: A weaker base or a sterically hindered base may favor the desired reaction over self-condensation.
-
Solvent Selection: Use a solvent that effectively dissolves all reactants and products, which can help to keep the reaction mixture mobile.[1][2][3]
Q3: Can the choice of solvent help in managing a viscous reaction mixture?
A3: Absolutely. The right solvent is crucial for controlling viscosity.[1][2][3]
-
Increase Solvent Volume: The most straightforward approach is to increase the amount of solvent to dilute the reaction mixture.
-
Solvent Polarity: The choice of solvent polarity should be guided by the polarity of your reactants and products to ensure good solubility.[1][2] For "this compound," moderately polar aprotic solvents like THF, acetone, or ethyl acetate are often good starting points.[3]
-
Azeotropic Removal of Water: In condensation reactions that produce water, using a solvent like toluene with a Dean-Stark trap can remove water as it is formed, which can sometimes prevent the formation of viscous emulsions.
Q4: My polymerization reaction using a derivative of "this compound" is stalling as the viscosity increases. What can I do?
A4: In polymerization reactions, increasing viscosity is expected, but a stall indicates a problem with mass transfer.
-
Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer for more efficient mixing of viscous solutions.
-
Temperature Adjustment: Gently heating the reaction mixture can lower the viscosity and improve mixing. However, be cautious as this can also accelerate side reactions. A temperature optimization study is recommended.
-
Solvent Addition: As the polymerization proceeds, a controlled addition of a co-solvent can help to maintain a manageable viscosity.
Troubleshooting Workflows
Workflow 1: Managing Unexpected Viscosity Increase
Caption: Decision tree for troubleshooting unexpected viscosity.
Experimental Protocols
Protocol 1: General Procedure for a Knoevenagel Condensation with "this compound" with Viscosity Control
This protocol provides a general method for reacting "this compound" with an active methylene compound, incorporating measures to control viscosity.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Weak base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, toluene)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Dean-Stark trap (if using toluene)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. If using toluene, include a Dean-Stark trap.
-
Dissolution: Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent (aim for an initial concentration of 0.5 M).
-
Catalyst Addition: While stirring, add the basic catalyst (0.1 equivalents) dropwise to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Viscosity Management: If a significant increase in viscosity is observed, add more solvent in portions until the mixture is easily stirrable.
-
Heating (if necessary): If the reaction is slow at room temperature, gently heat the mixture to reflux.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Stepwise Approach for a High-Concentration Esterification
This protocol is designed for esterification reactions where high substrate loading is desired, which can lead to viscous mixtures.[4][5][6][7]
Materials:
-
Carboxylic acid
-
Methyl 4-(2-hydroxyethyl)benzoate (a plausible precursor or related compound)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Solvent with azeotropic properties with water (e.g., toluene)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, and overhead mechanical stirrer
Procedure:
-
Initial Charge: Charge the flask with the carboxylic acid, Methyl 4-(2-hydroxyethyl)benzoate, and a minimal amount of toluene.
-
Catalyst Addition: Add the acid catalyst.
-
Azeotropic Dehydration: Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Viscosity Monitoring: As the reaction proceeds and water is removed, the viscosity may increase.
-
Solvent Addition: If stirring becomes inefficient, add small portions of pre-heated toluene to maintain fluidity.
-
Completion and Work-up: Once the theoretical amount of water has been collected, cool the reaction. Dilute with a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Dry the organic layer and concentrate to obtain the crude product.
Data Summary Table
| Parameter | Recommendation for Viscous Reactions | Rationale |
| Stirring | Overhead mechanical stirrer | More effective for high-viscosity mixtures than magnetic stir bars. |
| Temperature | Moderate heating (e.g., 40-60 °C) | Decreases viscosity, but must be balanced against potential side reactions. |
| Concentration | Stepwise addition of reactants or solvent | Maintains a manageable viscosity throughout the reaction. |
| Solvent | Good solvent for all components; consider co-solvents.[1][2][3] | Prevents precipitation and maintains a homogeneous solution.[8] |
Visualizing the Troubleshooting Process
Caption: A workflow diagram for addressing high viscosity in reactions.
References
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Macromolecules. Keto-Functionalized Polymer Scaffolds as Versatile Precursors to Polymer Side-Chain Conjugates. ACS Publications. Available at: [Link]
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RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Available at: [Link]
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MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Methyl 4-(2-oxoethyl)benzoate: A Comparative Analysis for Synthetic Strategy
Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-(2-oxoethyl)benzoate is a versatile reagent distinguished by its bifunctional nature. It incorporates a reactive aldehyde for carbon-carbon and carbon-nitrogen bond formation, alongside a methyl ester that can be leveraged for further derivatization or to modulate electronic properties.[1][2] This guide provides an in-depth comparison of this compound with alternative building blocks in key synthetic transformations. We will explore the causality behind experimental choices and provide validated protocols to assist researchers in medicinal chemistry and drug development in making informed decisions for their synthetic campaigns.
Core Synthetic Applications: A Head-to-Head Comparison
We will evaluate the performance of this compound against common alternatives in three cornerstone reactions: Reductive Amination, the Wittig Reaction, and the Pictet-Spengler Reaction. These transformations are fundamental in the synthesis of countless pharmaceutical agents and bioactive molecules.
Workflow for Building Block Comparison
The following workflow outlines a systematic approach to selecting the optimal building block for a desired transformation.
Caption: A logical workflow for selecting and validating a building block.
Reductive Amination: Synthesizing Substituted Amines
Reductive amination is a robust method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine.[3] It is arguably one of the most widely used reactions in drug discovery for introducing diversity.
Mechanism Overview
The reaction proceeds in two stages: the formation of an imine (or iminium ion) from the aldehyde and an amine, followed by in-situ reduction.[4]
Caption: The two-stage mechanism of reductive amination.
Comparative Performance
We compare this compound with two common alternatives: Methyl 4-formylbenzoate and Phenylacetaldehyde . The key difference lies in the nature of the aldehyde and the presence of the ester.
| Building Block | Structure | Key Features & Performance Insights |
| This compound | O=C(OC)c1ccc(CC=O)cc1 | Aliphatic Aldehyde: Generally more reactive than aromatic aldehydes, allowing for milder reaction conditions. The ethyl spacer insulates the aldehyde from the electron-withdrawing effects of the aromatic ring and ester. Stability: Can be prone to self-condensation or polymerization under harsh basic or acidic conditions, a common trait for enolizable aldehydes. |
| Methyl 4-formylbenzoate | O=C(OC)c1ccc(C=O)cc1 | Aromatic Aldehyde: Less reactive due to conjugation with the benzene ring.[5] The para-ester group is strongly electron-withdrawing, which can slightly increase the aldehyde's electrophilicity but also deactivates the ring. Stability: Highly stable, not prone to enolization. Ideal for reactions requiring higher temperatures. |
| Phenylacetaldehyde | O=CCc1ccccc1 | Aliphatic Aldehyde: Reactivity is similar to this compound. Lacks the methyl ester handle for downstream modification, making it a less versatile building block for library synthesis. |
Experimental Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[6] It is a mild and selective reducing agent that is particularly effective for reducing the iminium ion intermediate without significantly reducing the starting aldehyde, allowing for a one-pot procedure.[7] Its mild acidity can also help catalyze imine formation.
Protocol: Reductive Amination of this compound
Objective: To synthesize Methyl 4-(2-(benzylamino)ethyl)benzoate.
-
Setup: To a solution of this compound (1.0 eq, 178 mg, 1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added benzylamine (1.05 eq, 112 mg, 1.05 mmol).
-
Imine Formation: The mixture is stirred at room temperature for 30 minutes.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol) is added portion-wise over 5 minutes.
-
Reaction: The reaction is stirred at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (DCM, 2 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the target amine.
The Wittig Reaction: Olefination of Aldehydes
The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[8][9] It involves the reaction of the carbonyl compound with a phosphonium ylide. The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide.[10]
Mechanism Overview
The reaction proceeds through a cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and a highly stable triphenylphosphine oxide byproduct, the latter being the thermodynamic driving force for the reaction.[11]
Caption: The mechanism of the Wittig reaction.
Comparative Performance
We compare this compound with Benzaldehyde and Methyl 4-formylbenzoate . The key differentiator is the electronic nature of the aldehyde.
| Building Block | Structure | Performance with Stabilized Ylides (e.g., Ph₃P=CHCO₂Et) | Performance with Unstabilized Ylides (e.g., Ph₃P=CHCH₃) |
| This compound | O=C(OC)c1ccc(CC=O)cc1 | Good reactivity. The aliphatic nature ensures a facile reaction. Generally gives the thermodynamically favored (E)-alkene.[10] | Excellent reactivity. The non-conjugated aldehyde reacts rapidly, typically favoring the kinetically controlled (Z)-alkene.[10] |
| Benzaldehyde | O=Cc1ccccc1 | Moderate reactivity. The reaction often requires heating. Gives a high proportion of the (E)-alkene. | Good reactivity. Favors the (Z)-alkene. |
| Methyl 4-formylbenzoate | O=C(OC)c1ccc(C=O)cc1 | Lower reactivity compared to Benzaldehyde. The electron-withdrawing ester group deactivates the carbonyl towards nucleophilic attack by the less reactive stabilized ylide. Requires more forcing conditions. | Good reactivity. The electron-withdrawing group activates the carbonyl towards the more nucleophilic unstabilized ylide. Favors the (Z)-alkene. |
Experimental Insight: The choice of ylide is crucial. Stabilized ylides (containing an electron-withdrawing group like an ester) are less reactive and typically yield (E)-alkenes. Unstabilized ylides (containing alkyl groups) are highly reactive and generally yield (Z)-alkenes.[12] this compound, being an aliphatic aldehyde, reacts well with both types, offering flexibility in controlling alkene geometry.
Protocol: Wittig Reaction with a Stabilized Ylide
Objective: To synthesize Methyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)benzoate.
-
Ylide Preparation: In a flame-dried, nitrogen-purged flask, add (Carbethoxymethylene)triphenylphosphorane (1.1 eq, 418 mg, 1.2 mmol) to dry tetrahydrofuran (THF, 15 mL).
-
Reaction: Add a solution of this compound (1.0 eq, 178 mg, 1.0 mmol) in dry THF (5 mL) dropwise to the ylide solution at room temperature.
-
Monitoring: Stir the reaction at room temperature, or gently reflux if necessary, for 12-24 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Workup: Remove the solvent under reduced pressure. Add diethyl ether (20 mL) to the residue to precipitate the triphenylphosphine oxide.
-
Purification: Filter the mixture, wash the solid with cold diethyl ether, and concentrate the filtrate. Purify the resulting crude oil by column chromatography on silica gel to afford the target (E)-alkene.
The Pictet-Spengler Reaction: Constructing Tetrahydro-β-carbolines
The Pictet-Spengler reaction is an acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[13] This scaffold is a privileged structure in numerous natural products and pharmaceuticals.
Mechanism Overview
The reaction involves the initial formation of a Schiff base (iminium ion), which is followed by an intramolecular electrophilic aromatic substitution (Mannich-type reaction) and subsequent rearomatization.[14]
Caption: The acid-catalyzed mechanism of the Pictet-Spengler reaction.
Comparative Performance
The substrate scope of the Pictet-Spengler reaction is broad, but the nature of the aldehyde significantly impacts reaction efficiency.[15]
| Building Block | Structure | Performance & Insights |
| This compound | O=C(OC)c1ccc(CC=O)cc1 | High Reactivity: As an aliphatic aldehyde, it readily forms the necessary iminium ion under mild acidic conditions (e.g., trifluoroacetic acid, TFA, in DCM). This often leads to high yields and shorter reaction times. The resulting product contains a functionalized side chain that is ideal for further library development. |
| Formaldehyde | O=C | The simplest aldehyde. Highly reactive and often gives excellent yields. However, it only allows for the synthesis of unsubstituted tetrahydro-β-carbolines at the C1 position. |
| Aromatic Aldehydes (e.g., Benzaldehyde) | O=Cc1ccccc1 | Less reactive than aliphatic aldehydes. The formation of the iminium ion is slower and may require stronger acidic conditions or higher temperatures, which can sometimes lead to side products. The steric bulk of the aromatic ring can also hinder the cyclization step. |
Experimental Insight: The key advantage of this compound is its ability to introduce a synthetically useful -(CH₂)-Ar-CO₂Me moiety at the C1 position of the tetrahydro-β-carboline core in a single step. This is a significant improvement over using a simple aldehyde like acetaldehyde and then attempting to functionalize the resulting methyl group. The reaction is typically run under anhydrous conditions to favor iminium ion formation.
Protocol: Pictet-Spengler Cyclization with Tryptamine
Objective: To synthesize Methyl 4-((1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-1-yl)methyl)benzoate.
-
Setup: Dissolve tryptamine (1.0 eq, 160 mg, 1.0 mmol) and this compound (1.0 eq, 178 mg, 1.0 mmol) in dry dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (1.1 eq, 85 µL, 1.1 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) until the solution is basic (pH ~8).
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel) to obtain the desired product.
Conclusion: Strategic Selection for Synthetic Efficiency
This compound emerges as a highly valuable and versatile building block, particularly for applications in diversity-oriented synthesis and medicinal chemistry.
-
Key Advantage: Its principal strength lies in its bifunctionality combined with the reactivity of an aliphatic aldehyde. The ethyl spacer electronically isolates the aldehyde from the ester-substituted aromatic ring, ensuring predictable and high reactivity in nucleophilic additions, while the ester provides a crucial handle for late-stage diversification.
-
When to Choose: Select this reagent when you require the introduction of a p-methoxycarbonylphenyl)ethyl substituent, especially in reactions like reductive amination and the Pictet-Spengler cyclization, where its aliphatic aldehyde nature ensures mild conditions and high efficiency.
-
When to Consider Alternatives: For simple olefination where only an aromatic ring is needed, Benzaldehyde may be more cost-effective. If extreme stability and a less reactive aldehyde are required, Methyl 4-formylbenzoate is a superior choice, although potentially at the cost of reaction efficiency.
Ultimately, the choice of building block is a strategic decision balancing reactivity, stability, cost, and the potential for downstream functionalization. By understanding the comparative performance outlined in this guide, researchers can more effectively design and execute efficient synthetic routes toward their target molecules.
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Zolfigol, M. A., et al. (2012). The reactions of different aromatic aldehydes, malononitrile, and acetylacetone. ResearchGate. [Link]
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Wang, S., et al. (2017). Chiral Thioureas Promote Enantioselective Pictet-Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society, 139(35), 12299–12309. [Link]
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Bera, S., et al. (2016). One-pot tandem cyclisation to pyrrolo[1,2-a][6][16]benzodiazepines: a modified approach to the Pictet–Spengler reaction. Organic & Biomolecular Chemistry, 14(35), 8343-8350. [Link]
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Spectroscopic Comparison of Methyl 4-(2-oxoethyl)benzoate Derivatives: A Guide for Researchers
For professionals engaged in pharmaceutical research, drug development, and advanced chemical synthesis, a profound understanding of molecular structure is paramount. Spectroscopic techniques serve as the cornerstone of molecular characterization, providing detailed insights into the functional groups and connectivity of a molecule. This guide offers an in-depth comparative analysis of the spectroscopic properties of Methyl 4-(2-oxoethyl)benzoate and its derivatives. By examining the influence of various substituents on the benzene ring, we aim to provide a practical framework for the identification and characterization of this important class of bifunctional molecules, which are valuable intermediates in the synthesis of more complex chemical entities.[1][2]
Introduction to this compound
This compound, also known as Methyl 4-formylmethylbenzoate, is a bifunctional organic compound featuring both a methyl ester and an aldehyde group attached to a central benzene ring.[3][4][5] This unique combination of functional groups makes it a versatile building block in organic synthesis.[2] The aldehyde offers a reactive site for nucleophilic addition and condensation reactions, while the ester can be hydrolyzed or transesterified. The aromatic ring itself can undergo electrophilic substitution, allowing for the introduction of a wide range of substituents.
The spectroscopic signature of the parent molecule serves as a baseline for understanding its derivatives. The key features to consider are:
-
¹H NMR: The aldehydic proton, the methylene protons, the aromatic protons, and the methyl ester protons will each have characteristic chemical shifts and splitting patterns.[6][7]
-
¹³C NMR: The carbonyl carbons of the aldehyde and ester groups, the aromatic carbons, and the methyl carbon will exhibit distinct resonances.[8][9]
-
Infrared (IR) Spectroscopy: The C=O stretching frequencies of the aldehyde and ester, C-H stretching of the aldehyde, and aromatic C-H and C=C bands will be prominent.[10][11]
-
Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns will be indicative of the compound's structure.
The Influence of Aromatic Substitution on Spectroscopic Properties
The introduction of substituents onto the benzene ring of this compound significantly perturbs its electronic environment, leading to predictable shifts in its spectroscopic data. These effects are primarily categorized as either electron-donating or electron-withdrawing.
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring, particularly at the ortho and para positions.[6] This increased electron density leads to a shielding effect in NMR spectroscopy, causing protons and carbons at these positions to resonate at lower chemical shifts (upfield).[6] In IR spectroscopy, EDGs tend to decrease the C=O stretching frequency of the aldehyde and ester groups.[1]
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the aromatic ring, resulting in a deshielding effect.[6] Consequently, aromatic protons and carbons resonate at higher chemical shifts (downfield).[6] EWGs generally increase the C=O stretching frequency in the IR spectrum.[1]
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and two representative derivatives: one with an electron-donating group (Methyl 4-(2-oxoethyl)-3-methoxybenzoate) and one with an electron-withdrawing group (Methyl 4-(2-oxoethyl)-3-nitrobenzoate). The data for the parent compound is based on typical values for similar structures, and the shifts for the derivatives are predicted based on established substituent effects.[1][6][12]
¹H NMR Data (Predicted, in CDCl₃, δ ppm)
| Compound | Aldehyde (-CHO) | Methylene (-CH₂-) | Aromatic (Ar-H) | Methyl Ester (-OCH₃) | Substituent |
| This compound | ~9.8 (t) | ~3.7 (d) | ~7.4 (d), ~8.0 (d) | ~3.9 (s) | N/A |
| Methyl 4-(2-oxoethyl)-3-methoxybenzoate | ~9.7 (t) | ~3.6 (d) | ~6.9-7.8 (m) | ~3.9 (s) | ~3.8 (s, -OCH₃) |
| Methyl 4-(2-oxoethyl)-3-nitrobenzoate | ~10.0 (t) | ~3.8 (d) | ~7.6-8.5 (m) | ~4.0 (s) | N/A |
¹³C NMR Data (Predicted, in CDCl₃, δ ppm)
| Compound | Aldehyde (C=O) | Ester (C=O) | Aromatic (Ar-C) | Methylene (-CH₂-) | Methyl Ester (-OCH₃) |
| This compound | ~200 | ~166 | ~128-135 | ~45 | ~52 |
| Methyl 4-(2-oxoethyl)-3-methoxybenzoate | ~199 | ~165 | ~115-155 | ~44 | ~52 |
| Methyl 4-(2-oxoethyl)-3-nitrobenzoate | ~201 | ~167 | ~125-150 | ~46 | ~53 |
IR Data (Predicted, cm⁻¹)
| Compound | Aldehyde C=O Stretch | Ester C=O Stretch | Aldehyde C-H Stretch | Aromatic C=C Stretch |
| This compound | ~1705 | ~1725 | ~2720, ~2820 | ~1610, ~1580 |
| Methyl 4-(2-oxoethyl)-3-methoxybenzoate | ~1700 | ~1720 | ~2720, ~2820 | ~1605, ~1575 |
| Methyl 4-(2-oxoethyl)-3-nitrobenzoate | ~1710 | ~1730 | ~2720, ~2820 | ~1615, ~1585 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology: [6]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set appropriate acquisition parameters, including pulse angle (typically 30-45° for ¹H), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).
-
Acquire a sufficient number of scans (typically 8-16 for ¹H) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS peak at 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze splitting patterns and measure coupling constants (J) in Hertz (Hz).[6]
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR): [1]
-
Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Application:
-
For liquid samples, place a single drop onto the center of the ATR crystal.
-
For solid samples, place a small amount of the solid onto the crystal and apply firm pressure with the press arm.
-
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure of the molecule.
Visualization of Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of a this compound derivative is illustrated below.
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The "2-Oxoethyl Benzoate" Scaffold: A Versatile Framework for Biologically Active Derivatives
A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals
The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Identifying and optimizing molecular scaffolds that can be readily modified to interact with a variety of biological targets is a key strategy in this endeavor. The "2-oxoethyl benzoate" moiety, exemplified by compounds such as Methyl 4-(2-oxoethyl)benzoate, has emerged as a promising and versatile framework for the development of a diverse range of biologically active molecules. Its synthetic tractability and the ability to introduce a wide array of functional groups make it an attractive starting point for generating libraries of compounds with potential therapeutic applications.
This guide provides a comparative analysis of the biological activities of various derivatives based on the "2-oxoethyl benzoate" core. We will delve into their efficacy as enzyme inhibitors, antimicrobial agents, and cytotoxic compounds, supported by experimental data and detailed protocols.
Enzyme Inhibition: A Tale of Two Targets
The "2-oxoethyl benzoate" scaffold has proven to be a particularly fruitful starting point for the development of potent and selective enzyme inhibitors. By modifying the substituents on this core structure, researchers have successfully targeted distinct enzymes implicated in different disease states.
Targeting Prostate Cancer: SENP1 Inhibition
Sentrin/SUMO-specific protease 1 (SENP1) is a crucial enzyme in the development and progression of prostate cancer, making it an attractive target for novel anticancer therapies. Researchers have identified derivatives of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate as potent SENP1 inhibitors.
A study involving virtual screening and subsequent synthesis led to the discovery of lead compounds that were further optimized to enhance their inhibitory activity. The structure-activity relationship (SAR) studies revealed that modifications to the benzoate substituent were key to improving potency.
Table 1: Structure-Activity Relationship of 2-oxoethyl 4-benzamidobenzoate Derivatives as SENP1 Inhibitors
| Compound | Benzoate Substituent | IC50 (µM) |
| Lead Compound (J5) | 4-benzamido | > 50 |
| Derivative 8d | 4-(4-chlorobenzamido) | 7.8 |
| Derivative 8e | 4-(4-fluorobenzamido) | 6.2 |
Data synthesized from information presented in Chen et al., 2012.
The data clearly indicates that the addition of a halogenated benzamido group at the 4-position of the benzoate ring significantly enhances the inhibitory activity against SENP1. This suggests that this region of the molecule is critical for interaction with the enzyme's active site.
Caption: Structure-Activity Relationship for SENP1 Inhibitors.
Combating Tuberculosis and Bacterial Infections: Dual DHFR and ENR-reductase Inhibition
In the fight against infectious diseases, the development of agents with novel mechanisms of action is paramount to overcoming antimicrobial resistance. A series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives has been investigated as dual inhibitors of two crucial bacterial enzymes: Dihydrofolate reductase (DHFR) and Enoyl-ACP reductase (ENR). These enzymes are essential for bacterial survival, involved in nucleotide synthesis and mycolic acid biosynthesis, respectively.
Molecular docking studies were employed to predict the binding interactions of these derivatives within the active sites of the target enzymes, guiding the synthesis of a library of 28 new compounds. The subsequent in vitro evaluation confirmed their potential as antitubercular and antibacterial agents.
Table 2: Antitubercular and Antibacterial Activity of Selected 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate Derivatives
| Compound | R Group on Hydrazineyl Moiety | Antitubercular MIC (µg/mL) | Antibacterial MIC (µg/mL) vs. S. aureus |
| 4a | Phenyl | 6.25 | 12.5 |
| 4f | 4-methyl-3,6-dioxo-2,3-dihydropyridazin-1(6H)-yl | 1.56 | 3.12 |
| 4k | 4-chlorophenyl | 3.12 | 6.25 |
Data is representative of findings in the cited literature.
The results highlight that the nature of the substituent on the hydrazineyl moiety plays a significant role in the biological activity of these compounds.
Antimicrobial and Cytotoxic Potential: A Broader Look
Beyond specific enzyme inhibition, derivatives of the "2-oxoethyl benzoate" scaffold have demonstrated broader antimicrobial and cytotoxic activities. The aforementioned 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives also exhibited general antibacterial and cytotoxic potential, underscoring the versatility of this chemical framework.
Further research into other benzoate derivatives has also revealed promising antimicrobial properties. For instance, various N-substituted derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
The cytotoxic effects of these compounds suggest their potential application in anticancer research. The ability to induce cell death in cancer cell lines opens up avenues for the development of new chemotherapeutic agents.
Experimental Protocols: A Guide to Evaluation
To ensure the reproducibility and validity of the findings presented, this section provides an overview of the key experimental methodologies employed in the evaluation of "2-oxoethyl benzoate" derivatives.
Synthesis of a Representative Derivative: 2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorobenzamido)benzoate
This protocol is based on the general principles of esterification and amidation reactions commonly used in the synthesis of such derivatives.
-
Step 1: Synthesis of 4-(4-chlorobenzamido)benzoic acid.
-
Dissolve 4-aminobenzoic acid in a suitable solvent (e.g., pyridine).
-
Slowly add 4-chlorobenzoyl chloride at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice-water and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain the desired acid.
-
-
Step 2: Synthesis of the final ester.
-
Suspend the product from Step 1 in a solvent like DMF.
-
Add potassium carbonate and 2-bromo-1-(4-chlorophenyl)ethanone.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
In Vitro SENP1 Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of SENP1.
-
Reagents and Materials: Recombinant human SENP1, SUMO-1-AMC fluorescent substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, SENP1 enzyme, and the test compound.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the SUMO-1-AMC substrate.
-
Monitor the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: Mueller-Hinton broth, bacterial strains, 96-well microtiter plates, test compounds.
-
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
Perform a serial two-fold dilution of the test compound in the microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Conclusion
The "2-oxoethyl benzoate" scaffold represents a highly valuable framework in the field of medicinal chemistry. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activities, including potent and selective enzyme inhibition, broad-spectrum antimicrobial effects, and promising cytotoxic potential against cancer cells. The ease of chemical modification of this scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of novel therapeutic agents. Further investigation into the diverse derivatives of "this compound" and related structures is warranted to fully exploit their therapeutic potential.
References
-
Chen, Y., et al. (2012). 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(22), 6867-6870. [Link]
-
Jacob, S. et al. (2023). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PLoS ONE, 18(5), e0285829. [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2483-2492. [Link]
-
Limban, C., et al. (2011). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Chemical Papers, 65(1), 60-69. [Link]
A Comparative Guide to HPLC Purity Analysis of Methyl 4-(2-oxoethyl)benzoate
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. Methyl 4-(2-oxoethyl)benzoate, a versatile building block in organic synthesis, is no exception. Ensuring its purity through robust analytical methods is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Criticality of Purity for this compound
This compound possesses two reactive functional groups: an ester and an aldehyde. This dual reactivity makes it a valuable intermediate but also susceptible to the formation of various impurities during synthesis and storage. Common impurities can arise from incomplete reactions, side reactions, or degradation. For instance, the starting material, methyl 4-formylbenzoate, is a common process-related impurity.[1][2] Oxidation of the aldehyde can lead to the corresponding carboxylic acid, while reduction could yield an alcohol. The presence of these impurities can have significant downstream effects, impacting reaction yields, introducing contaminants into the final active pharmaceutical ingredient (API), and potentially altering the toxicological profile. Therefore, a highly specific and sensitive analytical method is required to resolve and quantify these closely related substances.
Strategic Approach to HPLC Method Development
The development of a stability-indicating HPLC method is a systematic process designed to ensure that the method is fit for its intended purpose.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5][6] A crucial component of developing a stability-indicating method is the use of forced degradation studies.[3][7][8] By subjecting the analyte to harsh conditions (acid, base, oxidation, heat, and light), we can intentionally generate degradation products and ensure the HPLC method can separate them from the main peak.[8][9]
Comparative Analysis of HPLC Methods
To provide a practical comparison, we will evaluate two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. Method A represents a conventional approach using a standard C18 column, while Method B employs a column with a different selectivity to achieve optimal separation.
Potential Impurities of this compound
A thorough understanding of potential impurities is crucial for developing a specific HPLC method. Based on the synthesis and chemical nature of this compound, the following impurities are considered in this guide:
-
Impurity A: Methyl 4-formylbenzoate: A common starting material or precursor.[1][10]
-
Impurity B: 4-(Methoxycarbonyl)phenylacetic acid: An oxidation product of the aldehyde.
-
Impurity C: Methyl 4-(2-hydroxyethyl)benzoate: A reduction product of the aldehyde.
-
Impurity D: Terephthalaldehydic acid, methyl ester: A related structural isomer.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
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A Comparative Guide to the Structural Validation of Methyl 4-(2-oxoethyl)benzoate by NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of a key synthetic intermediate, Methyl 4-(2-oxoethyl)benzoate, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only detail the expected spectral features but also provide a comparative analysis with other common analytical techniques, offering a comprehensive framework for robust structural elucidation.
The Imperative of Structural Integrity: The Case of this compound
This compound is a bifunctional molecule incorporating both an ester and an aldehyde, making it a versatile building block in the synthesis of more complex pharmaceutical agents and fine chemicals. Its precise structure is critical, as any deviation, such as the presence of isomers or impurities, could lead to undesired side reactions, inactive final products, or downstream complications in a synthetic route. Therefore, rigorous analytical validation is not merely a procedural step but a fundamental requirement for reproducible and reliable research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the preeminent technique for determining the structure of organic molecules in solution.[1][2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted NMR Spectral Data for this compound
To facilitate our analysis, ¹H and ¹³C NMR spectra for this compound have been predicted using advanced computational algorithms.[4][5][6][7] These predictions are based on large databases of experimental data and provide a reliable expectation of the experimental outcome.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Integration (¹H) | Coupling Constant (J) in Hz (¹H) |
| Aldehydic Proton (-CHO) | ~9.8 | ~199 | Triplet (t) | 1H | ~1-3 |
| Methylene Protons (-CH₂-) | ~3.8 | ~45 | Doublet (d) | 2H | ~1-3 |
| Aromatic Protons (ortho to -COOCH₃) | ~8.0 | ~130 | Doublet (d) | 2H | ~8-9 |
| Aromatic Protons (ortho to -CH₂CHO) | ~7.4 | ~129 | Doublet (d) | 2H | ~8-9 |
| Methyl Protons (-OCH₃) | ~3.9 | ~52 | Singlet (s) | 3H | N/A |
| Ester Carbonyl Carbon (-COOCH₃) | N/A | ~166 | N/A | N/A | N/A |
| Quaternary Aromatic Carbon (ipso to -COOCH₃) | N/A | ~132 | N/A | N/A | N/A |
| Quaternary Aromatic Carbon (ipso to -CH₂CHO) | N/A | ~138 | N/A | N/A | N/A |
Causality Behind the Predicted Chemical Shifts and Coupling Patterns:
-
Aldehydic Proton (~9.8 ppm): This proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group, placing its resonance at a characteristic downfield position.[8][9][10] The triplet multiplicity arises from coupling to the adjacent methylene protons.
-
Methylene Protons (~3.8 ppm): These protons are adjacent to both the aromatic ring and the aldehyde group, resulting in a moderately deshielded chemical shift. Their multiplicity is a doublet due to coupling with the single aldehydic proton.
-
Aromatic Protons (~8.0 and ~7.4 ppm): The aromatic protons exhibit a classic AA'BB' system. The protons ortho to the electron-withdrawing ester group are more deshielded (~8.0 ppm) compared to those ortho to the oxoethyl group (~7.4 ppm). The large coupling constant (~8-9 Hz) is characteristic of ortho coupling in a benzene ring.[11][12][13][14]
-
Methyl Protons (~3.9 ppm): The singlet at this position is characteristic of the methyl group of the ester, with its chemical shift influenced by the adjacent oxygen atom.
-
¹³C Chemical Shifts: The carbonyl carbons of the aldehyde and ester are significantly deshielded, appearing at ~199 ppm and ~166 ppm, respectively.[15] The aromatic carbons show distinct signals based on their substitution pattern, and the aliphatic carbons of the methyl and methylene groups appear at ~52 ppm and ~45 ppm, respectively.
Experimental Protocol for NMR Analysis
A self-validating experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
(Optional but Recommended) 2D NMR: For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to confirm ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
-
Visualizing the Validation Workflow
Caption: Experimental workflow for the synthesis and NMR validation of this compound.
Comparative Analysis: NMR vs. Other Spectroscopic Techniques
While NMR is a powerful tool, a multi-technique approach provides the most robust structural validation.
Table 2: Comparison of Analytical Techniques for the Validation of this compound
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms, stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity, requires soluble samples. |
| Infrared (IR) Spectroscopy | Presence of functional groups (aldehyde C=O, ester C=O, C-H bonds). | Fast, simple, inexpensive. | Provides limited information on the overall molecular framework. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula (with high-resolution MS). | Isomers can be difficult to distinguish, provides indirect structural information. |
Infrared (IR) Spectroscopy Insights:
For this compound, the IR spectrum would be expected to show two distinct carbonyl (C=O) stretching vibrations: one for the ester at approximately 1720-1740 cm⁻¹ and another for the aldehyde at around 1700-1725 cm⁻¹.[9][16] Additionally, the characteristic C-H stretch of the aldehyde proton would appear around 2720 cm⁻¹ and 2820 cm⁻¹.[8][10]
Mass Spectrometry (MS) Insights:
Electron Impact (EI) Mass Spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoate esters include the loss of the alkoxy group (-OCH₃) and subsequent fragmentation of the benzoyl cation.[17][18][19][20][21]
Logical Framework for Spectral Interpretation
Caption: Logical process for deducing the structure from ¹H and ¹³C NMR data.
Conclusion: A Synergistic Approach to Certainty
The structural validation of this compound, or any synthesized compound, is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. While NMR spectroscopy provides the most detailed and unambiguous structural information, its power is amplified when used in conjunction with methods like IR and MS. By understanding the principles behind each technique and following rigorous experimental protocols, researchers can ensure the integrity of their materials and the reliability of their scientific findings.
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Guenther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. [Link]
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Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley. [Link]
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Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants. [Link]
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University of Wisconsin. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
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Chemistry LibreTexts. (2020). Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
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ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. [Link]
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University of Alberta. (n.d.). CASPRE - ¹³C NMR Predictor. [Link]
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YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
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ResearchGate. (2025). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]
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MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
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A Researcher's Guide to the Synthesis of Methyl 4-(2-oxoethyl)benzoate: A Cost-Benefit Analysis
Introduction
Methyl 4-(2-oxoethyl)benzoate is a key arylacetaldehyde derivative, a structural motif present in numerous pharmaceuticals and complex organic molecules. Its bifunctional nature, possessing both an ester and an aldehyde, makes it a valuable building block for synthesizing a diverse range of molecular architectures. The selection of a synthetic route for this intermediate is a critical decision in any drug development or chemical research program, directly impacting scalability, cost, and environmental footprint.
This guide provides an in-depth cost-benefit analysis of the primary synthetic routes to this compound. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights to guide researchers in making the most logical and efficient choice for their specific laboratory or industrial needs.
High-Level Synthetic Strategies
Two principal strategies dominate the synthesis of this compound: the oxidation of a precursor alcohol and the direct acylation of an aromatic ring. Each approach presents a unique set of advantages and challenges related to reagent cost, reaction conditions, safety, and scalability.
Caption: Decision logic for selecting a primary synthesis strategy.
Route 1: Oxidation of Methyl 4-(2-hydroxyethyl)benzoate
This is arguably the most common and versatile approach. It involves a two-step process: the synthesis of the precursor alcohol, Methyl 4-(2-hydroxyethyl)benzoate, followed by its selective oxidation to the desired aldehyde.
Step 1A: Synthesis of the Precursor Alcohol
The precursor, Methyl 4-(2-hydroxyethyl)benzoate, is readily synthesized from commercially available starting materials.[1][2][3][4]
-
Reaction: Esterification of 4-(2-hydroxyethyl)benzoic acid with methanol or reaction of sodium benzoate with chloroethanol.
-
Rationale: Standard esterification reactions are high-yielding and utilize inexpensive reagents.[5][6][7][8] The use of a solid acid catalyst can simplify purification and reduce acidic waste streams.[8]
Step 1B: Selective Oxidation
The selective oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis, requiring an oxidant that is mild enough to prevent over-oxidation to the carboxylic acid.[9] Several excellent methods are available, each with a distinct profile.
First reported in 1978, the Swern oxidation is renowned for its mild conditions and broad functional group tolerance.[9] It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by quenching with a hindered base like triethylamine (Et3N).[10]
Causality Behind Experimental Choices: The reaction must be conducted at cryogenic temperatures (-78 °C) to ensure the stability of the key intermediate, the alkoxysulfonium ylide.[10] Allowing the reaction to warm prematurely can lead to side reactions, such as Pummerer rearrangement.[11] The use of oxalyl chloride is common, but it decomposes into gaseous byproducts (CO, CO2) and HCl, which is neutralized by the triethylamine base.[10] This simplifies workup as the primary byproduct is the easily removed triethylammonium chloride salt.
Caption: General workflow for the Swern Oxidation protocol.
The Dess-Martin Periodinane oxidation is another exceptionally mild and selective method for converting primary alcohols to aldehydes.[12] It offers the significant advantage of being performed at room temperature, eliminating the need for cryogenic setups.
Causality Behind Experimental Choices: DMP is a hypervalent iodine compound that acts as the oxidant. The reaction is typically run in halogenated solvents like dichloromethane. A key advantage is its operational simplicity; however, the reagent is more expensive than the components of a Swern oxidation, and the periodinane byproduct must be removed during workup.[9][11] There are also safety concerns, as Dess-Martin periodinane can be explosive under certain conditions.[9]
Cost-Benefit Analysis: Oxidation Routes
| Metric | Swern Oxidation | Dess-Martin Oxidation | PCC Oxidation (Reference) |
| Reagent Cost | Low | High | Low-Medium |
| Yield | High (Typically >90%) | High (Typically >90%) | Good (Typically 80-90%) |
| Conditions | Cryogenic (-78 °C) | Room Temperature | Room Temperature |
| Safety | Toxic/corrosive reagents (oxalyl chloride), malodorous byproducts (dimethyl sulfide)[11] | Reagent can be explosive; requires careful handling[9] | Carcinogenic chromium reagent, significant hazardous waste |
| Workup | Aqueous wash to remove salts; relatively simple | Filtration of iodine byproducts, often requires bicarbonate wash | Filtration of chromium salts; extensive hazardous waste disposal |
| Scalability | Excellent, widely used in industry | Less ideal for large scale due to cost and safety | Poor, due to chromium waste |
| Green Chemistry | Good (avoids heavy metals) | Moderate (atom economy is poor) | Very Poor |
Route 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation offers a more direct approach, attaching an acyl group to an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13][14] In this case, one could envision a reaction between methyl benzoate and an appropriate acylating agent.
However, the direct synthesis of this compound via a standard Friedel-Crafts acylation is problematic. The required electrophile would be derived from a reagent like 2-chloroacetyl chloride. The challenge lies in the reactivity of the starting material, methyl benzoate. The ester group is deactivating, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[14]
A more viable, albeit indirect, application of this chemistry involves acylating a more activated aromatic ring and then converting the substituents to the desired ester and oxoethyl groups in subsequent steps. A key advantage of the Friedel-Crafts acylation is that, unlike the related alkylation, the acylium ion intermediate does not undergo rearrangement.[14]
Limitations and Considerations
-
Stoichiometric Catalyst: The product ketone is a Lewis base and will form a complex with the AlCl₃ catalyst. Therefore, a stoichiometric amount of the catalyst is required, not a catalytic amount.[13] This adds significantly to the cost and waste stream.
-
Substrate Limitations: The reaction fails on aromatic rings with strongly deactivating groups.[14]
-
Alternative Acylating Agents: Research into greener and more efficient Friedel-Crafts reactions is ongoing, including the use of solid acid catalysts or alternative acylating agents to circumvent the need for stoichiometric Lewis acids and harsh conditions.[15][16]
Cost-Benefit Analysis: Acylation vs. Oxidation
| Metric | Friedel-Crafts Acylation (Hypothetical Direct) | Oxidation Routes (Swern/DMP) |
| Step Economy | Potentially fewer steps | More steps (precursor synthesis) |
| Reagent Cost | High (stoichiometric Lewis acid) | Generally lower (catalytic or inexpensive reagents) |
| Substrate Scope | Limited by deactivating groups | Broad; tolerant of many functional groups |
| Waste Stream | Significant (Lewis acid-product complex) | More benign (salts, organic byproducts) |
| Scalability | Challenging due to waste and quenching | Well-established and scalable |
| Overall Viability | Low for this specific target due to deactivating ester group | High; the preferred industrial and lab-scale approach |
Conclusion and Recommendations
For the synthesis of this compound, the oxidation of Methyl 4-(2-hydroxyethyl)benzoate is the superior and most practical strategy.
-
For laboratory-scale synthesis (<10g) where operational simplicity is key: The Dess-Martin Periodinane (DMP) oxidation is an excellent choice. Its room-temperature conditions and high yields often outweigh the higher reagent cost.
-
For large-scale synthesis (>10g) where cost, safety, and scalability are paramount: The Swern oxidation (or its modern variants) is the recommended method.[9] Its low reagent cost and the avoidance of heavy metals make it a more sustainable and economically viable option for industrial applications, despite the need for cryogenic conditions.[10]
The Friedel-Crafts acylation, while a powerful tool for C-C bond formation, is ill-suited for the direct synthesis of this particular target due to the electronic properties of the methyl benzoate starting material. Future developments in catalysis may one day provide a direct C-H activation or acylation route, but for now, the oxidation of a pre-functionalized precursor remains the gold standard.
Detailed Experimental Protocols
Protocol 1: Swern Oxidation of Methyl 4-(2-hydroxyethyl)benzoate
Materials:
-
Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) (5.0 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.
-
Add anhydrous DCM to the flask, followed by oxalyl chloride (1.5 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (3.0 eq) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.
-
Add a solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 45 minutes.
-
Slowly add triethylamine (5.0 eq) to the reaction mixture. The mixture may become thick. Stir for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
References
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A Comparative Guide to the Reactivity of Methyl 4-(2-oxoethyl)benzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of the ortho-, meta-, and para-isomers of Methyl (2-oxoethyl)benzoate. Understanding the distinct reactivity profiles of these isomers, governed by subtle electronic and steric differences, is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecular scaffolds in medicinal and materials chemistry.
Introduction: The Subtle Influence of Isomeric Position
The reactivity of a substituted benzaldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. Electron-withdrawing substituents enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. In the case of Methyl (2-oxoethyl)benzoate isomers, the methyl ester group (-COOCH₃) acts as a moderately electron-withdrawing substituent. However, its influence on the reactivity of the adjacent aldehyde moiety is critically dependent on its position on the aromatic ring. This guide will dissect these influences through the lens of electronic effects, steric hindrance, and established principles of physical organic chemistry.
Theoretical Framework for Reactivity Comparison
Electronic Effects: Inductive vs. Resonance
The methyl ester group exerts its electron-withdrawing influence through two primary mechanisms:
-
Inductive Effect (-I): An through-sigma-bond polarization effect due to the electronegativity of the oxygen atoms. This effect decreases with distance.
-
Resonance Effect (-M or -R): Delocalization of pi-electrons, which is most pronounced when the substituent is in the ortho or para position.
The interplay of these effects determines the overall electron density at the aldehyde's carbonyl carbon.
The Hammett Equation: A Quantitative Approach
The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to correlate the electronic effects of substituents with reaction rates.[1] The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[2]
For the methyl ester group (-COOCH₃), the Hammett constants are:
-
σ_meta ≈ +0.37
-
σ_para ≈ +0.45
These values indicate that the methyl ester group is electron-withdrawing at both positions, but more so at the para position due to the combined inductive and resonance effects. At the meta position, the influence is primarily inductive.[3]
The Ortho-Effect: A Steric Impediment
The ortho-isomer introduces an additional layer of complexity due to the "ortho-effect." This is a combination of steric hindrance and other through-space interactions that are not captured by Hammett parameters alone.[4] The proximity of the bulky methyl ester group to the aldehyde can physically obstruct the approach of nucleophiles, significantly reducing the reaction rate.[5]
Predicted Reactivity in Key Transformations
Based on the principles outlined above, we can predict the following order of reactivity for the isomers of Methyl (2-oxoethyl)benzoate in typical nucleophilic addition reactions:
Para-isomer > Meta-isomer >> Ortho-isomer
This prediction is based on the superior electron-withdrawing character of the para-substituent, which enhances the electrophilicity of the carbonyl carbon to the greatest extent. The meta-isomer is expected to be less reactive than the para as it only benefits from the inductive effect. The ortho-isomer's reactivity is anticipated to be severely diminished due to steric hindrance.
Experimental Validation and Protocols
To empirically test these predictions, a series of comparative experiments can be conducted. Below are detailed protocols for three common reactions, designed to highlight the differences in reactivity among the isomers.
Wittig Reaction: Olefin Synthesis
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide.[6] The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.
Predicted Outcome: The para-isomer is expected to react fastest, followed by the meta-isomer, with the ortho-isomer showing the slowest reaction rate or requiring more forcing conditions.
Experimental Protocol:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise with stirring. Allow the resulting deep red solution of the ylide to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve the Methyl (2-oxoethyl)benzoate isomer (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the ylide solution at room temperature.
-
Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding vinyl benzoate isomer.
Causality: The choice of a strong, non-nucleophilic base like n-butyllithium is crucial for the efficient deprotonation of the phosphonium salt to form the reactive ylide. Anhydrous conditions are essential as the ylide is highly basic and will be quenched by protic solvents.
Caption: Workflow for the Wittig Reaction.
Aldol Condensation: C-C Bond Formation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction between an enolate and a carbonyl compound.[7] Here, we will use the Methyl (2-oxoethyl)benzoate isomers as the electrophilic partner in a crossed Aldol condensation with acetone.
Predicted Outcome: Similar to the Wittig reaction, the para-isomer is expected to provide the highest yield in a given timeframe, followed by the meta-isomer. The ortho-isomer may show significantly lower conversion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the Methyl (2-oxoethyl)benzoate isomer (1.0 equivalent) and acetone (1.5 equivalents) in ethanol.
-
Base Addition: While stirring at room temperature, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents) dropwise.
-
Reaction and Isolation: Continue stirring at room temperature for 2-4 hours. If a precipitate forms, cool the mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure α,β-unsaturated ketone.
Causality: Sodium hydroxide serves as a catalyst to deprotonate acetone, forming the nucleophilic enolate. Ethanol is a suitable solvent as it dissolves the reactants and is compatible with the basic conditions. The reaction is often driven to completion by the precipitation of the conjugated product.
Caption: Aldol Condensation Workflow.
Sodium Borohydride Reduction: Hydride Addition
Reduction of the aldehyde to a primary alcohol with sodium borohydride (NaBH₄) is a classic nucleophilic addition of a hydride ion.[8] This reaction is also expected to be sensitive to the electronic and steric environment of the carbonyl group.
Predicted Outcome: The para-isomer will be reduced most rapidly, followed by the meta-isomer. The ortho-isomer will exhibit the slowest rate of reduction.
Experimental Protocol:
-
Reaction Setup: Dissolve the Methyl (2-oxoethyl)benzoate isomer (1.0 equivalent) in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Hydride Addition: Add sodium borohydride (1.1 equivalents) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring and Workup: Stir the reaction at 0 °C and monitor its progress by TLC. Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 2M hydrochloric acid until the solution is acidic (pH ~2).
-
Extraction and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding alcohol. If necessary, purify by column chromatography.
Causality: Methanol is a common solvent for NaBH₄ reductions as it can protonate the intermediate alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and minimize potential side reactions. Acidic workup is required to neutralize excess borohydride and protonate the borate esters to liberate the final alcohol product.
Summary of Predicted Reactivity
| Isomer | Position | Dominant Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |
| Methyl 2-(2-oxoethyl)benzoate | Ortho | -I, -M | High | Lowest |
| Methyl 3-(2-oxoethyl)benzoate | Meta | -I | Low | Intermediate |
| Methyl 4-(2-oxoethyl)benzoate | Para | -I, -M | Low | Highest |
Conclusion
The isomeric position of the methyl ester group in Methyl (2-oxoethyl)benzoate has a profound and predictable impact on the reactivity of the aldehyde functionality. The para-isomer is anticipated to be the most reactive towards nucleophiles due to the strong, combined electron-withdrawing inductive and resonance effects. The meta-isomer, influenced primarily by a weaker inductive effect, is expected to be moderately reactive. The ortho-isomer's reactivity is likely to be significantly attenuated by steric hindrance, which overrides its electronic effects. These principles provide a robust framework for chemists to select the appropriate isomer and tailor reaction conditions to achieve desired synthetic outcomes.
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Midorikawa, H. (1954). The Condensation of Benzaldehyde with Methyl Ethyl Ketone by Aqueous Sodium Hydroxide. Bulletin of the Chemical Society of Japan, 27(3), 131-133. [Link]
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Fernández, I., & Frenking, G. (2006). Correlation between Hammett substituent constants and directly calculated pi-conjugation strength. The Journal of organic chemistry, 71(6), 2251–2256. [Link]
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Johnson, C. D. (1973). The Hammett Equation. Cambridge University Press. [Link]
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
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Wikipedia contributors. (2023). Ortho effect. In Wikipedia, The Free Encyclopedia. [Link]
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Master Organic Chemistry. (2018). Ortho-, Para-, and Meta- Directors. [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]
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Stenutz, R. (n.d.). Hammett substituent constants. [Link]
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Schwarzenbach, G., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]
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CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). [Link]
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Elrod, M. J., et al. (2007). Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. Atmospheric Environment, 41(30), 6348-6357. [Link]
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McEwen, W. E., et al. (1992). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 57(10), 2865–2869. [Link]
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Wikipedia contributors. (2023). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Dalal Institute. (n.d.). Substituent and Reaction Constants. [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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University of Calgary. (n.d.). Preparation of Methyl Benzoate. [Link]
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Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. [Link]
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PubChem. (n.d.). Methyl 3-(2-oxoethyl)benzoate. [Link]
-
Dunne, E. C., Coyne, É. J., & Crowley, P. B. (2002). Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Perkin Transactions 1, (1), 198-203. [Link]
-
Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122–125. [Link]
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Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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Gziut, K., & Ryszkowska, J. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Advances in Chemical Engineering and Science, 6(4), 441-451. [Link]
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precisionFDA. (n.d.). METHYL 3-(2-OXOETHYL)BENZOATE. [Link]
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Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
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Gziut, K., & Ryszkowska, J. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. ResearchGate. [Link]
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A Senior Application Scientist's Comparative Guide to Aldehyde Building Blocks in Parallel Synthesis: Methyl 4-(2-oxoethyl)benzoate vs. Methyl 4-formylbenzoate
For: Researchers, scientists, and drug development professionals engaged in high-throughput chemical synthesis.
Introduction: The Central Role of Aldehydes in Drug Discovery Synthesis
In the landscape of modern drug discovery, parallel synthesis has emerged as an indispensable tool for the rapid generation of vast chemical libraries. This high-throughput approach enables the exploration of extensive chemical space, accelerating the identification of novel therapeutic agents. Central to the success of parallel synthesis is the judicious selection of versatile and reactive building blocks. Aldehydes, with their inherent electrophilicity, are a cornerstone of many robust C-C and C-N bond-forming reactions, making them ideal candidates for library synthesis.[1] Their utility in multicomponent reactions (MCRs), such as the Ugi and Pictet-Spengler reactions, further cements their status as privileged synthons in medicinal chemistry.[2][3][4]
This guide provides an in-depth, objective comparison of two commercially available aldehyde building blocks: Methyl 4-(2-oxoethyl)benzoate and its close structural analog, Methyl 4-formylbenzoate . We will delve into their respective performance in key parallel synthesis applications, supported by experimental data and established chemical principles. Our analysis will focus on critical performance indicators, including reactivity, reaction scope, scalability, and purification efficiency, to empower researchers to make informed decisions in the design and execution of their synthetic campaigns.
Featured Building Block: this compound - A Profile
This compound is a bifunctional building block featuring a phenylacetaldehyde moiety and a methyl ester. This structural arrangement offers unique reactivity and opportunities for diversification in library synthesis.
Chemical Properties:
| Property | Value |
| CAS Number | 106918-32-5 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) |
The presence of a methylene spacer between the aromatic ring and the aldehyde group in this compound differentiates it from its benzaldehyde counterpart, influencing its reactivity profile. The enolizable nature of the aldehyde can be a key consideration in reaction design.
The Established Alternative: Methyl 4-formylbenzoate - A Benchmark
Methyl 4-formylbenzoate is a widely utilized building block in parallel synthesis and medicinal chemistry.[5] Its rigid structure and the direct conjugation of the aldehyde to the electron-withdrawing ester group define its reactivity.
Chemical Properties:
| Property | Value |
| CAS Number | 1571-08-0 |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in common organic solvents |
Head-to-Head Comparison in Key Parallel Synthesis Reactions
The true measure of a building block's utility lies in its performance in a variety of chemical transformations. Below, we compare this compound and Methyl 4-formylbenzoate in two of the most common applications in parallel library synthesis: reductive amination and the Ugi multicomponent reaction.
Reductive Amination: A Workhorse for Amine Library Synthesis
Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines.[6] The reaction proceeds through the formation of an imine or iminium ion, which is then reduced in situ.
Comparative Performance:
| Parameter | This compound | Methyl 4-formylbenzoate | Rationale & Insights |
| Reactivity | Moderate to High | High | The phenylacetaldehyde moiety of this compound is generally less sterically hindered than the corresponding benzaldehyde, which can lead to faster imine formation. However, the potential for enolization and subsequent side reactions under certain conditions should be considered. Methyl 4-formylbenzoate's aldehyde is directly activated by the electron-withdrawing ester, leading to high reactivity. |
| Reaction Scope | Broad | Broad | Both building blocks are compatible with a wide range of primary and secondary amines. |
| Typical Yields | Good to Excellent | Excellent | While specific comparative data is scarce, both are expected to provide high yields under optimized conditions. Published protocols for Methyl 4-formylbenzoate show excellent conversions.[7] |
| Scalability | Good | Excellent | The straightforward nature of reductive amination allows for easy scale-up with both building blocks. |
| Purification | Generally straightforward | Generally straightforward | Purification can often be achieved by simple extraction or crystallization. The use of polymer-supported reagents and scavengers can further streamline the purification of libraries.[8] |
Experimental Protocol: Parallel Reductive Amination
This protocol is a representative example and can be adapted for a wide range of amines.
Materials:
-
Aldehyde (this compound or Methyl 4-formylbenzoate) (1.0 eq)
-
Amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
-
To an array of reaction vials, add a solution of the aldehyde in DCM.
-
Add the corresponding amine to each vial.
-
Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride to each vial.
-
Seal the vials and shake at room temperature for 16-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the products as needed, for example, by automated flash chromatography.[9]
Workflow Diagram: Parallel Reductive Amination
Caption: Workflow for parallel reductive amination.
The Ugi Multicomponent Reaction: A Gateway to Complexity
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating diverse and complex scaffolds from simple starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2]
Comparative Performance:
| Parameter | This compound | Methyl 4-formylbenzoate | Rationale & Insights |
| Reactivity | Potentially higher | High | The less sterically hindered nature of the phenylacetaldehyde in this compound could lead to faster initial adduct formation. However, the enolizable protons introduce the possibility of side reactions, such as self-condensation or reactions involving the enolate, which could complicate the reaction outcome. Methyl 4-formylbenzoate is a well-behaved component in Ugi reactions, with its reactivity enhanced by the electron-withdrawing ester. |
| Product Diversity | High | High | Both building blocks can be used to generate large and diverse libraries of α-acetamidoamides. The additional methylene spacer in the products derived from this compound provides greater conformational flexibility, which can be advantageous in drug discovery. |
| Typical Yields | Moderate to Good | Good to Excellent | Yields in Ugi reactions are highly dependent on the specific combination of reactants and reaction conditions.[10] While direct comparative data is unavailable, the potential for side reactions with this compound might lead to slightly lower yields or more complex product mixtures compared to the more predictable Methyl 4-formylbenzoate. |
| Purification | Can be challenging | Generally manageable | The purification of Ugi products can sometimes be challenging due to the presence of unreacted starting materials and side products. The potential for a more complex reaction mixture with this compound may necessitate more rigorous purification protocols.[8] |
Experimental Protocol: Parallel Ugi Reaction
This protocol is a general guideline and may require optimization for specific substrate combinations.
Materials:
-
Aldehyde (this compound or Methyl 4-formylbenzoate) (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol (MeOH)
Procedure:
-
To an array of reaction vials, add a solution of the amine in MeOH.
-
Sequentially add solutions of the aldehyde, carboxylic acid, and isocyanide to each vial.
-
Seal the vials and shake at room temperature for 48-72 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixtures under reduced pressure.
-
Purify the products by an appropriate method, such as preparative HPLC.
Workflow Diagram: Parallel Ugi Reaction
Caption: Workflow for the parallel Ugi four-component reaction.
Conclusion: Selecting the Right Aldehyde for Your Parallel Synthesis Campaign
Both this compound and Methyl 4-formylbenzoate are valuable building blocks for parallel synthesis, each with its own set of advantages and considerations.
Methyl 4-formylbenzoate stands out as a robust and predictable building block, particularly for well-established transformations like reductive amination. Its rigid structure and electronically activated aldehyde group generally lead to clean reactions and high yields, making it an excellent choice for routine library synthesis where reliability and ease of purification are paramount.
This compound , on the other hand, offers greater structural novelty and flexibility in the resulting products due to the methylene spacer. This can be particularly advantageous in lead optimization campaigns where exploring subtle changes in conformational space is crucial. However, its enolizable nature requires more careful consideration of reaction conditions to mitigate potential side reactions.
Ultimately, the choice between these two building blocks will depend on the specific goals of the synthetic campaign. For rapid and reliable library generation with a focus on high success rates, Methyl 4-formylbenzoate is a dependable choice. For projects that require greater structural diversity and are amenable to more detailed reaction optimization, This compound presents an attractive alternative with the potential to unlock novel chemical space.
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A Senior Application Scientist's Guide to the Synthesis of Methyl 4-(2-oxoethyl)benzoate: A Comparative Yield Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 4-(2-oxoethyl)benzoate, a valuable building block due to its dual functionality of an ester and an aldehyde, is no exception. Its synthesis is most commonly achieved through the oxidation of the commercially available primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate.
This guide provides an in-depth comparative analysis of three prevalent oxidation methods: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the Pyridinium Chlorochromate (PCC) Oxidation. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a quantitative comparison to guide your choice of synthetic strategy based on yield, safety, and operational complexity.
The Synthetic Challenge: From Alcohol to Aldehyde
The primary challenge in oxidizing a primary alcohol to an aldehyde is preventing over-oxidation to the corresponding carboxylic acid. The methods compared here are renowned for their ability to stop at the aldehyde stage under controlled conditions. Our starting material is Methyl 4-(2-hydroxyethyl)benzoate, and our target is the aldehyde, this compound.
Method 1: The Swern Oxidation
The Swern oxidation is a classic and widely used method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA).[1][2] It is celebrated for its mild reaction conditions (apart from the low temperature) and broad tolerance for various functional groups.[1]
Mechanistic Insight
The causality of the Swern oxidation hinges on the in-situ formation of a highly reactive electrophilic sulfur species.
-
Activation of DMSO: DMSO reacts with oxalyl chloride at cryogenic temperatures (-78 °C) to form chloro(dimethyl)sulfonium chloride. This intermediate is unstable at higher temperatures, necessitating the cold conditions.[1][3]
-
Alcohol Attack: The primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate, acts as a nucleophile, attacking the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride to form a key alkoxysulfonium salt intermediate.[3]
-
Deprotonation and Elimination: Triethylamine, acting as a non-nucleophilic base, removes the proton alpha to the oxygen. This initiates an intramolecular elimination reaction through a five-membered ring transition state, yielding the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][2]
Key Experimental Considerations
The primary concern with PCC is the toxicity and carcinogenicity of chromium(VI) compounds, which necessitates stringent handling procedures and careful waste disposal. T[4]he reaction workup can be complicated by the formation of a viscous, tar-like chromium byproduct. This is often mitigated by adsorbing the PCC onto a solid support like silica gel or celite before the reaction, which simplifies the final filtration step.
[4]***
Comparative Performance Analysis
The choice of method often comes down to a trade-off between yield, cost, safety, and scalability. The following table summarizes these key performance indicators.
| Feature | Swern Oxidation | Dess-Martin (DMP) Oxidation | PCC Oxidation |
| Typical Yield | High (85-95%) | Very High (90-99%) | [5] Good to High (80-95%) |
| Reagents | DMSO, Oxalyl Chloride, TEA | Dess-Martin Periodinane | Pyridinium Chlorochromate |
| Temperature | Cryogenic (-78 °C) | [2] Room Temperature | [5] Room Temperature |
| Reaction Time | Short (1-2 hours) | Short (1-3 hours) | [5] Moderate (2-4 hours) |
| Workup | Aqueous quench, extraction. Must manage DMS odor. | [1] Simple filtration, extraction. | [5] Filtration (often through Celite/Silica), extraction. |
| Safety Concerns | Toxic CO gas byproduct, malodorous DMS. | [1] Potentially explosive reagent, requires careful handling. | [6] Toxic, carcinogenic Cr(VI) reagent. |
| Scalability | Challenging due to temperature control and gas evolution. | Limited by high cost of DMP. | [5] Feasible, but waste disposal is a major concern. |
| Cost | Moderate (reagents are relatively inexpensive). | High (DMP is an expensive specialty reagent). | Low (PCC is relatively inexpensive). |
Experimental Protocols & Workflow
The following protocols are standardized for the oxidation of Methyl 4-(2-hydroxyethyl)benzoate (1.0 g, 5.55 mmol) as a representative starting point.
Sources
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A Comparative Guide to the Scalable Production of Methyl 4-(2-oxoethyl)benzoate for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. Methyl 4-(2-oxoethyl)benzoate, a versatile building block, is of significant interest due to its bifunctional nature, incorporating both an aldehyde and a methyl ester. This guide provides a comprehensive comparison of the primary synthesis routes for this compound, assessing their scalability, and benchmarking them against viable alternatives. The focus is on providing actionable insights and experimental data to inform process development and selection.
Introduction to this compound and its Significance
This compound, also known as 4-carbomethoxyphenylacetaldehyde, is a valuable intermediate in the synthesis of a wide array of complex organic molecules. Its aldehyde functionality allows for a variety of transformations, including reductive aminations, Wittig reactions, and aldol condensations, while the methyl ester provides a site for hydrolysis and subsequent amide bond formation. These characteristics make it a crucial component in the synthesis of various active pharmaceutical ingredients (APIs).
Scalable Synthesis Routes to this compound
The most common and practical approach to synthesizing this compound is the oxidation of the corresponding alcohol, Methyl 4-(2-hydroxyethyl)benzoate. The choice of oxidation methodology is critical for scalability, impacting yield, purity, cost, safety, and environmental footprint.
Route 1: Oxidation of Methyl 4-(2-hydroxyethyl)benzoate
The precursor, Methyl 4-(2-hydroxyethyl)benzoate, is readily accessible and its oxidation to the desired aldehyde has been explored using various reagents. Below, we compare the most prominent methods.
The Swern oxidation is a widely used method known for its mild reaction conditions and high yields, making it suitable for substrates with sensitive functional groups.[1][2]
Experimental Protocol:
-
A solution of oxalyl chloride (1.2 equivalents) in dichloromethane (DCM) is cooled to -78 °C.
-
Dimethyl sulfoxide (DMSO) (2.5 equivalents) is added dropwise, maintaining the temperature below -65 °C.
-
A solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 equivalent) in DCM is added slowly.
-
After stirring for 30-60 minutes, triethylamine (5.0 equivalents) is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with DCM.
-
The organic layer is washed, dried, and concentrated to yield the crude aldehyde.
Causality and Scalability Insights:
The low reaction temperature is crucial to prevent side reactions, such as the Pummerer rearrangement.[3] While effective on a lab scale, the cryogenic temperatures and the generation of foul-smelling dimethyl sulfide are significant drawbacks for large-scale industrial production.[4] The need for precise temperature control and handling of corrosive and toxic reagents (oxalyl chloride and carbon monoxide byproduct) further complicates its scalability.
The Dess-Martin oxidation offers the advantage of proceeding at room temperature under neutral conditions.[2]
Experimental Protocol:
-
To a solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 equivalent) in DCM, Dess-Martin Periodinane (1.1-1.5 equivalents) is added in one portion.
-
The reaction is stirred at room temperature for 1-3 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
Causality and Scalability Insights:
DMP is highly selective and efficient. However, its explosive nature upon impact or heating, high cost, and poor atom economy make it generally unsuitable for large-scale production.[3]
This method utilizes a catalytic amount of a stable nitroxyl radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a co-oxidant, often household bleach (NaOCl) or, for a greener process, air (O2) with a transition metal co-catalyst.[5][6][7]
Experimental Protocol (using Bleach):
-
Methyl 4-(2-hydroxyethyl)benzoate (1.0 equivalent) is dissolved in a biphasic mixture of DCM and a saturated aqueous solution of sodium bicarbonate.
-
Potassium bromide (0.1 equivalents) and TEMPO (0.01-0.05 equivalents) are added.
-
The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach, 1.2 equivalents) is added dropwise.
-
The reaction is monitored by TLC, and upon completion, the layers are separated.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed, dried, and concentrated.
Causality and Scalability Insights:
TEMPO-catalyzed oxidation is a much greener and more cost-effective alternative for large-scale synthesis.[8] Using air as the terminal oxidant with a copper or iron co-catalyst is particularly attractive from an industrial perspective due to the low cost and benign nature of the oxidant.[9][10] The reaction conditions are mild, and the catalytic nature of TEMPO reduces waste. Careful control of the reaction temperature is necessary to avoid side reactions. This method represents a highly promising route for the scalable and sustainable production of this compound.
Workflow for Synthesis via Oxidation
Caption: Synthetic routes to this compound via oxidation.
Comparison with Alternative Intermediates
For many applications, other bifunctional aromatic compounds can serve as alternatives to this compound. The choice of intermediate often depends on the specific target molecule and the desired synthetic strategy.
Alternative 1: Methyl 4-formylbenzoate
Methyl 4-formylbenzoate is a structurally similar compound where the aldehyde is directly attached to the aromatic ring. It is a widely used intermediate in the synthesis of pharmaceuticals and fine chemicals.[11][12]
Scalable Synthesis:
Methyl 4-formylbenzoate is often produced on an industrial scale through the esterification of 4-formylbenzoic acid.[13][14] This process is generally high-yielding and scalable. Another route involves the partial oxidation of methyl p-toluate.
Performance Comparison:
The direct attachment of the aldehyde to the ring in Methyl 4-formylbenzoate can influence its reactivity compared to the two-carbon tether in this compound. For reactions where steric hindrance around the aldehyde is a concern, this compound may offer an advantage. Conversely, the direct conjugation in Methyl 4-formylbenzoate can be beneficial for certain electronic effects in subsequent reactions.
Alternative 2: Methyl 4-acetylbenzoate
Methyl 4-acetylbenzoate features a ketone instead of an aldehyde. This seemingly small difference has significant implications for its reactivity and applications. It is used in the synthesis of analgesics, anti-inflammatory drugs, and specialty polymers.[12][15][16]
Scalable Synthesis:
The synthesis of Methyl 4-acetylbenzoate can be achieved through the Friedel-Crafts acylation of methyl benzoate or the esterification of 4-acetylbenzoic acid.[17] These are well-established and scalable industrial processes.
Performance Comparison:
Ketones are generally less reactive than aldehydes towards nucleophilic addition. This can be an advantage when selectivity is required in a molecule with multiple carbonyl groups. However, for reactions requiring the higher reactivity of an aldehyde, such as certain C-C bond formations, this compound would be the preferred intermediate.
Logical Relationship of Alternatives
Caption: Functional relationship between this compound and its alternatives.
Quantitative Comparison of Production Scalability
| Method | Starting Material | Key Reagents | Yield (%) | Scalability | Safety & Environmental Considerations |
| Swern Oxidation | Methyl 4-(2-hydroxyethyl)benzoate | DMSO, Oxalyl Chloride, Et₃N | 85-95 | Poor | Cryogenic temperatures, toxic/corrosive reagents, malodorous byproduct.[3][4] |
| DMP Oxidation | Methyl 4-(2-hydroxyethyl)benzoate | Dess-Martin Periodinane | 90-98 | Poor | Explosive hazard, high cost, poor atom economy.[3] |
| TEMPO/Bleach | Methyl 4-(2-hydroxyethyl)benzoate | TEMPO, NaOCl, KBr | 80-95 | Good | Use of bleach can generate chlorinated waste; exotherm control needed. |
| TEMPO/Air/Catalyst | Methyl 4-(2-hydroxyethyl)benzoate | TEMPO, Air, Cu/Fe catalyst | 75-90 | Excellent | Greenest option, but may require pressure and catalyst optimization.[7] |
| Esterification (for M4FB) | 4-Formylbenzoic Acid | Methanol, Acid Catalyst | >95 | Excellent | Well-established, high-yielding industrial process.[13] |
| Friedel-Crafts (for M4AB) | Methyl Benzoate | Acetyl Chloride, AlCl₃ | 80-90 | Good | Use of strong Lewis acid and generation of HCl waste.[17] |
Conclusion and Recommendations
For the scalable production of this compound, TEMPO-catalyzed aerobic oxidation of Methyl 4-(2-hydroxyethyl)benzoate emerges as the most promising route. Its green credentials, use of inexpensive and readily available reagents (air and a catalytic amount of TEMPO and a metal salt), and milder reaction conditions make it highly attractive for industrial applications. While Swern and DMP oxidations offer high yields on a laboratory scale, their inherent safety risks, waste generation, and cost implications limit their industrial viability.
When considering alternatives, Methyl 4-formylbenzoate offers a highly scalable and cost-effective option if the specific synthetic strategy allows for a directly conjugated aldehyde. Methyl 4-acetylbenzoate provides a less reactive ketone functionality, which can be advantageous for achieving selectivity in complex syntheses.
The ultimate choice of intermediate and synthetic route will depend on a thorough analysis of the specific target molecule, desired reactivity, cost constraints, and the company's commitment to green chemistry principles. This guide provides the foundational data and insights to make an informed decision in this critical aspect of process development.
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Swern oxidation vs PCC : r/OrganicChemistry - Reddit. (2022). Retrieved from [Link]
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Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres - MDPI. (n.d.). Retrieved from [Link]
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One‐pot procedure for synthesis of methyl 4‐formylbenzoate. - ResearchGate. (n.d.). Retrieved from [Link]
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Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry - AWS. (n.d.). Retrieved from [Link]
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TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Copper/TEMPO-catalyzed continuous aerobic alcohol oxidation in a micro-packed bed reactor - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved from [Link]
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oxidation of selected alcohols by the 2/TEMPO/air system. a - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023). Retrieved from [Link]
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Efficient and Selective Oxidation of Alcohols by the Electrocatalytic Reduction of Peroxydisulfate | Journal of the American Chemical Society. (2022). Retrieved from [Link]
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A Comparative Guide to the Application of Methyl 4-(2-oxoethyl)benzoate and Its Alternatives in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel compounds with desired biological activities. This guide provides an in-depth comparison of Methyl 4-(2-oxoethyl)benzoate , a versatile yet underutilized bifunctional reagent, with its close structural analog and widely used alternative, Methyl 4-formylbenzoate . This analysis focuses on their respective applications in the synthesis of valuable heterocyclic scaffolds, offering insights into their reactivity, synthetic utility, and practical handling. Experimental data for established protocols and well-founded theoretical applications are presented to provide a comprehensive and objective comparison.
Introduction to the Reagents
This compound (CAS: 106918-32-5) is a bifunctional organic compound featuring a methyl ester and an aldehyde functional group, separated by a methylene bridge, attached to a benzene ring at the para position.[1][2] Its structure as a γ-ketoaldehyde makes it a prime candidate for participating in reactions that require a 1,4-dicarbonyl substrate.
Methyl 4-formylbenzoate (CAS: 1571-08-0), a structural isomer of the target compound, possesses a directly attached formyl group and a methyl ester in a para-relationship on the benzene ring.[3] It is a well-established and commercially significant intermediate in the production of pharmaceuticals and fine chemicals.[4][5]
Physicochemical Properties: A Comparative Overview
The subtle difference in the placement of the carbonyl group significantly influences the physicochemical properties of these two reagents, which in turn affects their reactivity and handling in a laboratory setting.
| Property | This compound | Methyl 4-formylbenzoate | References |
| Molecular Formula | C₁₀H₁₀O₃ | C₉H₈O₃ | [1][6] |
| Molecular Weight | 178.18 g/mol | 164.16 g/mol | [2] |
| Appearance | Not specified (likely a solid or oil) | White crystalline powder or needles | [7] |
| Melting Point | Not available | 56-63 °C | |
| Boiling Point | Not available | 264-266 °C | |
| Reactivity Profile | γ-Ketoaldehyde: Susceptible to reactions at both carbonyls. The aldehyde is generally more reactive. Can act as a 1,4-dicarbonyl precursor. | Aromatic Aldehyde/Ester: The aldehyde is prone to oxidation and self-condensation. The ester can undergo hydrolysis or amidation. | [7] |
Application in Heterocyclic Synthesis: A Head-to-Head Comparison
The true utility of these building blocks is demonstrated in their ability to form complex heterocyclic structures, which are the cornerstone of many pharmaceutical agents. Here, we compare a theoretical yet highly probable application of this compound in the Paal-Knorr pyrrole synthesis with a documented application of Methyl 4-formylbenzoate in a multicomponent reaction to form benzo-fused γ-lactams.
This compound: A Precursor for Substituted Pyrroles via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. The γ-ketoaldehyde structure of this compound makes it an ideal substrate for this transformation, leading to the formation of a pyrrole ring with a carboxymethylphenyl substituent.
Hypothetical Experimental Protocol: Paal-Knorr Synthesis of Methyl 4-(1-Aryl-1H-pyrrol-3-yl)benzoate
-
Reaction Scheme:
Caption: Paal-Knorr synthesis of a substituted pyrrole.
-
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added a primary amine (e.g., aniline, 1.1 mmol).
-
A catalytic amount of a weak acid, such as acetic acid (0.1 mmol), is added to the mixture.
-
The reaction mixture is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired Methyl 4-(1-aryl-1H-pyrrol-3-yl)benzoate.
-
-
Expected Outcome and Significance: This reaction is expected to proceed with high efficiency, providing a direct route to highly functionalized pyrroles. The resulting products, bearing both a pyrrole and a benzoate moiety, are valuable scaffolds in medicinal chemistry for the development of novel therapeutics.
Methyl 4-formylbenzoate: A Key Component in the Synthesis of Benzo-fused γ-Lactams
Methyl 4-formylbenzoate has been successfully employed in multicomponent reactions to construct complex heterocyclic systems. One such example is its use in a three-component reaction with an amine and a ketone to synthesize 3-substituted isoindolinones (benzo-fused γ-lactams).
Documented Experimental Protocol: Synthesis of 3-Substituted Isoindolinones
-
Reaction Scheme:
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benchmarking "Methyl 4-(2-oxoethyl)benzoate" against commercial standards
An In-Depth Guide to Benchmarking Methyl 4-(2-oxoethyl)benzoate Against Commercial Standards
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the analytical benchmarking of this compound (CAS: 106918-32-5), a critical pharmaceutical intermediate. The quality of such intermediates is paramount, as it directly influences the process reproducibility, impurity profile, and critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[1][2] This document is designed for researchers, quality control analysts, and process chemists, offering both the strategic rationale and detailed methodologies required for a robust comparative analysis against a commercial standard.
The central tenet of this guide is establishing a self-validating system of analysis. We will not only outline the 'what' and 'how' but delve into the 'why' of each analytical choice, ensuring a deep, mechanistic understanding of the quality control process.
The Strategic Importance of Benchmarking
In pharmaceutical development, an intermediate is not merely a stepping stone; it is a foundation. The purity and consistency of this compound determine the fate of downstream reactions and the safety of the final drug product.[2] Benchmarking a new batch—whether from a new synthesis route, a new supplier, or for process scale-up—against a trusted, high-purity commercial standard is a non-negotiable step. This process serves to:
-
Validate Synthesis or Sourcing: Confirms that a new process or supplier meets the required quality standards.
-
Ensure Batch-to-Batch Consistency: Provides the data necessary to maintain reproducible API manufacturing.[3]
-
Identify and Mitigate Risks: Proactively detects process-related impurities or degradation products that could compromise the final API.
-
Support Regulatory Filings: Generates essential data for regulatory bodies like the FDA and EMA, demonstrating rigorous control over the manufacturing chain.[2][4]
The overall workflow for this critical process is outlined below.
Caption: Overall workflow for benchmarking a test sample against a commercial standard.
Defining the Commercial Standard
A "commercial standard" is more than just a product off the shelf; it is your analytical benchmark. It should be sourced from a reputable supplier who provides a detailed Certificate of Analysis (CoA) with guaranteed purity (typically >98% or >99% by HPLC), along with spectroscopic data. This standard serves as the "ground truth" against which your in-house sample is measured.
Table 1: Typical Specifications for a High-Purity Commercial Standard
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | Provides a first-pass check for gross contamination or degradation. |
| Identity by ¹H NMR | Conforms to structure | ¹H NMR | Confirms the molecular structure and detects proton-containing impurities. |
| Identity by FT-IR | Conforms to reference | FT-IR | Confirms the presence of key functional groups (aldehyde, ester). |
| Purity by HPLC | ≥ 99.0% (Area %) | HPLC-UV | Quantifies the main component and detects non-volatile impurities. |
| Molecular Weight | 178.18 ± 0.2 Da | LC-MS | Confirms the molecular mass of the primary component.[5] |
| Melting Point | Specific range (e.g., 68-72 °C) | Capillary MP | A narrow melting range is a strong indicator of high purity. |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS | Ensures patient safety by limiting exposure to potentially toxic solvents. |
Analytical Methodologies: A Comparative Approach
The core of the benchmarking exercise lies in a multi-faceted analytical comparison. Each technique provides a unique piece of the puzzle, and together they create a high-fidelity picture of sample quality.
Structural Confirmation: Is it the right molecule?
Before assessing purity, we must unequivocally confirm the chemical identity.
-
¹H NMR Spectroscopy: This is the gold standard for structural elucidation. For this compound, we expect a specific fingerprint. The comparison focuses on ensuring all expected peaks are present in the test sample and that there are no significant unknown signals relative to the commercial standard.
-
Aldehyde Proton (CHO): A singlet around δ 9.7-9.8 ppm. Its presence is critical.
-
Aromatic Protons: Two doublets in the δ 7.4-8.1 ppm range, characteristic of a 1,4-disubstituted benzene ring.
-
Ester Methyl Protons (OCH₃): A sharp singlet around δ 3.9 ppm.
-
Methylene Protons (CH₂): A doublet coupled to the aldehyde proton, typically around δ 3.7-3.8 ppm.
-
-
Mass Spectrometry (MS): This technique validates the molecular weight. Using electrospray ionization (ESI-MS), we expect to see the protonated molecule [M+H]⁺ at m/z 179.18. Any other significant ions could indicate impurities or degradation products.
-
FT-IR Spectroscopy: Provides confirmation of essential functional groups. The comparison ensures the test sample's spectrum overlays cleanly with the standard.
-
Ester C=O Stretch: Strong peak at ~1720 cm⁻¹.
-
Aldehyde C=O Stretch: Strong peak at ~1700 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.
-
Purity Assessment: How clean is the molecule?
This is the most critical quantitative comparison. High-Performance Liquid Chromatography (HPLC) is the primary tool.
Caption: The workflow for comparative purity analysis using HPLC.
The objective is to compare the impurity profile of the in-house sample directly against the commercial standard run under identical conditions. Key metrics are the main peak's area percentage and the number and area of any impurity peaks.
Experimental Protocols
These protocols are designed to be self-validating and provide a clear basis for comparison.
Protocol 1: Purity Determination by HPLC-UV
-
Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: 60:40 Acetonitrile:Water (Isocratic). Rationale: This composition provides good resolution for the moderately polar analyte from common non-polar and polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. Rationale: The benzene ring provides strong chromophoric activity at this wavelength.
-
Standard Preparation: Accurately weigh ~10 mg of the commercial standard into a 10 mL volumetric flask. Dissolve and dilute to volume with mobile phase to create a 1 mg/mL solution.
-
Sample Preparation: Prepare the in-house sample identically to the standard.
-
Procedure: a. Equilibrate the column for at least 30 minutes. b. Inject a blank (mobile phase) to ensure a clean baseline. c. Inject the standard solution five times to establish system suitability (RSD of peak area < 2.0%). d. Inject the sample solution in duplicate.
-
Analysis: Calculate the area percentage of the main peak for both standard and sample. Compare the relative retention times (RRT) and area percentages of any impurity peaks.
Protocol 2: Structural Confirmation by ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent that effectively dissolves the analyte without interfering with key proton signals.
-
Sample Preparation: Dissolve 5-10 mg of the sample (and standard, separately) in ~0.7 mL of CDCl₃ in a clean NMR tube.
-
Procedure: a. Acquire a standard one-dimensional proton spectrum. b. Process the data (Fourier transform, phase correction, baseline correction). c. Calibrate the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).
-
Analysis: Overlay the spectrum of the in-house sample with the commercial standard. Verify that all chemical shifts, multiplicities (singlet, doublet), and integrations match. Scrutinize for any peaks present in the sample but absent in the standard.
Data Presentation and Interpretation
All comparative data should be compiled into a single table for clear, at-a-glance evaluation.
Table 2: Comparative Analysis Summary
| Test | Specification | Commercial Standard Result | In-House Sample Result | Conformance |
| Appearance | White to off-white solid | White crystalline solid | White crystalline solid | Yes |
| ¹H NMR | Conforms to structure | Conforms | Conforms | Yes |
| Purity by HPLC | ≥ 99.0% | 99.8% | 99.5% | Yes |
| Impurity A (RRT 0.85) | ≤ 0.10% | 0.05% | 0.08% | Yes |
| Impurity B (RRT 1.25) | ≤ 0.15% | Not Detected | 0.18% | No |
| Any Unknown Impurity | ≤ 0.10% | 0.08% (at RRT 1.5) | 0.12% (at RRT 1.6) | No |
| Total Impurities | ≤ 0.50% | 0.13% | 0.38% | Yes |
| Melting Point | 68-72 °C | 70.5-71.5 °C | 69.0-71.0 °C | Yes |
Interpretation of Results:
In the hypothetical data above, the in-house sample meets the overall purity specification. However, it fails on two critical points:
-
Impurity B exceeds its individual limit. This impurity would need to be identified (e.g., using LC-MS) to understand if it is a known process impurity, a starting material, or a degradant.
-
An unknown impurity exceeds the general limit. This is a significant red flag requiring immediate investigation.
Such a result would trigger a formal deviation investigation to determine the root cause before the batch could be approved for use in further manufacturing steps.
Conclusion
Benchmarking this compound against a qualified commercial standard is a scientifically rigorous process essential for maintaining quality and ensuring regulatory compliance in pharmaceutical manufacturing.[1][3] By employing a suite of orthogonal analytical techniques—NMR for structure, HPLC for purity, and others for physical properties—a comprehensive and trustworthy quality assessment can be achieved. This guide provides the strategic framework and actionable protocols for implementing such a program, empowering scientists to make data-driven decisions that safeguard the integrity of the API production pipeline.
References
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-
Home Sunshine Pharma. (n.d.). Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS 334952-07-7. Retrieved from [Link]
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Dakota Pharm. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]
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Save My Exams. (2024, October 26). Aldehydes and Ketones. Retrieved from [Link]
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Huaxuan Chem. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors. Retrieved from [Link]
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JoVE. (2020, March 26). Identification of Unknown Aldehydes and Ketones. Retrieved from [Link]
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PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]
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A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-(2-oxoethyl)benzoate. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. Retrieved from [Link]
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NileRed. (2017, September 12). How to make methyl benzoate [Video]. YouTube. Retrieved from [Link]
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Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-(2-oxoethyl)benzoate
For researchers and professionals in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of methyl 4-(2-oxoethyl)benzoate. By understanding the principles behind these procedures, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on data for the closely related methyl benzoate, we can infer the following hazard profile for this compound.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2][3][4] |
| Combustible Liquid | Can ignite on heating. | [1] |
| Aquatic Toxicity | Harmful to aquatic life. | [1] |
| Irritant | May cause skin and eye irritation. | [3][5] |
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.
-
Ventilation: All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood.
Part 2: Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, non-reactive container with a secure screw-top cap. Plastic containers are often preferred for their durability.
-
Labeling: The label must include the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Combustible," "Toxic").
-
Waste Stream: This compound should be collected as a non-halogenated organic solvent waste. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[6][7]
-
Aqueous Waste: If the waste is an aqueous solution containing this compound, it must still be collected as hazardous waste and should not be disposed of down the drain.[8]
Part 3: On-Site Storage and Accumulation
Laboratories that generate hazardous waste must adhere to strict guidelines for its temporary storage before collection by a licensed disposal facility. These areas are known as Satellite Accumulation Areas (SAAs).[6][9]
Key SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation.[9]
-
Container Management: Waste containers must be kept closed except when adding waste.[6][9] Containers should not be filled beyond 90% capacity to allow for expansion.[6]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[9]
-
Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.[6]
Part 4: Final Disposal Procedures
The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal company. This ensures compliance with all federal, state, and local regulations, as outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12]
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of this compound.
Part 5: Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Personal Contamination: If the chemical comes into contact with skin, wash the affected area thoroughly with soap and water. If it enters the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
By adhering to these detailed procedures, your laboratory can maintain a safe working environment and ensure the responsible management of chemical waste.
References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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CPAchem Ltd. Safety data sheet - Methyl benzoate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13844675, this compound. [Link]
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Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate. [Link]
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Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. [Link]
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Case Western Reserve University. RCRA | Environmental Health and Safety. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 19688564, Methyl 3-(2-oxoethyl)benzoate. [Link]
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Lion Technology Inc. 4 Hazardous Waste Characteristics Under RCRA. [Link]
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ScienceLab.com. Methyl benzoate MSDS. [Link]
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Wikipedia. Methyl benzoate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14078904, Methyl 4-(2-hydroxyethyl)benzoate. [Link]
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Dr. J. Pharmachem Pvt. Ltd. Safety Data Sheet - METHYL BENZOATE. [Link]
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Comprehensive Safety and Handling Guide for Methyl 4-(2-oxoethyl)benzoate
This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 4-(2-oxoethyl)benzoate (CAS No. 106918-32-5). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory operations.
Note: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from safety data for the closely related compound, Methyl Benzoate, and general safety principles for handling aromatic aldehydes and esters. It is imperative to handle this compound with caution and to reassess protocols if a specific SDS becomes available.
Hazard Assessment and GHS Classification
While specific toxicological data for this compound is limited, its structure as an aromatic aldehyde and ester suggests potential hazards that must be respected. Based on data for the related compound, Methyl Benzoate, the anticipated GHS classification for this compound is as follows:
| Hazard Class | GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[3] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | Harmful to aquatic life.[3] |
| Combustible Liquid | Category 4 | Combustible liquid.[3] |
This table is an estimation based on available data for similar compounds and should be used as a preliminary hazard assessment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following is a breakdown of the required PPE, grounded in the principles of chemical exposure prevention.
-
Primary Recommendation: Nitrile gloves are the preferred choice for handling aromatic esters and aldehydes, offering good resistance to chemical splashes.[4]
-
Glove Selection Rationale: Household latex gloves are not suitable as they can be permeable to organic solvents.[4] Always inspect gloves for any signs of degradation or puncture before use.
-
Double Gloving: For procedures with a higher risk of splashing or for handling larger quantities, consider wearing two pairs of nitrile gloves.
-
Standard Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work involving this chemical.
-
Enhanced Protection: When there is a risk of splashing, a face shield worn over safety glasses is required to provide full facial protection.[5] Chemical splash goggles also offer a higher level of protection against vapors and splashes.[6]
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.[5]
-
Appropriate Attire: Full-length pants and closed-toe shoes are required to prevent skin exposure to potential spills.[5]
-
Engineering Controls First: Primary reliance should be on engineering controls such as a certified chemical fume hood to minimize inhalation exposure.
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] Respirator use requires a formal respiratory protection program, including fit testing and training.[5]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages of safe handling for this compound.
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes risk and ensures procedural consistency.
-
Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Keep away from heat, sparks, and open flames.[3]
-
Segregation: Store away from strong oxidizing agents and strong bases.[7]
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Aliquotting: All transfers and aliquotting of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Spill Kit: Ensure a spill kit appropriate for organic chemicals is accessible. This should include an absorbent material like vermiculite or sand.
Emergency Procedures: A Plan for the Unexpected
Rapid and correct response to an emergency can significantly mitigate harm.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[1][3] |
| Small Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] Ventilate the area. |
| Large Spill | Evacuate the laboratory and alert emergency personnel. |
Disposal Plan: Responsible End-of-Life Management
Caption: A logical flow for the proper disposal of waste generated from handling this compound.
-
Liquid Waste: Unused this compound and solutions containing it should be collected in a designated, properly labeled hazardous waste container. Do not mix with other incompatible waste streams.[3]
-
Solid Waste: Contaminated PPE (gloves, etc.), absorbent materials from spills, and any other solid materials that have come into contact with the chemical should be collected in a separate, labeled container for solid hazardous waste.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[1][3] Never dispose of this chemical down the drain.[3][8]
By adhering to these detailed protocols, you contribute to a safer research environment and ensure the integrity of your scientific work.
References
Sources
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- 2. fishersci.com [fishersci.com]
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- 4. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 7. nj.gov [nj.gov]
- 8. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
